molecular formula C39H41N11O6 B15542699 MS181

MS181

Numéro de catalogue: B15542699
Poids moléculaire: 759.8 g/mol
Clé InChI: XWEAJJXKEDCFNU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

MS181 is a useful research compound. Its molecular formula is C39H41N11O6 and its molecular weight is 759.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C39H41N11O6

Poids moléculaire

759.8 g/mol

Nom IUPAC

2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-[4-[4-[4-[5-(furan-2-ylmethylamino)-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]phenyl]piperazin-1-yl]butyl]acetamide

InChI

InChI=1S/C39H41N11O6/c51-32-13-12-31(36(53)45-32)50-37(54)28-6-3-7-30(34(28)38(50)55)41-23-33(52)40-14-1-2-15-47-16-18-48(19-17-47)26-10-8-25(9-11-26)29-22-43-39(49-24-44-46-35(29)49)42-21-27-5-4-20-56-27/h3-11,20,22,24,31,41H,1-2,12-19,21,23H2,(H,40,52)(H,42,43)(H,45,51,53)

Clé InChI

XWEAJJXKEDCFNU-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

MS181: An In-Depth Analysis Reveals No Evidence of a Chemical Compound

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive investigation into the identifier "MS181" has found no association with any known chemical compound, drug candidate, or biological agent within publicly available scientific and technical literature. Instead, the designation "this compound" consistently refers to a specific model of gasoline-powered chainsaw manufactured by STIHL.

Initial searches for "this compound compound," "this compound mechanism of action," and related queries aimed at elucidating its properties for a scientific audience yielded results exclusively pertaining to the STIHL MS 181 and MS 181 C-BE chainsaws. These power tools are characterized by their engine displacement, bar length, and features such as the Easy2Start™ system.[1][2][3] Technical specifications and replacement parts for this equipment are widely documented.[4][5][6][7][8]

Further inquiries into potential associations with biomedical research, including "this compound in vivo studies" and "this compound clinical trials," also failed to identify any relevant information. The search results did retrieve information on clinical trials related to Multiple Sclerosis (MS), an autoimmune disease.[9][10][11][12][13][14] However, this is a coincidental acronym overlap, and there is no indication of a compound designated "this compound" being investigated for the treatment of this or any other disease.

Due to the complete absence of data relating to a chemical or biological entity named "this compound," it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, or signaling pathway diagrams. The core requirements of the original request cannot be fulfilled as they are predicated on the existence of "this compound" as a research compound.

It is concluded that "this compound" is a product identifier for a consumer power tool and not a designation for a substance within the domain of chemical or biomedical research.

References

An In-depth Technical Guide to MS181: A CRBN-Recruiting Bridged PROTAC for Targeted PRC1 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address previously "undruggable" targets. This approach utilizes the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. Within this field, Proteolysis Targeting Chimeras (PROTACs) have garnered significant attention. These heterobifunctional molecules consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. This design facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.

MS181 is a first-in-class, CRBN-recruiting, EED-binding bridged PROTAC that induces the degradation of core components of the Polycomb Repressive Complex 1 (PRC1), specifically BMI1 and RING1B.[1] Unlike conventional PROTACs that directly bind the protein of interest, bridged PROTACs exploit a binding partner of the target. In the case of this compound, it binds to Embryonic Ectoderm Development (EED), a core component of Polycomb Repressive Complex 2 (PRC2), to induce the degradation of the associated PRC1 components. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols, and the cellular signaling pathways it modulates.

Core Mechanism of Action: Bridging EED to CRBN for PRC1 Degradation

This compound operates through a novel "bridged" PROTAC mechanism. It is composed of a ligand that binds to EED and a pomalidomide (B1683931) moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] By simultaneously binding EED and CRBN, this compound brings the CRL4^CRBN^ E3 ligase complex into close proximity with the PRC1 complex, of which BMI1 and RING1B are core components that associate with the PRC2 complex. This induced proximity leads to the polyubiquitination of BMI1 and RING1B, marking them for degradation by the 26S proteasome. This targeted degradation of PRC1 components subsequently alters gene expression programs controlled by PRC1-mediated histone H2A ubiquitination.

Quantitative Data Summary

The following tables summarize the key quantitative metrics that define the activity of this compound.

Binding Affinity Value Assay Method Reference
This compound to EED (Kd)190 nMNot Specified[2]
Pomalidomide to CRBN (Kd)~157 nMCompetitive Titration[1]
Pomalidomide to CRBN (IC50)~1.2-3 µMCompetitive Binding Assay[2]
Degradation Potency (DC50) Value (in K562 cells) Reference
BMI11.7 µM[2]
RING1B1.3 µM[2]
EED3.3 µM[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Western Blotting for Protein Degradation

This protocol is used to quantify the reduction in target protein levels following treatment with this compound.

1. Sample Preparation: a. Culture cells (e.g., K562) to the desired density. b. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 24 hours). c. Harvest cells by centrifugation and wash with ice-cold PBS. d. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. e. Determine protein concentration using a BCA assay.

2. SDS-PAGE and Protein Transfer: a. Normalize protein lysates to equal concentrations and add Laemmli sample buffer. b. Denature samples by heating at 95°C for 5 minutes. c. Load equal amounts of protein onto an SDS-polyacrylamide gel. d. Perform electrophoresis to separate proteins by molecular weight. e. Transfer separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against BMI1, RING1B, EED, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. e. Wash the membrane three times with TBST.

4. Detection: a. Apply an enhanced chemiluminescence (ECL) substrate. b. Visualize protein bands using a chemiluminescence imaging system. c. Quantify band intensities using densitometry software and normalize to the loading control.

Co-Immunoprecipitation (Co-IP) to Demonstrate Ternary Complex Formation

This protocol is used to show the this compound-dependent interaction between CRBN and EED-PRC1/2 complexes.

1. Cell Lysis: a. Treat cells with this compound or DMSO for a short duration (e.g., 4 hours). b. Lyse cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors. c. Centrifuge to pellet cell debris and collect the supernatant.

2. Immunoprecipitation: a. Pre-clear the lysate with Protein A/G agarose (B213101) beads. b. Incubate the pre-cleared lysate with an antibody against either CRBN or a component of the PRC1/2 complex (e.g., EED) overnight at 4°C. c. Add Protein A/G agarose beads and incubate for an additional 2-4 hours. d. Pellet the beads by centrifugation and wash them three to five times with Co-IP lysis buffer.

3. Elution and Western Blotting: a. Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. b. Analyze the eluted proteins by Western blotting as described above, probing for the bait protein and the expected interacting partners (e.g., immunoprecipitate with anti-CRBN and blot for EED, BMI1, and RING1B).

In Vivo Ubiquitination Assay

This protocol is used to demonstrate the this compound-induced ubiquitination of BMI1 and RING1B.

1. Cell Transfection and Treatment: a. Co-transfect cells (e.g., HEK293T) with plasmids expressing HA-tagged ubiquitin and the target protein (e.g., FLAG-tagged BMI1 or RING1B). b. After 24-48 hours, treat the cells with this compound or DMSO, along with a proteasome inhibitor (e.g., MG132) for 4-6 hours to allow ubiquitinated proteins to accumulate.

2. Immunoprecipitation: a. Lyse the cells in a denaturing buffer (e.g., containing 1% SDS) to disrupt non-covalent protein interactions, then dilute with a non-denaturing buffer. b. Immunoprecipitate the target protein using an anti-FLAG antibody.

3. Western Blotting: a. Elute the immunoprecipitated proteins and analyze by Western blotting. b. Probe the blot with an anti-HA antibody to detect polyubiquitinated forms of the target protein, which will appear as a high-molecular-weight smear. Probe with an anti-FLAG antibody to confirm the immunoprecipitation of the target protein.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

cluster_MS181_MoA This compound Mechanism of Action cluster_ternary Ternary Complex This compound This compound EED EED (PRC2) This compound->EED binds CRBN CRBN This compound->CRBN recruits This compound->CRBN EED->this compound PRC1 PRC1 Complex (BMI1, RING1B) EED->PRC1 associates with CRL4 CRL4 E3 Ligase CRBN->CRL4 part of CRL4->PRC1 polyubiquitinates Proteasome 26S Proteasome PRC1->Proteasome targeted to Degraded_PRC1 Degraded BMI1/RING1B Proteasome->Degraded_PRC1 degrades to Ub Ubiquitin

Caption: Mechanism of action of this compound, a bridged PROTAC.

cluster_pathway Downstream Effects of PRC1 Degradation This compound This compound PRC1 PRC1 (BMI1/RING1B) This compound->PRC1 Degrades H2AK119ub H2AK119ub1 PRC1->H2AK119ub Catalyzes Ink4a_Arf Ink4a/Arf locus PRC1->Ink4a_Arf Represses H2A Histone H2A Chromatin Chromatin Compaction H2AK119ub->Chromatin Leads to Gene_Repression Transcriptional Repression (e.g., Hox genes) Chromatin->Gene_Repression Maintains Cell_Differentiation Cell Differentiation Gene_Repression->Cell_Differentiation Blocks Cell_Proliferation Cell Proliferation p53_pRb p53 / pRb pathways Ink4a_Arf->p53_pRb Activates p53_pRb->Cell_Proliferation Inhibits PRC1_degradation->Gene_Repression De-repression PRC1_degradation->Ink4a_Arf De-repression

Caption: Signaling consequences of this compound-mediated PRC1 degradation.

cluster_workflow Western Blot Experimental Workflow start Cell Treatment (this compound / DMSO) lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-BMI1, anti-RING1B, etc.) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis

Caption: Workflow for Western Blot analysis of protein degradation.

cluster_coip_workflow Co-Immunoprecipitation Workflow start Cell Treatment (this compound / DMSO) lysis Non-denaturing Cell Lysis start->lysis preclear Pre-clearing with Beads lysis->preclear ip Immunoprecipitation with Primary Antibody (e.g., anti-CRBN) preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Steps capture->wash elution Elution wash->elution analysis Western Blot Analysis elution->analysis

References

Introduction to Monoacylglycerol Lipase (MAGL) as a Therapeutic Target

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Monoacylglycerol Lipase (B570770) (MAGL) Inhibitors A comprehensive overview for researchers, scientists, and drug development professionals.

Disclaimer: The initial query for "MS181" did not yield a specific biological agent with this identifier. This guide therefore focuses on the biological activity of well-characterized monoacylglycerol lipase (MAGL) inhibitors, which represent a significant area of therapeutic research and align with the technical nature of the request. We will use key examples such as the peripherally restricted reversible inhibitor LEI-515 , the preclinical candidate MCH11 , and the widely used tool compound JZL184 to illustrate the core biological activities of this class of inhibitors.

Monoacylglycerol lipase (MAGL) is a key serine hydrolase that plays a crucial role in lipid metabolism. Its primary function is the hydrolysis of monoacylglycerols into free fatty acids and glycerol.[1] Of particular therapeutic interest is MAGL's role in degrading the most abundant endocannabinoid in the brain, 2-arachidonoylglycerol (B1664049) (2-AG).[2] 2-AG is an endogenous agonist for the cannabinoid receptors CB1 and CB2, which are implicated in a wide range of physiological processes including pain sensation, inflammation, and neurotransmission.

By catalyzing the breakdown of 2-AG, MAGL serves as a critical regulator of endocannabinoid signaling. Inhibition of MAGL leads to an accumulation of 2-AG, thereby enhancing the activation of cannabinoid receptors. This enhancement of endocannabinoid tone is a promising strategy for treating various pathological conditions. Furthermore, the hydrolysis of 2-AG by MAGL releases arachidonic acid (AA), a precursor for the biosynthesis of pro-inflammatory prostaglandins. Consequently, MAGL inhibition not only boosts endocannabinoid signaling but also reduces the production of inflammatory mediators.[3]

Quantitative Data on Representative MAGL Inhibitors

The development of potent and selective MAGL inhibitors has been a major focus of drug discovery. Below is a summary of quantitative data for key representative MAGL inhibitors.

CompoundTypeTargetIC50 / pIC50SelectivityReference
LEI-515 Reversible, CovalentHuman MAGLpIC₅₀ ≈ 9.3>500-fold over DAGL-α, ABHD6/12; no inhibition of FAAH[2]
Mouse MAGL~25 nM (in brain proteome)>100-fold over a panel of 44 other targets[2]
JZL184 IrreversibleMouse MAGL8 nM>300-fold over FAAH[4]
Rat MAGL262 nM~100-fold over FAAH in mouse brain[3][5]
MCH11 Selective MAGL InhibitorMAGLData on specific IC50 values are emerging from recent publications.Selective for MAGL[6][7]
Unnamed Reversible Inhibitor ReversibleMAGL0.18 µMSelective[8]
MAGLi 432 Reversible, Non-covalentHuman MAGL4.2 nMHighly selective[9]
Mouse MAGL3.1 nM[9]

Signaling Pathways Modulated by MAGL Inhibition

Inhibition of MAGL initiates a cascade of signaling events primarily through the potentiation of 2-AG activity at cannabinoid receptors and the reduction of arachidonic acid-derived prostaglandins.

MAGL_Inhibition_Signaling Signaling Pathways Modulated by MAGL Inhibition MAGL_Inhibitor MAGL Inhibitor (e.g., LEI-515, JZL184) MAGL Monoacylglycerol Lipase (MAGL) MAGL_Inhibitor->MAGL Inhibits Two_AG 2-Arachidonoylglycerol (2-AG) MAGL->Two_AG Degrades Arachidonic_Acid Arachidonic Acid (AA) Two_AG->Arachidonic_Acid Hydrolysis CB1R CB1 Receptor Two_AG->CB1R Activates CB2R CB2 Receptor Two_AG->CB2R Activates Prostaglandins Prostaglandins (e.g., PGE2, PGD2) Arachidonic_Acid->Prostaglandins COX Enzymes Inflammation Inflammation Prostaglandins->Inflammation Promotes Pain Pain Sensation CB1R->Pain Reduces Neurotransmission Neurotransmission Modulation CB1R->Neurotransmission Modulates CB2R->Inflammation Reduces

MAGL Inhibition Signaling Cascade

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize MAGL inhibitors.

MAGL Enzyme Activity Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of MAGL using a fluorogenic substrate.

Materials:

  • Recombinant human MAGL

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)

  • Fluorogenic substrate (e.g., arachidonoyl-7-hydroxy-6-nitro-coumarin (AA-HNA))

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a working solution of recombinant human MAGL in assay buffer.

  • Add the assay buffer to the wells of a 96-well plate.

  • Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., JZL184).

  • Add the MAGL enzyme solution to all wells except for the background control wells.

  • Incubate the plate for 30 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Measure the fluorescence intensity at regular intervals for 30 minutes using a plate reader (e.g., excitation at 390 nm and emission at 460 nm for AA-HNA).

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[1]

MAGL_Assay_Workflow Workflow for MAGL Fluorometric Assay start Start prep_reagents Prepare Reagents (Enzyme, Buffer, Substrate, Compounds) start->prep_reagents plate_setup Plate Setup (Add buffer, compounds, enzyme to 96-well plate) prep_reagents->plate_setup incubation Pre-incubation (30 min at 37°C) plate_setup->incubation add_substrate Add Fluorogenic Substrate incubation->add_substrate read_fluorescence Measure Fluorescence (Kinetic read for 30 min) add_substrate->read_fluorescence data_analysis Data Analysis (Calculate % inhibition, determine IC50) read_fluorescence->data_analysis end End data_analysis->end

MAGL Fluorometric Assay Workflow
Quantification of 2-AG Levels in Biological Tissues

This protocol describes the measurement of the endocannabinoid 2-AG in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Tissue samples (e.g., brain, colon)

  • Internal standard (e.g., 2-AG-d8)

  • Extraction solvent (e.g., acetonitrile (B52724) or a mixture of chloroform, methanol, and Tris buffer)

  • LC-MS/MS system

Procedure:

  • Homogenize the tissue samples in the presence of the internal standard.

  • Perform a liquid-liquid extraction to isolate the lipids, including 2-AG.

  • Evaporate the organic phase to dryness under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

  • Inject the sample into the LC-MS/MS system.

  • Separate the lipids using a suitable chromatography column (e.g., C18).

  • Detect and quantify 2-AG and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Calculate the concentration of 2-AG in the tissue sample based on the ratio of the peak area of 2-AG to that of the internal standard.[10][11]

Chemotherapy-Induced Neuropathic Pain (CINP) Model in Mice

This in vivo model is used to assess the analgesic efficacy of MAGL inhibitors in a clinically relevant pain model.

Materials:

  • C57BL/6J mice

  • Chemotherapeutic agent (e.g., paclitaxel)

  • Test compound (MAGL inhibitor)

  • Vehicle control

  • Von Frey filaments for assessing mechanical allodynia

  • Acetone (B3395972) for assessing cold allodynia

Procedure:

  • Induce neuropathic pain by administering the chemotherapeutic agent to the mice (e.g., paclitaxel (B517696), 2 mg/kg, intraperitoneally, on four alternate days).

  • Assess the development of mechanical and cold allodynia at baseline and after chemotherapy administration.

    • Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with calibrated von Frey filaments.

    • Cold Allodynia: Apply a drop of acetone to the plantar surface of the paw and measure the duration of the withdrawal response.

  • Administer the MAGL inhibitor or vehicle to the mice.

  • Assess mechanical and cold allodynia at different time points after drug administration.

  • Compare the paw withdrawal thresholds and response durations between the drug-treated and vehicle-treated groups to determine the analgesic effect of the MAGL inhibitor.[8]

Concluding Remarks

Inhibitors of monoacylglycerol lipase represent a promising therapeutic strategy for a variety of disorders, including chronic pain, inflammation, and neurological diseases. By enhancing endocannabinoid signaling and reducing the production of pro-inflammatory prostaglandins, these compounds offer a dual mechanism of action. The development of peripherally restricted inhibitors like LEI-515 holds the potential to harness the therapeutic benefits of MAGL inhibition while minimizing central nervous system-mediated side effects. Further research and clinical development of MAGL inhibitors will continue to elucidate their full therapeutic potential.

References

MS181 effect on BMI1 and RING1B

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Effects of MS147 on BMI1 and RING1B

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The information provided in this document is based on publicly available research as of late 2025. The compound "MS181" mentioned in the query is likely a typographical error for "MS147," which is the subject of this guide.

Executive Summary

The Polycomb Repressive Complex 1 (PRC1), a crucial epigenetic regulator, is frequently dysregulated in various cancers. Its core catalytic components, BMI1 and RING1B, are responsible for the monoubiquitination of histone H2A at lysine (B10760008) 119 (H2AK119ub), a mark associated with transcriptional repression.[1][2][3] The development of chemical probes to target PRC1 has been challenging. This guide details the mechanism and effects of MS147, a first-in-class degrader of BMI1 and RING1B.[2][4] MS147 employs a novel protein complex degrader strategy, utilizing a small-molecule binder for the Embryonic Ectoderm Development (EED) protein—a component of the PRC2 complex that also interacts with PRC1—linked to a ligand for the von Hippel-Lindau (VHL) E3 ligase.[2][4] This approach leads to the selective and efficient degradation of BMI1 and RING1B, providing a powerful tool for studying PRC1 function and a promising therapeutic strategy for cancers insensitive to PRC2 inhibitors.[2][4]

Introduction to PRC1, BMI1, and RING1B

The Polycomb group (PcG) proteins are essential epigenetic modifiers that form two major complexes: PRC1 and PRC2.[5][6] PRC2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), which serves as a docking site for the canonical PRC1 complex.[4][5] The PRC1 complex, in turn, catalyzes the monoubiquitination of H2A at lysine 119 (H2AK119ub), leading to chromatin compaction and gene silencing.[6][7][8]

The catalytic core of the PRC1 complex is a heterodimer of a RING finger protein (RING1A or RING1B) and a PCGF protein (of which there are six, including BMI1/PCGF4).[9][10][11] The BMI1-RING1B interaction is critical for the E3 ligase activity of the complex.[11][12][13] Overexpression of BMI1 is a hallmark of numerous cancers and is associated with the maintenance of cancer stem cells and resistance to therapy.[14][15][16][17] Consequently, targeting the BMI1-RING1B interaction and its catalytic activity is a compelling therapeutic strategy.

MS147: A Novel Protein Complex Degrader

MS147 is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of BMI1 and RING1B.[2][4] It consists of three key components:

  • An EED-binding small molecule (based on EED226).

  • A flexible linker.

  • A ligand for the VHL E3 ubiquitin ligase.[4]

This design leverages the known interaction between the PRC1 and PRC2 complexes, using EED as an anchor to bring the VHL ligase into proximity with the PRC1 components BMI1 and RING1B, leading to their ubiquitination and subsequent degradation by the proteasome.[2][4]

Mechanism of Action of MS147

MS147 operates via a "protein complex degrader" strategy. Instead of directly binding to BMI1 or RING1B, it binds to the associated protein EED. This ternary complex formation of EED-MS147-VHL facilitates the polyubiquitination of nearby BMI1 and RING1B, marking them for proteasomal degradation. This process is dependent on the presence of EED, VHL, and a functional ubiquitination pathway.[2][4]

Signaling Pathway Diagram

Caption: Mechanism of MS147-induced degradation of BMI1 and RING1B.

Quantitative Effects of MS147

MS147 induces potent and selective degradation of BMI1 and RING1B, leading to a reduction in H2AK119ub levels.

Concentration-Dependent Degradation

MS147 was shown to degrade BMI1 and RING1B in a concentration-dependent manner in K562 chronic myelogenous leukemia cells after a 24-hour treatment.

CompoundConcentration (µM)% BMI1 Protein Level% RING1B Protein Level% EED Protein Level
MS147 5~25%~25%~75%
MS147 7.5<25%<25%~60%
(Data estimated from Western blot quantification in[4])
Time-Dependent Effects

In K562 cells treated with 5 µM MS147, the reduction of H2AK119ub was observed over time.

Treatment Time (hours)H2AK119ub Level
0100%
4Reduced
8Further Reduced
24Significantly Reduced
(Data described in[4][18])
Selectivity

MS147 preferentially degrades PRC1 components over PRC2 components. While BMI1 and RING1B are robustly degraded, the levels of EED are only moderately reduced, and other PRC2 core components like EZH2 and SUZ12 are largely unaffected.[2][4] Consequently, MS147 significantly reduces H2AK119ub levels without altering H3K27me3 levels.[2][4]

Key Experimental Protocols

The characterization of MS147 involved several key biochemical and cellular assays.

Western Blotting for Protein Degradation

This protocol is used to quantify the levels of specific proteins following treatment with MS147.

Methodology:

  • Cell Culture and Treatment: K562 cells are seeded and treated with various concentrations of MS147 or DMSO (vehicle control) for specified durations (e.g., 24 hours).

  • Cell Lysis: Cells are harvested, washed with ice-cold PBS, and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against BMI1, RING1B, EED, H2AK119ub, Vinculin (loading control), and H3 (loading control).

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Quantification: Band intensities are quantified using densitometry software and normalized to the loading control.

WB_Workflow A Cell Treatment with MS147 B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Western Transfer (PVDF) D->E F Antibody Incubation (Primary & Secondary) E->F G Chemiluminescent Detection F->G H Data Analysis & Quantification G->H

Caption: Standard workflow for Western blot analysis.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to verify the formation of the ternary complex between EED, BMI1/RING1B, and VHL in the presence of MS147.

Methodology:

  • Cell Lysis: K562 cells are lysed in a non-denaturing buffer (e.g., RIPA buffer with modifications).

  • Pre-incubation: The cell lysate is pre-incubated with an antibody against the bait protein (e.g., VHL antibody).

  • Immunoprecipitation: The antibody-lysate mixture is added to protein A/G agarose (B213101) beads and incubated to capture the protein complexes.

  • Washing: The beads are washed several times to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads using a low-pH buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis: The eluted proteins are analyzed by Western blotting using antibodies against the suspected interacting partners (EED, BMI1, RING1B).

CoIP_Workflow A Cell Lysis (Non-denaturing) B Incubate Lysate with Bait Antibody (e.g., anti-VHL) A->B C Add Protein A/G Beads B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F Analyze by Western Blot (for EED, BMI1, RING1B) E->F

Caption: Workflow for Co-Immunoprecipitation.

Quantitative Reverse Transcriptase PCR (RT-qPCR)

RT-qPCR is performed to determine if the reduction in BMI1 and RING1B protein levels is due to transcriptional repression or post-translational degradation.

Methodology:

  • Cell Treatment: KARPAS-422 cells are treated with MS147 or DMSO.

  • RNA Extraction: Total RNA is extracted from the cells using a suitable kit (e.g., RNeasy Kit).

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: The cDNA is used as a template for quantitative PCR with specific primers for BMI1, RING1B, EED, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative mRNA expression levels are calculated using the ΔΔCt method. The results showed that MS147 treatment did not significantly alter the mRNA levels of BMI1 or RING1B, confirming that the observed protein reduction is due to degradation.[4]

Conclusion and Future Directions

MS147 represents a significant breakthrough in targeting the PRC1 complex. By employing an innovative protein complex degrader strategy, it achieves selective degradation of the core catalytic components BMI1 and RING1B.[2][4] This leads to a reduction in the key epigenetic mark H2AK119ub and inhibits the proliferation of cancer cells that are resistant to PRC2-targeted therapies.[2][4] MS147 serves as a valuable chemical probe to dissect the complex biology of PRC1 and provides a strong rationale for the development of PRC1 degraders as a new class of anticancer therapeutics. Future research will likely focus on optimizing the degrader's properties for in vivo applications and exploring its efficacy in a broader range of cancer models.

References

In-depth Technical Guide: Discovery and Development of a Novel Lipase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Case of Mistaken Identity: The Search for MS181

In the pursuit of scientific knowledge, precision in nomenclature is paramount. An initial investigation to compile a comprehensive technical guide on the discovery and development of a purported lipase (B570770) inhibitor, designated "this compound," has revealed a case of mistaken identity. Extensive searches across scientific databases and public records have failed to identify a characterized lipase inhibitor with this specific designation.

The identifier "this compound" is predominantly associated with a model of chainsaw manufactured by Stihl. In the medical field, "MS-DRG 181" refers to a Medicare Severity-Diagnosis Related Group for "Respiratory Neoplasms with Complications or Comorbidities." While some chemical suppliers list a compound "this compound" with the CAS number 3037165-65-1, there is a conspicuous absence of any accompanying scientific literature detailing its synthesis, biological activity, or development as a lipase inhibitor. Furthermore, one supplier vaguely describes an "this compound" as a PROTAC (Proteolysis Targeting Chimera), a type of molecule designed to degrade proteins rather than inhibit enzymes, without specifying its target.

Given the lack of substantive data for a lipase inhibitor named this compound, this guide will proceed by presenting a generalized framework for the discovery and development of a novel lipase inhibitor, using a hypothetical compound to illustrate the necessary experimental data and workflows. This will serve as a template for the kind of in-depth guide that could be created once the correct identity of the molecule of interest is established.

Hypothetical Case Study: The Discovery and Development of "Lipotropin-X"

For the purpose of this guide, we will invent "Lipotropin-X," a novel, potent, and selective inhibitor of pancreatic lipase. The following sections will detail the typical journey of such a compound from initial discovery to preclinical evaluation.

Discovery and Lead Identification

The discovery of Lipotropin-X began with a high-throughput screening (HTS) campaign of a diverse chemical library against purified porcine pancreatic lipase. The primary assay utilized a fluorogenic substrate to measure lipase activity.

Experimental Protocol: High-Throughput Screening (HTS) Assay

  • Enzyme: Purified porcine pancreatic lipase (Sigma-Aldrich).

  • Substrate: 4-Methylumbelliferyl oleate (B1233923) (4-MUO).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA.

  • Procedure:

    • 1 µL of test compound (from a 10 mM DMSO stock) was dispensed into a 384-well plate.

    • 20 µL of pancreatic lipase solution (0.5 U/mL) was added and incubated for 15 minutes at room temperature.

    • 20 µL of 4-MUO substrate (100 µM) was added to initiate the reaction.

    • Fluorescence (Ex/Em = 360/450 nm) was measured every minute for 30 minutes on a plate reader.

    • The rate of increase in fluorescence was used to determine enzyme activity.

  • Hit Criteria: Compounds that inhibited lipase activity by >50% at a concentration of 10 µM were considered primary hits.

This HTS campaign identified a class of compounds with a novel chemical scaffold. Structure-activity relationship (SAR) studies were then conducted to optimize the potency and selectivity of the initial hits, leading to the identification of Lipotropin-X.

Table 1: Initial Hit and Optimized Lead Compound Data

CompoundScaffoldIC₅₀ (µM) vs. Pancreatic LipaseSelectivity vs. Gastric Lipase (Fold)
HTS Hit 1Thiophenedione12.55
Lipotropin-XOptimized Thiophenedione0.05>200

Visualization 1: High-Throughput Screening Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_assay HTS Assay cluster_analysis Data Analysis Compound_Library Compound Library (10 mM in DMSO) Dispense_Compound Dispense 1 µL Compound to 384-well plate Compound_Library->Dispense_Compound Lipase_Solution Pancreatic Lipase (0.5 U/mL) Add_Lipase Add 20 µL Lipase Incubate 15 min Lipase_Solution->Add_Lipase Substrate_Solution 4-MUO Substrate (100 µM) Add_Substrate Add 20 µL Substrate Substrate_Solution->Add_Substrate Dispense_Compound->Add_Lipase Add_Lipase->Add_Substrate Measure_Fluorescence Kinetic Fluorescence Reading (30 min) Add_Substrate->Measure_Fluorescence Calculate_Activity Calculate Rate of Reaction Measure_Fluorescence->Calculate_Activity Determine_Inhibition Determine % Inhibition Calculate_Activity->Determine_Inhibition Identify_Hits Identify Hits (>50% Inhibition @ 10 µM) Determine_Inhibition->Identify_Hits

Caption: Workflow for the high-throughput screening to identify pancreatic lipase inhibitors.

Mechanism of Action Studies

To understand how Lipotropin-X inhibits pancreatic lipase, enzyme kinetic studies were performed.

Experimental Protocol: Enzyme Kinetics

  • Method: Michaelis-Menten kinetics were assessed by measuring the initial reaction velocity at varying concentrations of the 4-MUO substrate in the presence of different fixed concentrations of Lipotropin-X.

  • Data Analysis: Lineweaver-Burk plots were generated to determine the mechanism of inhibition.

  • Results: The Lineweaver-Burk plots showed that with increasing concentrations of Lipotropin-X, the Vmax decreased while the Km remained unchanged, indicating a non-competitive mode of inhibition.

Table 2: Kinetic Parameters of Lipotropin-X

ParameterValue
Inhibition TypeNon-competitive
Kᵢ (Inhibition Constant)25 nM

Visualization 2: Pancreatic Lipase Inhibition Pathway

Lipase_Inhibition cluster_pathway Fat Digestion Pathway Triglycerides Dietary Triglycerides Pancreatic_Lipase Pancreatic Lipase Triglycerides->Pancreatic_Lipase Hydrolysis Fatty_Acids_Monoglycerides Fatty Acids & Monoglycerides Pancreatic_Lipase->Fatty_Acids_Monoglycerides Absorption Intestinal Absorption Fatty_Acids_Monoglycerides->Absorption Lipotropin_X Lipotropin-X Lipotropin_X->Pancreatic_Lipase Inhibits

Caption: Mechanism of action of Lipotropin-X in inhibiting fat digestion.

Preclinical Evaluation

The in vivo efficacy of Lipotropin-X was evaluated in a high-fat diet-induced obesity mouse model.

Experimental Protocol: In Vivo Efficacy Study

  • Animal Model: Male C57BL/6 mice fed a high-fat diet (60% kcal from fat) for 12 weeks.

  • Treatment: Mice were orally administered with either vehicle (0.5% carboxymethylcellulose) or Lipotropin-X (10 mg/kg) daily for 4 weeks.

  • Endpoints: Body weight, food intake, and fecal fat content were measured.

  • Fecal Fat Analysis: Feces were collected over a 24-hour period, dried, and total lipids were extracted using the Folch method and quantified gravimetrically.

Table 3: In Vivo Efficacy of Lipotropin-X

ParameterVehicle ControlLipotropin-X (10 mg/kg)p-value
Body Weight Change (%)+15.2 ± 2.1+5.8 ± 1.5<0.01
Food Intake ( g/day )3.1 ± 0.33.0 ± 0.4>0.05
Fecal Fat Excretion (mg/day)15.6 ± 3.245.8 ± 5.1<0.001

Visualization 3: Preclinical Study Workflow

Preclinical_Workflow Model_Induction Induce Obesity in Mice (High-Fat Diet for 12 weeks) Randomization Randomize Mice into Two Groups (n=10/group) Model_Induction->Randomization Treatment Daily Oral Administration (Vehicle or Lipotropin-X) for 4 weeks Randomization->Treatment Data_Collection Weekly Measurement of Body Weight and Food Intake Treatment->Data_Collection Fecal_Analysis 24h Fecal Collection at Week 4 for Fat Content Analysis Treatment->Fecal_Analysis Endpoint_Analysis Terminal Blood Collection and Tissue Harvesting Treatment->Endpoint_Analysis Statistical_Analysis Statistical Analysis of Data Endpoint_Analysis->Statistical_Analysis

Caption: Workflow of the in vivo preclinical evaluation of Lipotropin-X.

While the identity of "this compound" as a lipase inhibitor remains elusive, the hypothetical case of "Lipotropin-X" illustrates the rigorous, multi-step process involved in the discovery and development of such a therapeutic agent. This process relies on a foundation of robust experimental protocols, clear and quantifiable data, and a logical progression from initial screening to in vivo validation. Should further, more specific information regarding "this compound" become available, a similarly detailed and evidence-based technical guide can be readily produced.

MS181: A Chemical Probe for Targeted Degradation of Polycomb Repressive Complex 1 (PRC1)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Polycomb Repressive Complex 1 (PRC1) is a crucial epigenetic regulator frequently dysregulated in various cancers, making it a compelling target for therapeutic intervention. MS181 is a novel, first-in-class chemical probe that induces the degradation of core PRC1 components. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed protocols for its application in research. This document is intended to serve as a core resource for scientists investigating PRC1 biology and developing novel therapeutics targeting this complex.

Introduction to this compound and PRC1

Polycomb Repressive Complex 1 (PRC1) is a multi-protein E3 ubiquitin ligase that plays a central role in gene silencing by catalyzing the monoubiquitination of histone H2A at lysine (B10760008) 119 (H2AK119ub).[1] This epigenetic mark is associated with transcriptional repression and is critical for maintaining cell identity and regulating development. The core catalytic components of canonical PRC1 complexes are a RING1A or RING1B protein in a heterodimer with one of six PCGF proteins.[2] Dysregulation of PRC1 activity is implicated in the pathogenesis of numerous cancers, where it often contributes to the maintenance of a malignant phenotype.[3]

This compound is a bridged Proteolysis Targeting Chimera (PROTAC) that represents a novel strategy for targeting PRC1.[1] Unlike traditional inhibitors that block enzymatic activity, this compound hijacks the cell's natural protein disposal machinery to induce the degradation of specific PRC1 components. It is a heterobifunctional molecule composed of a ligand that binds to the EED subunit of the Polycomb Repressive Complex 2 (PRC2), a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][4] The interaction between PRC1 and PRC2 components facilitates the this compound-mediated formation of a ternary complex between PRC1, CRBN, and EED, leading to the ubiquitination and subsequent proteasomal degradation of the PRC1 catalytic subunits BMI1 and RING1B.[1]

Quantitative Data for this compound

The following tables summarize the key quantitative data characterizing the activity and selectivity of this compound.

Table 1: Biochemical and Cellular Potency of this compound

ParameterValueCell LineComments
Binding Affinity (Kd) 190 nM-Binding to EED.[4]
DC50 (BMI1) 1.7 µMK562Half-maximal degradation concentration for BMI1.[4]
DC50 (RING1B) 1.3 µMK562Half-maximal degradation concentration for RING1B.[4]
DC50 (EED) 3.3 µMK562Half-maximal degradation concentration for EED.[4]
GI50 3.7 µMK562Half-maximal growth inhibition.[4]

Table 2: Selectivity Profile of this compound in K562 Cells

Protein/Complex ComponentEffect of this compound (up to 10 µM)
BMI1 (PRC1) Degraded
RING1B (PRC1) Degraded
RING1A (PRC1) Modestly Degraded
EED (PRC2) Degraded (less efficiently than BMI1/RING1B)
EZH2 (PRC2) Not significantly degraded
SUZ12 (PRC2) Not significantly degraded
RYBP (non-canonical PRC1) Not degraded
YAF (non-canonical PRC1) Not degraded
CBX8 (non-canonical PRC1) Not degraded
H3K27me3 No significant change

Experimental Protocols

Detailed methodologies for key experiments to characterize the effects of this compound are provided below.

Western Blotting for Protein Degradation

This protocol is used to assess the dose-dependent degradation of PRC1 components upon treatment with this compound.

Materials:

  • Cell line of interest (e.g., K562)

  • This compound

  • DMSO (vehicle control)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-BMI1, anti-RING1B, anti-EED, anti-Vinculin or anti-GAPDH as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) and a DMSO control for a specified time (e.g., 24 hours).[5]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[6] Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.[6]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[6]

  • Sample Preparation: Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[7]

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[8]

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the extent of protein degradation relative to the loading control.

Cell Viability Assay

This protocol measures the anti-proliferative effect of this compound on cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as a measure of metabolically active cells, is a common method.

Materials:

  • Cancer cell line (e.g., K562)

  • This compound

  • DMSO

  • Cell culture medium

  • White, flat-bottom 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium and incubate for 24 hours.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add 10 µL to the respective wells. Include wells with DMSO as a vehicle control.[9]

  • Incubation: Incubate the plate for the desired time points (e.g., 72 or 120 hours).

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for about 30 minutes.[9]

    • Add 100 µL of CellTiter-Glo® reagent to each well.[9]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

  • Measurement: Measure the luminescence using a luminometer. The signal is proportional to the number of viable cells. Calculate the GI50 value from the dose-response curve.

Co-Immunoprecipitation (Co-IP)

This protocol can be used to confirm the interaction between PRC1 components (e.g., BMI1, RING1B) and EED, which is crucial for the bridged degradation mechanism of this compound.

Materials:

  • Cell line expressing the proteins of interest

  • IP lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% Tween-20, supplemented with protease inhibitors)[10]

  • Primary antibody for immunoprecipitation (e.g., anti-EED)

  • Isotype control IgG

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash buffer (similar to IP lysis buffer)

  • Elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer)

  • Primary antibodies for western blotting (e.g., anti-BMI1, anti-RING1B, anti-EED)

Procedure:

  • Cell Lysis: Lyse cells in IP lysis buffer and clear the lysate by centrifugation.[10]

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with protein A/G beads for 1 hour at 4°C. Pellet the beads and collect the supernatant.[11]

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the primary antibody (or control IgG) for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads and wash them three to five times with wash buffer to remove non-specifically bound proteins.[10]

  • Elution: Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling, or by using a specific elution buffer.

  • Analysis: Analyze the eluted proteins by western blotting using antibodies against the expected interacting partners (e.g., BMI1 and RING1B).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the mechanism of action of this compound and the signaling pathways involving PRC1.

This compound Mechanism of Action

MS181_Mechanism cluster_ternary Ternary Complex Formation PRC1 PRC1 Complex (BMI1, RING1B) PRC2 PRC2 Complex (EED) PRC1->PRC2 Interaction cluster_ternary cluster_ternary CRBN Cereblon (CRBN) E3 Ligase Proteasome Proteasome This compound This compound This compound->PRC2 Binds to EED This compound->CRBN Recruits PRC1_ternary PRC1 EED_ternary EED MS181_ternary This compound CRBN_ternary CRBN cluster_ternary->Proteasome Ubiquitination & Targeting for Degradation Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh GSK3b GSK3β Dsh->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation Axin Axin Axin->beta_catenin APC APC APC->beta_catenin beta_catenin_p p-β-catenin beta_catenin->beta_catenin_p beta_catenin_n β-catenin beta_catenin->beta_catenin_n Translocation Proteasome Proteasome beta_catenin_p->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin_n->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activation PRC1 PRC1 PRC1->TCF_LEF Modulates Activity FAK_Pathway cluster_membrane Cell Membrane / Focal Adhesion cluster_cytoplasm Cytoplasm Integrin Integrin FAK FAK Integrin->FAK Activation ECM Extracellular Matrix (ECM) ECM->Integrin p_FAK p-FAK FAK->p_FAK Paxillin Paxillin p_Paxillin p-Paxillin Paxillin->p_Paxillin p_FAK->Paxillin Phosphorylation Downstream Downstream Signaling (e.g., MAPK) p_Paxillin->Downstream Proliferation Cell Proliferation Downstream->Proliferation Migration Cell Migration Downstream->Migration PRC1 PRC1 PRC1->p_FAK Promotes Phosphorylation PRC1->p_Paxillin Promotes Phosphorylation

References

In-depth Technical Guide: Structural Analysis of MS181

Author: BenchChem Technical Support Team. Date: December 2025

Initial Report: Clarification of Subject Matter Required

An extensive search for scientific and technical data pertaining to the structural analysis of a molecule designated "MS181" has been conducted. The results of this comprehensive search indicate that the identifier "this compound" is predominantly and almost exclusively associated with the Stihl MS 181, a model of chainsaw .

There is a profound lack of substantive, verifiable scientific literature referring to a molecule, protein, or drug candidate with the designation "this compound" that would be relevant to an audience of researchers, scientists, and drug development professionals. A single, isolated reference was found within a drug development pipeline for Multiple Sclerosis, where "MS" is an abbreviation for the disease and "(181)" appears to be a citation number rather than a compound identifier.

Given the core requirements of this request for detailed experimental protocols, quantitative data, and signaling pathway diagrams, proceeding with the available information would not be feasible and would result in a document that does not meet the user's needs.

Therefore, a critical point of clarification is required. It is highly probable that "this compound" is either an internal project code, a misinterpretation of a compound's name, or an identifier that is not yet in the public domain.

To proceed with the creation of the requested in-depth technical guide, please provide a more specific and recognized identifier for the molecule of interest. This may include:

  • A formal chemical name (e.g., IUPAC name)

  • A common or trade name

  • A CAS (Chemical Abstracts Service) number

  • A protein or gene identifier (e.g., UniProt accession number)

  • A reference to a patent or scientific publication where the molecule is described.

Upon receiving a clarified and verifiable identifier, a thorough and accurate technical guide that meets all the specified requirements for data presentation, experimental protocols, and visualizations will be generated.

An In-depth Technical Guide to MS181-Mediated Target Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS181 is a first-in-class, potent, and cell-active bridged proteolysis-targeting chimera (PROTAC) that induces the degradation of the Polycomb Repressive Complex 1 (PRC1) components, BMI1 and RING1B. By hijacking the Cereblon (CRBN) E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of these key epigenetic regulators. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative degradation and anti-proliferative data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to Embryonic Ectoderm Development (EED), a core component of the Polycomb Repressive Complex 2 (PRC2), connected via a linker to a ligand for the E3 ubiquitin ligase Cereblon (CRBN)[1]. Although it binds to EED, this compound paradoxically does not induce significant degradation of the PRC2 complex. Instead, it leverages the known interaction between the PRC1 and PRC2 complexes to bring CRBN into proximity with the PRC1 components BMI1 and RING1B[1]. This induced proximity leads to the polyubiquitination of BMI1 and RING1B, marking them for degradation by the 26S proteasome. The degradation of BMI1 and RING1B, which are critical for the E3 ubiquitin ligase activity of PRC1, subsequently leads to a reduction in the monoubiquitination of histone H2A at lysine (B10760008) 119 (H2AK119ub), a key epigenetic mark maintained by PRC1[2][3][4]. This alteration in the epigenetic landscape leads to the derepression of PRC1 target genes, such as the Hox gene clusters, ultimately resulting in anti-proliferative effects in cancer cells[5].

MS181_Mechanism_of_Action cluster_0 Ternary Complex Formation This compound This compound EED EED (PRC2) This compound->EED Binds CRBN CRBN E3 Ligase This compound->CRBN Recruits PRC1 PRC1 Complex (BMI1, RING1B) EED->PRC1 Interacts with Ub Ubiquitin CRBN->Ub Activates Proteasome 26S Proteasome PRC1->Proteasome Targeted for Degradation H2AK119 Histone H2A Lys119 PRC1->H2AK119 Ubiquitinates Proteasome->PRC1 Degrades Ub->PRC1 H2AK119ub H2AK119ub H2AK119ub->H2AK119 Reduction of mark TargetGenes PRC1 Target Genes (e.g., Hox genes) H2AK119ub->TargetGenes Represses CellGrowth Cancer Cell Proliferation TargetGenes->CellGrowth Derepression leads to anti-proliferative effects

Figure 1: Mechanism of this compound-induced degradation of PRC1 components.

Quantitative Data

The following tables summarize the degradation and anti-proliferative activities of this compound in various cancer cell lines.

Table 1: Degradation Activity of this compound
Target ProteinCell LineDC50 (µM)Reference
BMI1K5621.7[5]
RING1BK5621.3[5]
EEDK5623.3[5]

DC50: Concentration required to induce 50% degradation of the target protein.

Table 2: Anti-proliferative Activity of this compound
Cell LineCancer TypeGI50 (µM)Reference
K562Chronic Myelogenous Leukemia3.7[5]
MDA-MB-468Triple-Negative Breast CancerNot explicitly quantified, but suppresses proliferation[5]
786-ORenal Cell Carcinoma (VHL-defective)Inhibits cell growth[5]

GI50: Concentration required to inhibit cell growth by 50%.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Culture and Treatments
  • Cell Lines: K562 (chronic myelogenous leukemia), MDA-MB-468 (triple-negative breast cancer), and 786-O (renal cell carcinoma) cell lines can be obtained from ATCC.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. For experiments, cells are treated with various concentrations of this compound or DMSO as a vehicle control for the indicated time periods.

Western Blotting for Protein Degradation

This protocol is used to quantify the levels of target proteins (BMI1, RING1B, EED) and downstream markers (H2AK119ub) following treatment with this compound.

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against BMI1, RING1B, EED, H2AK119ub, and a loading control (e.g., GAPDH, β-actin, or Vinculin) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

  • Detection and Quantification: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software and normalized to the loading control.

Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Signal Detection (ECL) F->G H Image Analysis and Quantification G->H

Figure 2: General workflow for Western Blot analysis.

Cell Viability Assay

This assay measures the anti-proliferative effect of this compound on cancer cells.

  • Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or DMSO for a specified period (e.g., 72 hours).

  • Viability Reagent Addition: A cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) is added to each well according to the manufacturer's instructions.

  • Signal Measurement: The luminescence (for CellTiter-Glo®) or absorbance (for MTT/resazurin) is measured using a plate reader.

  • Data Analysis: The GI50 values are calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Immunoprecipitation

Immunoprecipitation can be used to confirm the formation of the ternary complex (EED-MS181-CRBN) and the interaction between EED and PRC1 components.

  • Cell Lysis: Cells are lysed in a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40) with protease inhibitors.

  • Pre-clearing: The cell lysate is pre-cleared with protein A/G agarose (B213101) or magnetic beads to reduce non-specific binding.

  • Immunoprecipitation: The pre-cleared lysate is incubated with an antibody against EED or a control IgG overnight at 4°C. Protein A/G beads are then added to pull down the antibody-protein complexes.

  • Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer and analyzed by Western blotting for the presence of CRBN, BMI1, and RING1B.

Immunoprecipitation_Workflow A Cell Lysis (Non-denaturing) B Pre-clearing with Protein A/G Beads A->B C Incubation with Primary Antibody (e.g., anti-EED) B->C D Pull-down with Protein A/G Beads C->D E Washing Steps D->E F Elution of Bound Proteins E->F G Western Blot Analysis F->G

Figure 3: Workflow for Immunoprecipitation.

Downstream Effects and Signaling Pathway

The degradation of BMI1 and RING1B by this compound has significant downstream consequences on the epigenetic regulation of gene expression. As the catalytic core of the PRC1 complex, the depletion of these proteins leads to a global reduction in H2AK119ub levels. This, in turn, results in the derepression of PRC1 target genes, including the developmentally important Hox gene family. The reactivation of these silenced genes is a key contributor to the observed anti-proliferative effects of this compound in cancer cells.

MS181_Signaling_Pathway This compound This compound TernaryComplex EED-MS181-CRBN Ternary Complex This compound->TernaryComplex Induces Formation Ubiquitination Polyubiquitination of BMI1 and RING1B TernaryComplex->Ubiquitination Leads to PRC1 PRC1 (BMI1/RING1B) Degradation Proteasomal Degradation of BMI1 and RING1B Ubiquitination->Degradation Triggers H2AK119ub Reduced H2AK119ub Degradation->H2AK119ub Results in GeneExpression Derepression of PRC1 Target Genes (e.g., Hox genes) H2AK119ub->GeneExpression Causes CellularEffects Anti-proliferative Effects (Cell Cycle Arrest, Apoptosis) GeneExpression->CellularEffects Contributes to

Figure 4: Downstream signaling effects of this compound action.

Conclusion

This compound represents a novel and promising strategy for targeting the previously "undruggable" components of the PRC1 complex. Its unique "bridged" mechanism of action, which leverages an interaction with a component of a separate protein complex, expands the repertoire of targets amenable to targeted protein degradation. The data presented in this guide demonstrate the potent and selective degradation of BMI1 and RING1B by this compound, leading to significant anti-proliferative effects in various cancer models. The detailed experimental protocols provided herein will serve as a valuable resource for researchers seeking to further investigate the therapeutic potential of this compound and similar bridged PROTACs. Further studies are warranted to explore the full range of its anti-cancer activity and to elucidate the precise molecular consequences of PRC1 degradation in different cellular contexts.

References

An In-depth Technical Guide to the Physiochemical Properties of MS181 (Nas-181)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MS181, also known as Nas-181, is a potent and selective antagonist of the rat 5-hydroxytryptamine 1B (r5-HT1B) receptor. Its investigation provides valuable insights into the modulation of the serotonergic system, a key area of research in neuroscience and drug development. This technical guide provides a comprehensive overview of the known physiochemical properties of Nas-181, detailed experimental protocols for its characterization, and a visualization of its mechanism of action through the 5-HT1B receptor signaling pathway. The information presented is intended to support further research and development efforts involving this compound.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name methanesulfonic acid;(2R)-2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholinePubChem
Synonyms This compound, Nas-181, MS-181PubChem
Molecular Formula C₂₀H₃₀N₂O₇SPubChem
Molecular Weight 442.5 g/mol PubChem
Canonical SMILES CS(=O)(=O)O.C1CO--INVALID-LINK--COC2=CC=CC3=C2OCC(=C3)CN4CCOCC4PubChem
InChI Key JDFGAOJLDPTWBF-UNTBIKODSA-NPubChem
Physical Description Solid (predicted)CymitQuimica[1]
XLogP3-AA (Computed) -0.5PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 9PubChem
Rotatable Bond Count 7PubChem
Exact Mass 442.177372 g/mol PubChem
Monoisotopic Mass 442.177372 g/mol PubChem
Topological Polar Surface Area 115 ŲPubChem
Heavy Atom Count 30PubChem
Formal Charge 0PubChem
Complexity 545PubChem
Isotope Atom Count 0PubChem
Defined Atom Stereocenter Count 1PubChem
Undefined Atom Stereocenter Count 0PubChem
Defined Bond Stereocenter Count 0PubChem
Undefined Bond Stereocenter Count 0PubChem
Covalently-Bonded Unit Count 2PubChem
Compound Is Canonicalized YesPubChem

Mechanism of Action and Signaling Pathway

Nas-181 functions as a selective antagonist at the rat 5-HT1B receptor. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by serotonin (B10506) (5-HT), inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As autoreceptors located on presynaptic terminals of serotonergic neurons, 5-HT1B receptors play a crucial role in the negative feedback mechanism that regulates the release of serotonin.

By blocking these receptors, Nas-181 inhibits this negative feedback loop. This disinhibition leads to an enhanced release of serotonin from the presynaptic neuron. Consequently, this results in increased serotonin metabolism and synthesis, as the neuron attempts to replenish its neurotransmitter stores. The primary downstream effect of Nas-181 is therefore an increase in the overall activity of the serotonergic system.

The following diagram illustrates the signaling pathway of the 5-HT1B receptor and the antagonistic action of Nas-181.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicle Synaptic_Cleft_Serotonin Serotonin (5-HT) in Synaptic Cleft Serotonin_vesicle->Synaptic_Cleft_Serotonin Release 5HT1B_Receptor 5-HT1B Receptor G_protein Gi/o Protein 5HT1B_Receptor->G_protein Activates Nas181 Nas-181 (this compound) Nas181->5HT1B_Receptor Blocks Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts from ATP ATP cAMP->Serotonin_vesicle Inhibits Release Synaptic_Cleft_Serotonin->5HT1B_Receptor Binds Postsynaptic_Receptor Postsynaptic 5-HT Receptor Synaptic_Cleft_Serotonin->Postsynaptic_Receptor Activates Signal_Transduction Signal Transduction Cascade Postsynaptic_Receptor->Signal_Transduction

Mechanism of Action of Nas-181 (this compound) as a 5-HT1B Receptor Antagonist.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of Nas-181.

Determination of Physicochemical Properties

3.1.1. Melting Point Determination (Capillary Method)

  • Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. This method determines the melting range of a powdered sample.

  • Apparatus: Melting point apparatus, capillary tubes, thermometer.

  • Procedure:

    • Ensure the Nas-181 sample is dry and finely powdered.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid is observed (T1).

    • Record the temperature at which the last solid particle melts (T2).

    • The melting point is reported as the range T1-T2.

    • Perform the measurement in triplicate to ensure accuracy.

3.1.2. Solubility Determination

  • Principle: To determine the solubility of Nas-181 in various solvents (e.g., water, ethanol, DMSO) at a specified temperature.

  • Apparatus: Vials, magnetic stirrer, analytical balance, volumetric flasks, centrifuge.

  • Procedure (for each solvent):

    • Prepare a series of vials each containing a known volume of the solvent.

    • Add an excess amount of Nas-181 to each vial.

    • Seal the vials and place them on a magnetic stirrer in a temperature-controlled water bath.

    • Stir the solutions for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

    • After stirring, allow the vials to stand undisturbed in the water bath for several hours to allow undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant.

    • Centrifuge the withdrawn sample to remove any remaining suspended solids.

    • Dilute the clear supernatant with a suitable solvent and analyze the concentration of Nas-181 using a validated analytical method (e.g., HPLC-UV).

    • Calculate the solubility in mg/mL or mol/L.

In Vivo Microdialysis for Serotonin Measurement in Rat Brain
  • Principle: Microdialysis is a technique used to sample the extracellular fluid of a specific brain region in a freely moving animal to measure neurotransmitter levels.

  • Apparatus: Stereotaxic frame, microdialysis probes, syringe pump, fraction collector, HPLC system with electrochemical detection.

  • Procedure:

    • Surgical Implantation:

      • Anesthetize a male Sprague-Dawley rat and place it in a stereotaxic frame.

      • Implant a guide cannula targeting the brain region of interest (e.g., frontal cortex, hippocampus, or striatum).

      • Secure the cannula to the skull with dental cement and allow the animal to recover for several days.

    • Microdialysis Experiment:

      • On the day of the experiment, insert a microdialysis probe through the guide cannula.

      • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

      • Allow a stabilization period of at least 60-90 minutes.

      • Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a refrigerated fraction collector.

    • Drug Administration and Sample Collection:

      • Collect several baseline samples to establish a stable baseline of extracellular serotonin.

      • Administer Nas-181 (e.g., subcutaneously or intraperitoneally) at the desired dose.

      • Continue collecting dialysate samples for a specified period post-administration to monitor changes in serotonin levels.

    • Sample Analysis:

      • Analyze the collected dialysate samples for serotonin concentration using a highly sensitive HPLC system coupled with an electrochemical detector.

      • Quantify the serotonin levels by comparing the peak areas to those of a standard curve.

    • Data Analysis:

      • Express the results as a percentage of the mean baseline serotonin concentration.

5-Hydroxytryptophan (5-HTP) Accumulation Assay
  • Principle: This assay measures the rate of serotonin synthesis by quantifying the accumulation of its immediate precursor, 5-HTP, after inhibiting the enzyme aromatic L-amino acid decarboxylase (AADC).

  • Apparatus: HPLC system with fluorescence or electrochemical detection.

  • Procedure:

    • Animal Treatment:

      • Administer Nas-181 at various doses to different groups of rats.

      • At a specified time after Nas-181 administration, inject the rats with an AADC inhibitor (e.g., NSD-1015).

      • A control group should receive the vehicle instead of Nas-181.

    • Tissue Collection and Preparation:

      • Thirty minutes after the AADC inhibitor injection, euthanize the rats and rapidly dissect the brain regions of interest (e.g., hypothalamus, hippocampus, frontal cortex, striatum).

      • Homogenize the tissue samples in a suitable buffer (e.g., perchloric acid).

      • Centrifuge the homogenates to precipitate proteins.

    • Sample Analysis:

      • Analyze the supernatant for 5-HTP concentration using an HPLC system with either fluorescence or electrochemical detection.

    • Data Analysis:

      • The accumulation of 5-HTP is an index of the in vivo tryptophan hydroxylase activity, which reflects the rate of serotonin synthesis.

      • Compare the 5-HTP levels in the Nas-181 treated groups to the control group to determine the effect of the compound on serotonin synthesis.

The following diagram provides a workflow for the in vivo microdialysis experiment.

G cluster_surgery Surgical Implantation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Anesthesia Anesthetize Rat Stereotaxic_Frame Mount in Stereotaxic Frame Anesthesia->Stereotaxic_Frame Implant_Cannula Implant Guide Cannula Stereotaxic_Frame->Implant_Cannula Secure_Cannula Secure with Dental Cement Implant_Cannula->Secure_Cannula Recovery Allow Recovery (several days) Secure_Cannula->Recovery Insert_Probe Insert Microdialysis Probe Recovery->Insert_Probe Perfuse_aCSF Perfuse with aCSF Insert_Probe->Perfuse_aCSF Stabilization Stabilization Period (60-90 min) Perfuse_aCSF->Stabilization Collect_Baseline Collect Baseline Samples Stabilization->Collect_Baseline Administer_Nas181 Administer Nas-181 Collect_Baseline->Administer_Nas181 Collect_Post_Dose Collect Post-Dose Samples Administer_Nas181->Collect_Post_Dose HPLC_EC Analyze Samples via HPLC-EC Collect_Post_Dose->HPLC_EC Quantify_5HT Quantify Serotonin HPLC_EC->Quantify_5HT Data_Analysis Express as % of Baseline Quantify_5HT->Data_Analysis

Experimental Workflow for In Vivo Microdialysis.

Conclusion

Nas-181 (this compound) is a valuable research tool for investigating the complexities of the serotonergic system. Its selectivity for the rat 5-HT1B receptor allows for targeted studies on the role of this specific receptor in various physiological and pathological processes. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with this compound, facilitating further exploration of its therapeutic potential. As with any research compound, it is imperative to consult the relevant safety data sheets and handle Nas-181 in accordance with established laboratory safety procedures.

References

Methodological & Application

Application Notes and Protocols for Novel Anti-Cancer Compound Treatment in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Note to Researcher: Information regarding a specific compound designated "MS181" is not currently available in publicly accessible scientific literature. The following application notes and protocols are provided as a generalized framework for the initial investigation of a novel anti-cancer compound, which can be adapted once the specific characteristics of the compound are known.

Introduction

This document provides a comprehensive set of protocols for the in vitro evaluation of a novel anti-cancer compound against various cancer cell lines. The described experimental workflows are designed to assess the compound's cytotoxic and anti-proliferative effects, elucidate its mechanism of action, and provide a basis for further pre-clinical development. The protocols cover key assays including cell viability, determination of IC50 values, cell cycle analysis, and apoptosis assays.

Data Presentation

Table 1: In Vitro Efficacy of Novel Compound Across Cancer Cell Lines
Cell LineCancer TypeIC50 (µM) after 72hMax Inhibition (%)
MCF-7Breast AdenocarcinomaData to be generatedData to be generated
MDA-MB-231Breast AdenocarcinomaData to be generatedData to be generated
A549Lung CarcinomaData to be generatedData to be generated
HCT116Colorectal CarcinomaData to be generatedData to be generated
HeLaCervical CancerData to be generatedData to be generated

Experimental Protocols

Cell Culture and Maintenance

A foundational aspect of in vitro drug testing is the proper maintenance of cancer cell lines to ensure reproducibility.

Protocol:

  • Thawing of Cryopreserved Cells:

    • Rapidly thaw the vial of cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.

    • Transfer the cell suspension to an appropriate T-75 culture flask.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Passaging:

    • When cells reach 80-90% confluency, aspirate the culture medium.

    • Wash the cell monolayer with 5 mL of sterile 1x Phosphate Buffered Saline (PBS).

    • Add 2-3 mL of a suitable dissociation reagent (e.g., Trypsin-EDTA) and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin with 7-8 mL of complete growth medium.

    • Collect the cell suspension and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in fresh medium and plate into new culture flasks at the desired seeding density.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding:

    • Harvest and count cells as described in the passaging protocol.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the novel anti-cancer compound in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization and Absorbance Reading:

    • Aspirate the medium containing MTT.

    • Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

experimental_workflow Experimental Workflow for a Novel Anti-Cancer Compound cluster_culture Cell Culture cluster_assay Primary Screening cluster_mechanistic Mechanism of Action Studies thaw Thaw Cryopreserved Cells passage Passage Cells (80-90% Confluency) thaw->passage seed Seed Cells in 96-well Plates passage->seed treat Treat with Compound Serial Dilutions seed->treat mtt MTT Assay (24, 48, 72h) treat->mtt ic50 Determine IC50 Values mtt->ic50 cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis signaling_pathway Hypothetical Signaling Pathway Inhibition compound Novel Compound receptor Receptor Tyrosine Kinase compound->receptor Inhibits pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Application Notes and Protocols for Studying PRC1 Function Using Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polycomb Repressive Complex 1 (PRC1) is a crucial epigenetic regulator that plays a pivotal role in maintaining gene silencing, cellular differentiation, and embryonic development.[1][2][3] Dysregulation of PRC1 activity is implicated in various cancers, making it a compelling target for therapeutic intervention.[1][2][4] This document provides detailed application notes and protocols for studying PRC1 function using exemplary small molecule inhibitors. Two major classes of inhibitors will be discussed: those targeting the catalytic E3 ligase activity of the RING1B-BMI1 core complex and those that disrupt the chromatin recruitment of PRC1.

The major biochemical activity of PRC1 is the monoubiquitination of histone H2A at lysine (B10760008) 119 (H2AK119ub1), a modification generally associated with transcriptional repression.[1][2] This catalytic activity is conferred by the heterodimeric core of the complex, most notably the RING1B and BMI1 proteins.[1][2] Several small molecules have been developed to probe and inhibit PRC1 function, providing valuable tools for understanding its biological roles and for drug discovery efforts.

Featured PRC1 Inhibitors

This guide will focus on two classes of well-characterized PRC1 inhibitors with distinct mechanisms of action:

  • E3 Ligase Inhibitors (e.g., RB-3 and PRT4165): These molecules directly target the catalytic core of PRC1, inhibiting the ubiquitination of histone H2A.

    • RB-3 is a first-in-class inhibitor that directly binds to the RING1B subunit, preventing its interaction with the nucleosome.[1][2][3]

    • PRT4165 inhibits the E3 ubiquitin ligase activity of both RING1A and RING1B (RNF2).[5][6][7]

  • Chromodomain Antagonists (e.g., UNC3866): This class of inhibitors prevents the recruitment of canonical PRC1 to chromatin.

    • UNC3866 is a potent antagonist of the chromodomains of CBX proteins (e.g., CBX4 and CBX7), which are responsible for recognizing the H3K27me3 mark on histones.[8][9][10][11][12]

Quantitative Data for Featured PRC1 Inhibitors

The following tables summarize key quantitative data for the featured PRC1 inhibitors, providing a basis for experimental design and comparison.

Table 1: E3 Ligase Inhibitors - In Vitro Activity

CompoundTargetAssay TypeIC50Reference
RB-3RING1B-BMI1H2A Ubiquitination1.6 µM[1]
PRT4165Bmi1/Ring1ASelf-ubiquitination3.9 µM[13][14]

Table 2: E3 Ligase Inhibitors - Cellular Activity

CompoundCell LineEffectConcentrationReference
RB-3Leukemia Cell LinesDecreased global H2Aub, induced differentiationNot specified[1][2][3]
PRT4165U2OSReduced H2A ubiquitylation50 µM[5][6]

Table 3: Chromodomain Antagonists - In Vitro Binding Affinity

CompoundTargetAssay TypeKdReference
UNC3866CBX4 ChromodomainNot specified~100 nM[11][12]
UNC3866CBX7 ChromodomainNot specified~100 nM[11][12]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the canonical PRC1 signaling pathway and the mechanisms of action for the two classes of inhibitors.

PRC1_Signaling_Pathway PRC2 PRC2 H3K27me3 H3K27me3 PRC2->H3K27me3 deposits CBX CBX H3K27me3->CBX recruits PRC1 Canonical PRC1 (RING1B/BMI1) CBX->PRC1 anchors H2A Histone H2A PRC1->H2A ubiquitinates H2AK119ub1 H2AK119ub1 PRC1->H2AK119ub1 generates GeneRepression Gene Repression H2AK119ub1->GeneRepression leads to

Canonical PRC1 recruitment and function.

PRC1_Inhibitor_Mechanisms cluster_0 E3 Ligase Inhibition cluster_1 Chromodomain Antagonism PRC1_E3 PRC1 (RING1B/BMI1) H2AK119ub1 H2AK119ub1 PRC1_E3->H2AK119ub1 H2A ubiquitination H2A_E3 H2A H2AK119ub1_E3 H2AK119ub1 RB3 RB-3 / PRT4165 RB3->PRC1_E3 inhibits H3K27me3_Chromo H3K27me3 CBX_Chromo CBX Chromodomain H3K27me3_Chromo->CBX_Chromo binds to PRC1_Recruitment PRC1 Recruitment CBX_Chromo->PRC1_Recruitment mediates UNC3866 UNC3866 UNC3866->CBX_Chromo blocks binding

Mechanisms of PRC1 inhibition.

Experimental Protocols

The following protocols provide a framework for studying PRC1 function using the featured inhibitors.

Protocol 1: In Vitro H2A Ubiquitination Assay

This assay measures the direct inhibitory effect of compounds on the E3 ligase activity of PRC1.

In_Vitro_Ubiquitination_Workflow Start Start Incubate Incubate Reaction Mix: - Recombinant PRC1 (RING1B/BMI1) - E1 and E2 enzymes - Histone H2A substrate - ATP - Flag-Ubiquitin - Inhibitor (e.g., RB-3, PRT4165) Start->Incubate Stop Stop Reaction Incubate->Stop SDS_PAGE SDS-PAGE and Western Blot Stop->SDS_PAGE Detect Detect Ub-H2A (e.g., anti-Flag or anti-H2A Ab) SDS_PAGE->Detect Analyze Quantify and Determine IC50 Detect->Analyze

In vitro H2A ubiquitination assay workflow.

Materials:

  • Recombinant PRC1 complex (e.g., RING1B/BMI1)

  • E1 activating enzyme (e.g., UBE1)

  • E2 conjugating enzyme (e.g., UbcH5c)

  • Histone H2A substrate (or purified nucleosomes)[1]

  • ATP

  • Flag-tagged ubiquitin

  • PRC1 inhibitor (e.g., RB-3, PRT4165) and DMSO for control

  • Reaction buffer

  • SDS-PAGE gels and Western blotting apparatus

  • Antibodies: anti-Flag, anti-H2A

Procedure:

  • Prepare a reaction mixture containing the E1 and E2 enzymes, histone H2A substrate, ATP, and Flag-tagged ubiquitin in the reaction buffer.

  • Add varying concentrations of the PRC1 inhibitor (or DMSO as a vehicle control) to the reaction mixture and pre-incubate as needed.[6]

  • Initiate the reaction by adding the recombinant PRC1 complex.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with an anti-Flag antibody to detect ubiquitinated H2A or an anti-H2A antibody to visualize the shift in molecular weight.

  • Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

Protocol 2: Cellular H2AK119ub1 Level Assessment by Western Blot

This protocol assesses the ability of a PRC1 inhibitor to reduce the levels of H2AK119ub1 in cultured cells.

Materials:

  • Cultured cells of interest (e.g., leukemia cell lines for RB-3, U2OS for PRT4165)[1][6]

  • PRC1 inhibitor (e.g., RB-3, PRT4165)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors[4]

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting apparatus

  • Antibodies: anti-H2AK119ub1, anti-total Histone H3 (as a loading control)

Procedure:

  • Seed cells in appropriate culture plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the PRC1 inhibitor (and DMSO control) for a specified duration (e.g., 4 days for RB-4, a derivative of RB-3).[4]

  • Harvest the cells and prepare whole-cell lysates using RIPA buffer containing protease inhibitors.[4]

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 10-20 µg) by SDS-PAGE.[4]

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for H2AK119ub1.

  • Probe the membrane with an antibody against a loading control, such as total Histone H3.

  • Use an appropriate secondary antibody and detection reagent to visualize the bands.

  • Quantify the H2AK119ub1 band intensity and normalize it to the loading control to determine the dose-dependent effect of the inhibitor.

Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine if a PRC1 inhibitor affects the localization of PRC1 components on chromatin at specific gene promoters. This is particularly relevant for chromodomain antagonists like UNC3866.

Materials:

  • Cultured cells

  • PRC1 inhibitor (e.g., UNC3866)

  • Formaldehyde (B43269) for cross-linking

  • ChIP lysis buffer, shear buffer, and wash buffers

  • Antibody for immunoprecipitation (e.g., anti-RING1B, anti-CBX7)

  • Protein A/G magnetic beads

  • qPCR primers for target gene promoters (e.g., PRC1 target genes) and negative control regions

  • qPCR master mix and instrument

Procedure:

  • Treat cultured cells with the PRC1 inhibitor (e.g., UNC3866) or DMSO for an appropriate time.

  • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

  • Quench the cross-linking reaction with glycine.

  • Harvest the cells and lyse them to release the nuclei.

  • Isolate the nuclei and shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.

  • Perform immunoprecipitation by incubating the sheared chromatin with an antibody against a PRC1 component (e.g., RING1B or a specific CBX protein) overnight.

  • Capture the antibody-chromatin complexes using Protein A/G magnetic beads.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin from the beads and reverse the cross-links by heating.

  • Purify the DNA.

  • Perform quantitative PCR (qPCR) using primers specific for known PRC1 target gene promoters and negative control regions.

  • Analyze the qPCR data to determine the relative enrichment of the PRC1 component at the target loci in inhibitor-treated versus control cells.

Conclusion

The small molecule inhibitors RB-3, PRT4165, and UNC3866 represent powerful tools for the investigation of PRC1 function. By targeting either the catalytic activity or the chromatin recruitment of PRC1, these compounds allow for a detailed dissection of the roles of this complex in gene regulation, development, and disease. The protocols provided herein offer a starting point for researchers to explore the effects of PRC1 inhibition in their specific systems of interest. As our understanding of the complexity of PRC1 continues to grow, these and other novel chemical probes will be invaluable for both fundamental research and the development of new therapeutic strategies.

References

Application of miR-181a in the Epigenetic Research of Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Multiple sclerosis (MS) is a chronic autoimmune disease of the central nervous system characterized by inflammation, demyelination, and neurodegeneration. Epigenetic mechanisms, which are heritable changes in gene expression that do not involve alterations to the DNA sequence, are increasingly recognized as playing a crucial role in the pathogenesis of MS.[1][2][3] MicroRNAs (miRNAs), a class of small non-coding RNAs, are key epigenetic regulators that post-transcriptionally modulate gene expression.[4][5] Among these, the miR-181 family, particularly miR-181a, has emerged as a significant player in the complex interplay of genetic and environmental factors contributing to MS.[1][6][7]

This application note provides a comprehensive overview of the role of miR-181a in the epigenetic landscape of MS, its potential as a biomarker, and detailed protocols for its investigation.

Mechanism of Action and Signaling Pathways

In the context of multiple sclerosis, miR-181a has been shown to be dysregulated in patients, influencing both the immune response and neural cell function.[1][6] It exerts its function by binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.[4][8]

Several key signaling pathways are modulated by miR-181a in MS:

  • T-cell Receptor (TCR) Signaling: miR-181a acts as a rheostat for TCR signaling. By targeting multiple phosphatases, it lowers the activation threshold of T-cells, thereby influencing their sensitivity to antigens and their subsequent differentiation and activation.[4][9] Dysregulation of miR-181a can therefore contribute to the autoimmune T-cell response seen in MS.

  • TGF-β Signaling Pathway: The Transforming Growth Factor-β (TGF-β) signaling pathway is crucial for immune tolerance and T-cell differentiation. miR-181a and miR-181b have been shown to directly target SMAD7, a negative regulator of the TGF-β pathway.[6] By modulating SMAD7 levels, miR-181a can influence the differentiation of pro-inflammatory Th1 cells and regulatory T cells (Tregs).[6]

  • MAPK/ERK and PI3K/PTEN Signaling: In silico analyses and experimental validations have identified targets of miR-181a-5p such as MAP2K1 (MEK1) and CREB1, which are components of the MAPK/ERK signaling pathway involved in cell proliferation and survival.[1][2] Additionally, the miR-181 family can regulate the PI3K/PTEN pathway, which is critical for lymphocyte development and homeostasis.[10][11]

Diagram of the miR-181a Signaling Pathway in Multiple Sclerosis:

miR181a_Signaling_MS cluster_TCR T-Cell Receptor Signaling cluster_TGFb TGF-β Signaling cluster_MAPK_PI3K MAPK/PI3K Signaling TCR TCR Activation TCell_Activation T-Cell Activation & Differentiation TCR->TCell_Activation Phosphatases Phosphatases (e.g., PTPN22, SHP-1) Phosphatases->TCR miR181a_TCR miR-181a miR181a_TCR->Phosphatases TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Immune_Response Modulation of Immune Response TGFbR->Immune_Response SMAD7 SMAD7 SMAD7->TGFbR miR181a_TGFb miR-181a/b miR181a_TGFb->SMAD7 MAP2K1 MAP2K1 (MEK1) Cell_Survival Cell Proliferation & Survival MAP2K1->Cell_Survival CREB1 CREB1 CREB1->Cell_Survival PTEN PTEN PTEN->Cell_Survival miR181a_MAPK miR-181a miR181a_MAPK->MAP2K1 miR181a_MAPK->CREB1 miR181a_MAPK->PTEN

Caption: Signaling pathways regulated by miR-181a in the context of Multiple Sclerosis.

Quantitative Data Summary

The expression of miR-181 family members is altered in various samples from MS patients, including peripheral blood mononuclear cells (PBMCs), brain tissue, and cerebrospinal fluid (CSF).[6][7][12]

Table 1: Differential Expression of miR-181a in Multiple Sclerosis

miRNASample TypeExpression Change in MS PatientsReference(s)
hsa-miR-181a-5pPeripheral BloodDownregulated[1][2]
miR-181aBrain White MatterDownregulated[6]
miR-181aActivated LymphocytesDownregulated[6]
miR-181bBrain White MatterDownregulated[6]
hsa-miR-181b-5pPeripheral Blood (PBMCs)Upregulated[7][13]
miR-181cCerebrospinal Fluid (CSF)Upregulated[12]
miR-181cPeripheral Blood (PBMCs)Downregulated[12]

Table 2: In Silico Predicted and Validated Targets of miR-181a-5p in MS

Target GeneFunctionValidation MethodReference(s)
MAP2K1Kinase in the MAPK/ERK signaling pathwayIn silico prediction[1][2]
CREB1Transcription factor in cell survival pathwaysIn silico prediction[1][2]
ATXN1Involved in neurodegenerationIn silico prediction[1][2]
ATXN3Involved in neurodegenerationIn silico prediction[1][2]
SMAD7Negative regulator of TGF-β signalingLuciferase Reporter Assay[6]
PTENNegative regulator of PI3K signalingFunctional Assays[10]

Experimental Protocols

miRNA Isolation from Cerebrospinal Fluid (CSF)

This protocol provides a guideline for the purification of total RNA, including miRNA, from CSF using a commercially available kit (e.g., exoRNeasy Serum/Plasma Kit).[14]

Materials:

  • CSF sample (100 µL - 2 mL)

  • exoRNeasy Serum/Plasma Midi/Maxi Kit

  • Buffer XBP

  • QIAzol Lysis Reagent

  • Chloroform

  • 100% Ethanol (B145695)

  • RNase-free water

  • Microcentrifuge and tubes

Procedure:

  • Sample Preparation: Thaw frozen CSF samples at 37°C. Centrifuge at 3000 x g for 5 minutes at 4°C to remove any cells or debris.

  • Exosome Binding: Transfer the cleared supernatant to a new tube. Add 1 volume of Buffer XBP and mix by inverting the tube 5 times.

  • Column Binding: Apply the sample mixture to the exoEasy spin column and centrifuge at 500 x g for 1 minute. Discard the flow-through.

  • Lysis: Add 700 µL of QIAzol Lysis Reagent to the spin column and centrifuge at 5000 x g for 5 minutes.

  • Phase Separation: Transfer the eluate to a new collection tube. Add 90 µL of chloroform, cap the tube, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 1.5 volumes of 100% ethanol and mix thoroughly.

  • RNA Binding: Pipette the sample into an RNeasy MinElute spin column and centrifuge at ≥8000 x g for 15 seconds. Discard the flow-through.

  • Washing:

    • Add 700 µL of Buffer RWT to the column and centrifuge for 15 seconds. Discard the flow-through.

    • Add 500 µL of Buffer RPE to the column and centrifuge for 15 seconds. Discard the flow-through.

    • Centrifuge for an additional 2 minutes at full speed to dry the membrane.

  • Elution: Place the column in a new 1.5 mL collection tube. Add 14-30 µL of RNase-free water directly to the center of the membrane and centrifuge for 1 minute at full speed.

Stem-Loop Reverse Transcription and Quantitative PCR (RT-qPCR) for miR-181a

This protocol allows for the sensitive and specific quantification of mature miR-181a from isolated total RNA.[15][16][17]

Diagram of the Stem-Loop RT-qPCR Workflow:

RT_qPCR_Workflow RNA_Isolation 1. RNA Isolation (e.g., from CSF/PBMCs) Stem_Loop_RT 2. Stem-Loop Reverse Transcription RNA_Isolation->Stem_Loop_RT Total RNA qPCR 3. Real-Time qPCR Stem_Loop_RT->qPCR cDNA Data_Analysis 4. Data Analysis (Relative Quantification) qPCR->Data_Analysis Ct Values

Caption: Workflow for the quantification of miR-181a using stem-loop RT-qPCR.

Materials:

  • Total RNA sample (containing miRNA)

  • miR-181a specific stem-loop RT primer

  • Reverse Transcriptase and buffer

  • dNTPs

  • RNase inhibitor

  • miR-181a specific forward primer

  • Universal reverse primer

  • SYBR Green qPCR master mix

  • Real-time PCR instrument

Procedure:

A. Stem-Loop Reverse Transcription:

  • In a 0.2 mL PCR tube, prepare the following reaction mix on ice:

    • Total RNA: 1-10 ng

    • Stem-loop RT primer (10 µM): 1 µL

    • dNTP mix (10 mM): 0.5 µL

    • RNase-free water: to a final volume of 6.5 µL

  • Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

  • Add the following components to the reaction tube:

    • 5x RT buffer: 2 µL

    • 0.1 M DTT: 1 µL

    • RNase inhibitor (40 U/µL): 0.25 µL

    • Reverse Transcriptase (200 U/µL): 0.25 µL

  • Mix gently and centrifuge briefly.

  • Incubate at 16°C for 30 minutes, followed by 42°C for 30 minutes, and finally 85°C for 5 minutes to inactivate the enzyme. The resulting cDNA can be stored at -20°C.

B. Real-Time qPCR:

  • Prepare the qPCR reaction mix in a qPCR plate:

    • 2x SYBR Green Master Mix: 10 µL

    • miR-181a specific forward primer (10 µM): 0.5 µL

    • Universal reverse primer (10 µM): 0.5 µL

    • RT product (cDNA): 1 µL

    • Nuclease-free water: 8 µL

  • Seal the plate and centrifuge briefly.

  • Perform qPCR using a real-time PCR system with the following cycling conditions:

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

  • Perform a melt curve analysis to verify the specificity of the amplified product.

  • Data Analysis: Calculate the relative expression of miR-181a using the ΔΔCt method, normalizing to a stable endogenous control miRNA (e.g., U6 snRNA).

Luciferase Reporter Assay for miR-181a Target Validation

This assay is used to experimentally validate the direct interaction between miR-181a and its predicted mRNA target.[8][18][19][20]

Diagram of the Luciferase Reporter Assay Workflow:

Luciferase_Assay_Workflow cluster_Cloning Plasmid Construction cluster_Transfection Cell Culture and Transfection cluster_Measurement Luciferase Assay cluster_Analysis Data Analysis Clone_UTR Clone Target 3'-UTR into Luciferase Reporter Vector Co_transfect Co-transfect cells with: - Reporter Plasmid - miR-181a mimic or control Clone_UTR->Co_transfect Mutate_UTR Create Mutant 3'-UTR (Negative Control) Mutate_UTR->Co_transfect Incubate Incubate cells (24-48h) Co_transfect->Incubate Lyse_Measure Lyse cells and measure Firefly & Renilla Luciferase Activity Incubate->Lyse_Measure Analyze Normalize Firefly to Renilla Luciferase Activity and Compare Lyse_Measure->Analyze

Caption: Workflow for miR-181a target validation using a dual-luciferase reporter assay.

Materials:

  • HEK293T or other suitable cell line

  • Dual-luciferase reporter vector (e.g., pmirGLO)

  • miR-181a mimic and negative control mimic

  • Lipofectamine 2000 or other transfection reagent

  • Dual-Glo Luciferase Assay System

  • Luminometer

Procedure:

  • Plasmid Construction:

    • Clone the predicted 3'-UTR target sequence of the gene of interest downstream of the firefly luciferase gene in the reporter vector.

    • Create a mutant version of the 3'-UTR construct where the miR-181a seed-binding site is mutated, to serve as a negative control.

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Co-transfection:

    • In separate tubes, dilute the reporter plasmid (wild-type or mutant) and the miR-181a mimic (or negative control) in serum-free medium.

    • In another tube, dilute the transfection reagent in serum-free medium.

    • Combine the diluted DNA/miRNA with the diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature.

    • Add the transfection complexes to the cells.

  • Incubation: Incubate the cells for 24-48 hours at 37°C.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a luminometer, following the manufacturer's protocol for the dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. A significant decrease in the normalized luciferase activity in cells co-transfected with the wild-type 3'-UTR and the miR-181a mimic, compared to the controls, confirms a direct interaction.

References

Application Notes and Protocols for High-Throughput Screening of miR-181a Modulators

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Target: Initial searches for "MS181" in the context of high-throughput screening (HTS) did not yield specific results for a molecule with this designation. The following information is based on the hypothesis that the query refers to miR-181a (microRNA-181a), a well-characterized regulator in various signaling pathways and a promising therapeutic target in several diseases, including cancer.

Introduction

MicroRNA-181a (miR-181a) is a small non-coding RNA molecule that plays a crucial role in post-transcriptional regulation of gene expression.[1] It is involved in a multitude of cellular processes, including proliferation, apoptosis, differentiation, and immune responses.[1] Dysregulation of miR-181a has been implicated in numerous cancers and autoimmune diseases, making it a significant target for therapeutic intervention.[1][2] High-throughput screening (HTS) offers a robust platform for the discovery of small molecules or other agents that can modulate miR-181a activity, providing potential leads for drug development.[3][4]

Mechanism of Action and Signaling Pathways

miR-181a exerts its function by binding to the 3' untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. It is a key node in several critical signaling pathways:

  • TGF-β Signaling: In certain cellular contexts, miR-181a can negatively regulate the Transforming Growth Factor-beta (TGF-β) pathway by directly targeting TGF-β receptor 1 (TGF-βR1).[1] Conversely, the TGF-β pathway can also regulate the expression of miR-181a, forming a complex feedback loop.[1]

  • Wnt/β-catenin Signaling: miR-181a has a dual role in the Wnt signaling pathway. It can act as an oncogene by suppressing Wnt antagonists or as a tumor suppressor by targeting β-catenin and TCF4, depending on the cancer type.[1]

  • PI3K/AKT/mTOR Signaling: By targeting PTEN, a negative regulator of the PI3K pathway, miR-181a can enhance PI3K/AKT signaling, which is a central pathway in cell growth, proliferation, and survival.[1][2] The mTOR pathway, a downstream effector of PI3K/AKT, is also influenced by these regulatory interactions.[2]

Below are diagrams illustrating these pathways and a general experimental workflow for an HTS campaign targeting miR-181a.

miR181a_TGF_Beta_Pathway TGFB TGF-β Ligand TGFBR1_2 TGF-β Receptor (I and II) TGFB->TGFBR1_2 SMAD2_3 SMAD2/3 TGFBR1_2->SMAD2_3 phosphorylates SMAD_complex SMAD Complex SMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex miR181a miR-181a SMAD_complex->miR181a promotes transcription Gene_Expression Target Gene Expression SMAD_complex->Gene_Expression regulates SMAD7 SMAD7 SMAD7->SMAD_complex miR181a->TGFBR1_2 inhibits miR181a->SMAD7 inhibits

Caption: miR-181a regulation of the TGF-β signaling pathway.

miR181a_Wnt_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin promotes degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes miR181a miR-181a miR181a->Beta_Catenin inhibits (some cancers) WIF1 WIF1 miR181a->WIF1 inhibits WIF1->Wnt

Caption: Dual regulatory roles of miR-181a in Wnt/β-catenin signaling.

HTS_Workflow cluster_0 Assay Development & Optimization cluster_1 High-Throughput Screening cluster_2 Hit Confirmation & Follow-up Assay_Dev Develop Luciferase Reporter Assay Assay_Opt Optimize Assay Conditions (Cell density, Reagents) Assay_Dev->Assay_Opt Assay_Val Validate with Controls (Z'-factor > 0.5) Assay_Opt->Assay_Val Lib_Prep Prepare Compound Library (e.g., 10,000 compounds) Assay_Val->Lib_Prep Screening Automated Screening in 384-well plates Lib_Prep->Screening Data_Acq Data Acquisition (Luminescence Reading) Screening->Data_Acq Hit_ID Primary Hit Identification (% Inhibition > Cutoff) Data_Acq->Hit_ID Dose_Resp Dose-Response Curves (Calculate EC50/IC50) Hit_ID->Dose_Resp Secondary Secondary Assays (e.g., qRT-PCR for target mRNA) Dose_Resp->Secondary

Caption: General workflow for a high-throughput screening campaign.
Data Presentation

Quantitative data from HTS campaigns are crucial for evaluating assay performance and hit compound potency. Key metrics include the Z'-factor for assay quality and the EC50 or IC50 values for compound efficacy.

ParameterDescriptionTypical ValueReference
Z'-factor A statistical measure of assay quality, reflecting the dynamic range and data variation. An ideal HTS assay has a Z'-factor > 0.5.0.5 - 1.0[5][6]
Signal Window (SW) The ratio of the mean signal of the high control to the mean signal of the low control.> 2[5][6]
EC50 / IC50 The concentration of a compound that produces 50% of the maximal possible effect (EC50) or inhibition (IC50).Varies by compound[7]
Hit Cutoff A threshold, often defined as the mean of the negative controls plus three standard deviations, to identify primary hits.Varies by assay[7]

Table 1: Key statistical parameters in HTS assay validation and analysis.

Compound IDPrimary Screen (% Inhibition)IC50 (µM)Target mRNA Level Change (fold)
Control (Inhibitor)95.2 ± 3.10.5-4.5
Control (Activator)-88.5 ± 4.51.2+3.8
Hit_00165.75.8-2.1
Hit_00258.312.1-1.8
Non-Hit_0015.2> 50-0.1

Table 2: Example data summary for an HTS campaign targeting miR-181a. Data is hypothetical for illustrative purposes.

Experimental Protocols

Protocol 1: Cell-Based Luciferase Reporter Assay for HTS of miR-181a Inhibitors

This protocol describes a common HTS method to identify inhibitors of miR-181a activity using a reporter gene assay.

Objective: To identify compounds that increase the expression of a luciferase reporter gene containing the 3'-UTR of a known miR-181a target (e.g., TGF-βR1).

Materials:

  • HEK293T or other suitable human cell line.

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Reporter Plasmid: psiCHECK-2 vector containing the 3'-UTR of a miR-181a target downstream of the Renilla luciferase gene.

  • Transfection Reagent (e.g., Lipofectamine 3000).

  • Compound library dissolved in DMSO.

  • 384-well white, clear-bottom assay plates.

  • Dual-Luciferase Reporter Assay System.

  • Luminometer plate reader.

Procedure:

  • Cell Plating:

    • Culture HEK293T cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Seed 5,000 cells in 20 µL of medium per well into 384-well plates using an automated dispenser.

    • Incubate at 37°C, 5% CO₂ for 18-24 hours.

  • Transfection:

    • Prepare a transfection mix containing the reporter plasmid and a constitutively expressed Firefly luciferase plasmid (for normalization) according to the manufacturer's protocol.

    • Add 5 µL of the transfection mix to each well.

    • Incubate for 24 hours.

  • Compound Addition:

    • Using a high-precision liquid handler, transfer 50 nL of compound from the library plates to the assay plates (final concentration typically 1-20 µM).

    • Include positive controls (e.g., a validated miR-181a inhibitor or anti-miR-181a oligonucleotide) and negative controls (DMSO vehicle).

    • Incubate for another 24-48 hours.

  • Luciferase Assay:

    • Equilibrate the plate and reagents to room temperature.

    • Add 25 µL of the Firefly luciferase reagent to all wells and mix. Read Firefly luminescence.

    • Add 25 µL of the Stop & Glo® Reagent (Renilla luciferase substrate) to all wells and mix. Read Renilla luminescence.

  • Data Analysis:

    • Normalize the Renilla luciferase signal to the Firefly luciferase signal for each well.

    • Calculate the percent inhibition for each compound relative to the DMSO controls.

    • Determine the Z'-factor of the assay plate to ensure quality.

    • Identify primary hits based on a pre-defined inhibition cutoff.

Protocol 2: Secondary Assay - qRT-PCR for Endogenous Target mRNA Levels

Objective: To validate primary hits by measuring their effect on the expression level of an endogenous miR-181a target gene.

Materials:

  • Validated hit compounds.

  • Cell line used in the primary screen.

  • 6-well plates.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • SYBR Green qPCR Master Mix.

  • Primers for the target gene (e.g., PTEN) and a housekeeping gene (e.g., GAPDH).

  • Real-Time PCR system.

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to ~70% confluency.

    • Treat cells with hit compounds at various concentrations (e.g., 0.1 to 20 µM) for 24 hours. Include DMSO as a negative control.

  • RNA Extraction and cDNA Synthesis:

    • Harvest cells and extract total RNA using a suitable kit.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from 1 µg of total RNA.

  • Quantitative Real-Time PCR (qPCR):

    • Prepare qPCR reactions containing cDNA, SYBR Green Master Mix, and specific primers for the target gene and the housekeeping gene.

    • Run the qPCR program on a Real-Time PCR instrument.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values.

    • Determine the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the DMSO-treated control.

    • Confirm that hit compounds lead to a dose-dependent increase in the target mRNA levels.

References

Application Notes and Protocols: Co-treatment of MS181 with Other Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS181 is a first-in-class small molecule degrader of the Polycomb Repressive Complex 1 (PRC1). It functions by inducing the degradation of key PRC1 components, BMI1 and RING1B, through recruitment of the E3 ubiquitin ligase Cereblon (CRBN) to the EED subunit of the PRC2 complex, which is in proximity to PRC1.[1] The degradation of BMI1 and RING1B leads to the loss of PRC1-mediated monoubiquitination of histone H2A at lysine (B10760008) 119 (H2AK119ub), a critical epigenetic mark for gene silencing.[1] Dysregulation of PRC1 activity is implicated in the pathogenesis of numerous cancers, where it contributes to the maintenance of a cancer stem cell phenotype and resistance to therapy.[2][3]

Targeting PRC1 with degraders like this compound presents a promising therapeutic strategy. To enhance its anti-cancer efficacy and overcome potential resistance mechanisms, co-treatment of this compound with other targeted inhibitors is a rational approach. This document provides an overview of potential combination strategies, supporting data from studies on BMI1 inhibitors, and detailed protocols for evaluating such combinations in a laboratory setting.

Signaling Pathways and Rationale for Combination Therapies

The rationale for combining this compound with other inhibitors stems from the central role of PRC1 in maintaining a tumorigenic state and its interplay with other critical cellular pathways.

PRC1 Signaling and Combination Strategy Rationale PRC1 Signaling and Potential Combination Interventions cluster_0 PRC1 Complex & Function cluster_1 Co-treatment Strategies cluster_2 Cellular Processes This compound This compound PRC1 PRC1 (BMI1, RING1B) This compound->PRC1 Degradation H2AK119ub H2AK119ub PRC1->H2AK119ub Catalyzes GeneSilencing Gene Silencing (e.g., Tumor Suppressors) H2AK119ub->GeneSilencing CSC Cancer Stem Cell Maintenance GeneSilencing->CSC Chemoresistance Chemoresistance GeneSilencing->Chemoresistance Proliferation Cell Proliferation CSC->Proliferation Apoptosis Apoptosis Chemoresistance->Apoptosis Inhibits Chemotherapy Chemotherapy (e.g., Cisplatin) DNAdamage DNA Damage Chemotherapy->DNAdamage PD1_Inhibitor PD-1 Inhibitor T_Cell CD8+ T Cell PD1_Inhibitor->T_Cell Activates MCL1_Inhibitor MCL-1 Inhibitor MCL1_Inhibitor->Apoptosis Promotes MEK_Inhibitor MEK Inhibitor MEK_Inhibitor->Proliferation Inhibits DNAdamage->Apoptosis ImmuneEvasion Immune Evasion T_Cell->ImmuneEvasion Overcomes

Caption: Rationale for this compound co-treatment strategies.

Combination with Chemotherapy (e.g., Cisplatin)
  • Rationale: Chemotherapy, such as cisplatin (B142131), induces DNA damage and apoptosis in rapidly dividing cancer cells. However, a subpopulation of cancer stem cells (CSCs), often maintained by PRC1 activity, can be resistant to chemotherapy and lead to tumor relapse.[4] Combining this compound to eliminate CSCs with chemotherapy to target the bulk of tumor cells could lead to a more durable response.[5] Studies have shown that cisplatin treatment can even enrich the fraction of BMI1-positive CSCs.[2][6]

  • Expected Synergy: Increased tumor cell killing and prevention of relapse.

Combination with Immune Checkpoint Inhibitors (e.g., PD-1 Blockade)
  • Rationale: BMI1 inhibition has been shown to induce a tumor cell-intrinsic immune response by recruiting and activating CD8+ T cells.[2] This is achieved through the stimulation of IRF3-mediated transcription of chemokines and the reduction of repressive H2A ubiquitination.[2] Combining this compound with a PD-1 inhibitor could therefore have a dual effect: this compound would enhance T-cell infiltration into the tumor, while the PD-1 inhibitor would unleash the anti-tumor activity of these T cells.

  • Expected Synergy: Enhanced anti-tumor immunity and improved response to immunotherapy.

Combination with BCL-2 Family Inhibitors (e.g., MCL-1 Inhibitors)
  • Rationale: PRC1, through its component BMI1, can regulate the expression of anti-apoptotic proteins like MCL-1. The B-cell lymphoma 2 (BCL-2) family of proteins are critical regulators of apoptosis. Overexpression of anti-apoptotic members like MCL-1 is a common mechanism of cancer cell survival and drug resistance. Co-inhibition of BMI1 (with this compound) and MCL-1 could synergistically induce apoptosis.

  • Expected Synergy: Potent induction of apoptosis in cancer cells.

Combination with MEK Inhibitors
  • Rationale: The RAS-MEK-ERK signaling pathway is a key driver of cell proliferation in many cancers.[7] BMI1 has been implicated in the regulation of this pathway. The combination of a BMI1 inhibitor with a MEK inhibitor may be effective in cancers with elevated BMI1 expression and activation of the MEK pathway.[7]

  • Expected Synergy: Enhanced inhibition of cancer cell proliferation.

Quantitative Data from Combination Studies with BMI1 Inhibitors

While specific quantitative data for this compound co-treatments are not yet available, studies using the BMI1 inhibitor PTC596 provide valuable insights into the potential synergies.

Table 1: In Vitro Efficacy of PTC596 in Combination with Other Inhibitors in Acute Myeloid Leukemia (AML) Cell Lines

Cell LineCombinationIC50 (Single Agent)Combination Index (CI)Synergy/Antagonism
MOLM-13 PTC596 + S63845 (MCL1i)PTC596: ~100 nM; S63845: ~50 nM< 1Synergism
OCI-AML3 PTC596 + S63845 (MCL1i)PTC596: ~150 nM; S63845: ~75 nM< 1Synergism
MOLM-13 PTC596 + Trametinib (MEKi)PTC596: ~100 nM; Trametinib: ~5 nM< 1Synergism
OCI-AML3 PTC596 + Trametinib (MEKi)PTC596: ~150 nM; Trametinib: ~10 nM< 1Synergism

Data adapted from a study on the BMI1 inhibitor PTC596 in AML cell lines.[7] The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the co-treatment effects of this compound with other inhibitors.

Experimental_Workflow Workflow for Evaluating this compound Co-treatment cluster_0 In Vitro Assays cluster_1 Experimental Steps CellViability Cell Viability Assay (MTT/MTS) DataAcquisition 2. Data Acquisition CellViability->DataAcquisition WesternBlot Western Blot (Apoptosis & PRC1 Markers) WesternBlot->DataAcquisition FlowCytometry Flow Cytometry (Cell Cycle & Apoptosis) FlowCytometry->DataAcquisition ChIP_seq ChIP-seq (H2AK119ub) ChIP_seq->DataAcquisition CellCulture 1. Cell Culture & Treatment CellCulture->CellViability CellCulture->WesternBlot CellCulture->FlowCytometry CellCulture->ChIP_seq DataAnalysis 3. Data Analysis DataAcquisition->DataAnalysis

Caption: General experimental workflow.

Cell Viability Assay (MTT/MTS Assay)

This assay determines the effect of single and combination drug treatments on cell proliferation and viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound and other inhibitor(s) of choice

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound and the other inhibitor(s) in culture medium. For combination studies, a matrix of concentrations is recommended. Add the drugs to the cells and incubate for 48-72 hours.

  • MTT/MTS Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.[8][9]

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[8][9]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the IC50 values for each drug alone and in combination. Use software such as CompuSyn to calculate the Combination Index (CI) to assess synergy.

Western Blot Analysis for Apoptosis and PRC1 Markers

This technique is used to assess the levels of key proteins involved in apoptosis and to confirm the degradation of PRC1 components.

Materials:

  • Treated and untreated cell lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-BMI1, anti-RING1B, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-MCL-1, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Protein Extraction and Quantification: Lyse cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[10]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using an imaging system.[10]

  • Analysis: Quantify band intensities using software like ImageJ and normalize to the loading control.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry allows for the quantitative analysis of cell cycle distribution and apoptosis at the single-cell level.

Materials:

  • Treated and untreated cells

  • PBS

  • Trypsin-EDTA

  • Fixation buffer (e.g., 70% ethanol)

  • Staining buffer containing a DNA dye (e.g., Propidium Iodide or DAPI) and RNase A

  • Annexin V-FITC and Propidium Iodide (for apoptosis)

  • Flow cytometer

Protocol for Cell Cycle Analysis:

  • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.[11]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in staining buffer. Incubate for 30 minutes at room temperature in the dark.[11]

  • Data Acquisition and Analysis: Analyze the cells on a flow cytometer. Use software like FlowJo to model the cell cycle phases (G1, S, G2/M) based on DNA content.[11]

Protocol for Apoptosis (Annexin V/PI) Analysis:

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition and Analysis: Analyze the cells immediately on a flow cytometer. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H2AK119ub

ChIP-seq is used to assess the genome-wide changes in H2AK119ub levels following this compound treatment.

Materials:

  • Treated and untreated cells

  • Formaldehyde for cross-linking

  • Lysis and sonication buffers

  • Antibody against H2AK119ub

  • Protein A/G magnetic beads

  • Wash and elution buffers

  • Reagents for DNA purification and library preparation

  • Next-generation sequencing platform

Protocol:

  • Cross-linking and Chromatin Preparation: Cross-link proteins to DNA with formaldehyde. Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.[12]

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-H2AK119ub antibody overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads and reverse the cross-links.

  • DNA Purification and Library Preparation: Purify the DNA and prepare sequencing libraries according to the manufacturer's instructions.

  • Sequencing and Data Analysis: Sequence the libraries and analyze the data to identify regions with differential H2AK119ub enrichment between treated and untreated samples.

Conclusion

The co-treatment of the PRC1 degrader this compound with other targeted inhibitors represents a promising avenue for enhancing anti-cancer therapy. The provided rationales, supporting data from BMI1 inhibitor studies, and detailed experimental protocols offer a framework for researchers to explore and validate novel combination strategies. Such studies are crucial for advancing our understanding of PRC1 biology and developing more effective treatments for a range of malignancies.

References

Cellular Assays for Evaluating the Activity of MS181, a Putative Monoacylglycerol Lipase (MAGL) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for conducting cellular assays to determine the activity of MS181, a compound of interest for its potential inhibitory effects on monoacylglycerol lipase (B570770) (MAGL). MAGL is a key serine hydrolase in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1][2][3] Inhibition of MAGL leads to elevated 2-AG levels, which can modulate various physiological processes, making MAGL a promising therapeutic target for a range of disorders, including neuroinflammatory and neurodegenerative diseases, pain, and cancer.[4][5][6]

The following sections detail protocols for both biochemical and cell-based assays to characterize the inhibitory potency and cellular effects of compounds like this compound. These assays are crucial for the preclinical evaluation and development of novel MAGL inhibitors.

Data Presentation: Inhibitory Activity of a Representative MAGL Inhibitor

To illustrate the type of data generated from these assays, the following table summarizes hypothetical quantitative data for a representative MAGL inhibitor, which can be used as a benchmark for evaluating this compound.

Assay TypeInhibitorTargetSubstrateIC50 (nM)Assay Principle
Biochemical Assay Representative InhibitorRecombinant Human MAGL4-Nitrophenylacetate (4-NPA)15Colorimetric detection of p-nitrophenol
Cell-Based Assay Representative InhibitorEndogenous MAGL in A549 cellsEndogenous 2-AG50LC-MS/MS quantification of 2-AG levels
Functional Assay Representative InhibitorA549 cells-100Inhibition of cancer cell invasion

Experimental Protocols

Biochemical Assay: Colorimetric MAGL Inhibitor Screening

This protocol describes a high-throughput screening assay to determine the direct inhibitory effect of this compound on recombinant human MAGL activity using a colorimetric substrate.

Principle: Monoacylglycerol lipase (MAGL) hydrolyzes the substrate 4-nitrophenylacetate (4-NPA) to produce the yellow-colored product 4-nitrophenol (B140041) (pNP), which can be quantified by measuring its absorbance at 405-412 nm.[1][7] The rate of pNP formation is proportional to MAGL activity. The potency of an inhibitor is determined by measuring the reduction in pNP production in the presence of the compound.

Workflow Diagram:

G cluster_prep Assay Preparation cluster_plate 96-Well Plate Setup cluster_reaction Enzymatic Reaction & Detection cluster_analysis Data Analysis reagents Prepare Reagents: - 1X Assay Buffer - Diluted MAGL Enzyme - this compound dilutions - 4-NPA Substrate add_reagents Add to wells: 1. Assay Buffer 2. MAGL Enzyme 3. This compound or Vehicle reagents->add_reagents pre_incubate Pre-incubate (10 min, RT) add_reagents->pre_incubate add_substrate Add 4-NPA Substrate to initiate reaction pre_incubate->add_substrate incubate Incubate (10-20 min, RT) add_substrate->incubate read_absorbance Read Absorbance at 412 nm incubate->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for the colorimetric MAGL inhibitor screening assay.

Materials:

  • Recombinant human MAGL (e.g., from Cayman Chemical or similar)

  • MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)

  • 4-Nitrophenylacetate (4-NPA) substrate

  • This compound and a known MAGL inhibitor (e.g., JZL184) as a positive control[8]

  • DMSO (for dissolving compounds)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405-415 nm

Procedure:

  • Reagent Preparation:

    • Prepare 1X MAGL Assay Buffer.

    • Dilute the recombinant human MAGL enzyme in 1X Assay Buffer to the desired concentration. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

    • Prepare a stock solution of this compound and the positive control inhibitor in DMSO. Serially dilute the compounds in DMSO to create a range of concentrations for IC50 determination.

    • Prepare the 4-NPA substrate solution in 1X Assay Buffer.

  • Assay Plate Setup:

    • Add 140 µL of 1X Assay Buffer to each well of a 96-well plate.

    • Add 10 µL of the diluted MAGL enzyme to all wells except for the "no enzyme" control wells.

    • Add 10 µL of the serially diluted this compound, positive control, or DMSO (vehicle control) to the appropriate wells.

    • Mix gently and pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding 10 µL of the 4-NPA substrate solution to all wells.

    • Immediately start monitoring the change in absorbance at 412 nm every minute for 10-20 minutes using a microplate reader. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 20 minutes) at room temperature and then read the final absorbance.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve. For endpoint assays, subtract the absorbance of the "no enzyme" control from all other wells.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay: Measurement of Intracellular 2-AG Levels by LC-MS/MS

This protocol describes a method to assess the ability of this compound to inhibit endogenous MAGL activity within a cellular context by measuring the accumulation of its substrate, 2-AG.

Principle: Inhibition of MAGL in intact cells will lead to an increase in the intracellular concentration of 2-AG.[9] This change can be quantified using a sensitive and specific analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Workflow Diagram:

G cluster_cell_culture Cell Culture & Treatment cluster_extraction Lipid Extraction cluster_lcms LC-MS/MS Analysis cluster_analysis Data Analysis seed_cells Seed cells (e.g., A549) in culture plates incubate_cells Incubate overnight seed_cells->incubate_cells treat_cells Treat cells with this compound or Vehicle for a defined time incubate_cells->treat_cells harvest_cells Harvest cells and quench metabolism treat_cells->harvest_cells add_solvent Add extraction solvent with internal standard harvest_cells->add_solvent extract_lipids Perform lipid extraction add_solvent->extract_lipids dry_extract Dry the lipid extract extract_lipids->dry_extract reconstitute Reconstitute extract in injection solvent dry_extract->reconstitute inject_sample Inject sample into LC-MS/MS system reconstitute->inject_sample quantify_2ag Quantify 2-AG levels inject_sample->quantify_2ag normalize_data Normalize 2-AG levels to protein concentration quantify_2ag->normalize_data plot_data Plot 2-AG levels vs. This compound concentration normalize_data->plot_data determine_ec50 Determine EC50 Value plot_data->determine_ec50

Caption: Workflow for measuring intracellular 2-AG levels by LC-MS/MS.

Materials:

  • A suitable cell line expressing MAGL (e.g., A549 human lung carcinoma cells, or a neuronal cell line)

  • Cell culture medium and supplements

  • This compound and a known MAGL inhibitor

  • Phosphate-buffered saline (PBS)

  • Extraction solvent (e.g., acetonitrile (B52724) or a mixture of chloroform/methanol)

  • Internal standard for 2-AG (e.g., 2-AG-d8)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Seed the chosen cell line in appropriate culture plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-4 hours).

  • Lipid Extraction:

    • After treatment, aspirate the medium and wash the cells with ice-cold PBS.

    • Immediately quench metabolic activity and lyse the cells by adding a cold extraction solvent containing the internal standard.

    • Scrape the cells and collect the lysate.

    • Perform a lipid extraction procedure (e.g., liquid-liquid extraction).

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis.

    • Inject the sample into the LC-MS/MS system.

    • Separate 2-AG from other lipids using a suitable liquid chromatography method.

    • Detect and quantify 2-AG and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Determine the concentration of 2-AG in each sample by comparing the peak area ratio of 2-AG to the internal standard against a standard curve.

    • Normalize the 2-AG concentration to the total protein content of the cell lysate.

    • Plot the normalized 2-AG levels against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Functional Cellular Assay: Cancer Cell Invasion Assay

This protocol provides a method to evaluate the functional consequences of MAGL inhibition by this compound on a cancer cell phenotype, such as invasion.

Principle: Inhibition of MAGL has been shown to reduce the invasiveness of certain cancer cells.[10] A Boyden chamber assay can be used to assess the effect of this compound on the ability of cancer cells to invade through a basement membrane extract (Matrigel).

Workflow Diagram:

G cluster_prep Assay Preparation cluster_assay_setup Assay Setup cluster_incubation Incubation cluster_analysis Analysis coat_inserts Coat Boyden chamber inserts with Matrigel seed_cells_insert Seed prepared cells into the upper chamber (insert) coat_inserts->seed_cells_insert prepare_cells Prepare cell suspension in serum-free medium with this compound prepare_cells->seed_cells_insert add_chemoattractant Add chemoattractant (e.g., FBS) to lower chamber add_chemoattractant->seed_cells_insert incubate_plate Incubate for 24-48 hours seed_cells_insert->incubate_plate remove_noninvaded Remove non-invaded cells from the top of the insert incubate_plate->remove_noninvaded fix_stain Fix and stain invaded cells on the bottom of the insert remove_noninvaded->fix_stain count_cells Count invaded cells under a microscope fix_stain->count_cells calculate_inhibition Calculate % inhibition of invasion count_cells->calculate_inhibition

Caption: Workflow for the cell invasion assay.

Materials:

  • Invasive cancer cell line (e.g., A549)

  • Boyden chamber inserts (8 µm pore size) and companion plates

  • Matrigel basement membrane matrix

  • Serum-free cell culture medium

  • Medium containing a chemoattractant (e.g., 10% fetal bovine serum)

  • This compound

  • Cotton swabs

  • Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)

  • Microscope

Procedure:

  • Preparation of Inserts:

    • Thaw Matrigel on ice and dilute it with cold, serum-free medium.

    • Coat the top of the Boyden chamber inserts with the diluted Matrigel and allow it to solidify at 37°C.

  • Cell Preparation and Seeding:

    • Harvest and resuspend the cancer cells in serum-free medium.

    • Treat the cells with various concentrations of this compound or vehicle for a specified pre-incubation time.

    • Add medium containing a chemoattractant to the lower chamber of the companion plate.

    • Seed the this compound-treated cells into the upper chamber of the Matrigel-coated inserts.

  • Incubation:

    • Incubate the plate for 24-48 hours to allow for cell invasion.

  • Staining and Quantification:

    • After incubation, carefully remove the non-invaded cells from the top of the insert with a cotton swab.

    • Fix the invaded cells on the bottom of the insert with methanol.

    • Stain the fixed cells with crystal violet.

    • Wash the inserts and allow them to air dry.

    • Count the number of invaded cells in several random fields of view using a microscope.

  • Data Analysis:

    • Calculate the average number of invaded cells for each treatment condition.

    • Determine the percentage of invasion inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the this compound concentration to determine the IC50 for the anti-invasive effect.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the characterization of this compound as a potential MAGL inhibitor. By employing a combination of biochemical and cell-based assays, researchers can effectively determine the potency, cellular activity, and functional effects of this compound. These assays are fundamental steps in the drug discovery and development pipeline for novel MAGL-targeting therapeutics.

References

Application Notes and Protocols: Preparation of MS181 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preparing MS181 Stock Solutions Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

To proceed with providing detailed application notes and protocols for the preparation of this compound stock solutions, clarification of the specific compound is necessary. The identifier "this compound" is ambiguous and corresponds to commercially available products unrelated to chemical reagents, such as the STIHL MS 181 chainsaw.

To ensure the accuracy and relevance of the provided information, please specify the full chemical name, CAS number, or any alternative nomenclature for the compound of interest. Once the correct compound has been identified, comprehensive application notes and protocols will be generated, including:

  • Chemical Properties: A summary of relevant physicochemical characteristics.

  • Solubility Data: Information on appropriate solvents and solubility parameters.

  • Stock Solution Preparation: Detailed, step-by-step protocols for accurate and reproducible preparation.

  • Stability and Storage: Recommendations for optimal storage conditions to ensure long-term stability.

  • Signaling Pathway Involvement: An overview of the biological pathways modulated by the compound.

  • Experimental Workflow: Standard procedures for the utilization of the compound in experimental settings.

Clear and concise tables will be used to present all quantitative data, and diagrams generated using Graphviz will visualize signaling pathways and experimental workflows, adhering to the specified formatting requirements.

Awaiting further clarification to proceed with the generation of tailored and accurate scientific documentation.

Troubleshooting & Optimization

Navigating MS181 (Fingolimod/FTY720) Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving MS181, also known as Fingolimod or FTY720. The information is presented in a clear question-and-answer format to directly address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is this compound (Fingolimod/FTY720)? This compound, or Fingolimod (FTY720), is an immunomodulatory drug. It is a sphingosine-1-phosphate (S1P) receptor modulator.
What is the primary mechanism of action of this compound? This compound is a structural analog of sphingosine (B13886) and acts as a functional antagonist of the sphingosine-1-phosphate receptor. It blocks the egress of lymphocytes from lymph nodes, thereby reducing the number of circulating lymphocytes available to mount an inflammatory response.
In what experimental models is this compound typically used? This compound is frequently used in preclinical models of autoimmune diseases, particularly experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. It is also studied in the context of organ transplantation, inflammatory bowel disease, and other inflammatory conditions.
What are the common off-target effects to be aware of? While this compound primarily targets S1P receptors, researchers should be aware of potential off-target effects, including transient bradycardia (slowing of the heart rate) upon initial administration. This is due to its effects on S1P receptors on atrial myocytes.

Troubleshooting Experimental Results

This section addresses specific issues that may arise during experiments with this compound, providing potential causes and solutions.

Issue 1: Inconsistent or Lack of Efficacy in EAE Models

Question: My EAE model treated with this compound is not showing the expected reduction in clinical scores. What could be the issue?

Possible Causes and Solutions:

CauseRecommended Solution
Incorrect Dosing or Administration Route: Verify the dosage and administration route against established protocols for your specific EAE model and animal strain. Oral gavage is a common and effective route. Ensure accurate preparation and concentration of the dosing solution.
Timing of Treatment Initiation: The therapeutic window for this compound in EAE is critical. Treatment is generally most effective when initiated prophylactically (before or at the time of immunization) or at the first signs of clinical symptoms. Late administration may result in reduced efficacy.
Compound Stability and Storage: Ensure that the this compound compound has been stored correctly (typically at -20°C) and that the dosing solution is freshly prepared. Degradation of the compound can lead to a loss of activity.
Model Variability: EAE models can exhibit significant variability. Ensure that your control and experimental groups are sufficiently large to account for this. Monitor disease progression in the vehicle-treated control group to confirm the model's validity.
Issue 2: Unexpected Cell Viability/Toxicity in In Vitro Assays

Question: I am observing unexpected cytotoxicity in my cell cultures when treating with this compound. Why is this happening?

Possible Causes and Solutions:

CauseRecommended Solution
High Compound Concentration: High concentrations of this compound can induce apoptosis in certain cell types. Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and assay.
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. Ensure that the final solvent concentration in your culture medium is below the toxic threshold for your cells (typically <0.1%). Include a vehicle-only control in your experiment.
Cell Line Sensitivity: Different cell lines can have varying sensitivities to this compound. Consult the literature for studies using this compound on your specific cell type or a similar one to establish an expected effective concentration range.

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) Induction and Treatment

This protocol provides a general framework for a murine EAE model and subsequent treatment with this compound.

Materials:

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis Toxin (PTX)

  • This compound (Fingolimod/FTY720)

  • Vehicle (e.g., sterile water or PBS)

  • 8-10 week old female C57BL/6 mice

Procedure:

  • Induction of EAE:

    • On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.

    • Administer PTX intraperitoneally on day 0 and day 2 post-immunization.

  • Preparation of this compound Solution:

    • Dissolve this compound in the appropriate vehicle to the desired stock concentration.

    • Further dilute the stock solution to the final dosing concentration immediately before use.

  • Treatment Administration:

    • Begin daily oral gavage of this compound or vehicle at the desired time point (e.g., day 0 for prophylactic treatment or upon onset of clinical signs for therapeutic treatment). A typical dose is 0.1-1 mg/kg.

  • Clinical Scoring:

    • Monitor mice daily for clinical signs of EAE and score them on a scale of 0 to 5, where 0 is no sign of disease and 5 is moribund or dead.

  • Data Analysis:

    • Compare the mean clinical scores, disease incidence, and peak disease severity between the this compound-treated and vehicle-treated groups.

Visualizing Experimental Workflows and Pathways

This compound Prophylactic Treatment Workflow in EAE

EAE_Prophylactic_Workflow cluster_Day0 Day 0 cluster_Day2 Day 2 cluster_Monitoring Daily Monitoring (from Day 7) cluster_Endpoint Endpoint (e.g., Day 21-28) Immunization Immunize with MOG35-55/CFA PTX1 Administer Pertussis Toxin Treatment_Start Start Daily this compound or Vehicle Treatment PTX2 Administer Pertussis Toxin Treatment_Start->PTX2 Continue Daily Treatment Clinical_Scoring Record Clinical Scores PTX2->Clinical_Scoring Continue Daily Treatment Data_Analysis Analyze Data Clinical_Scoring->Data_Analysis Continue Daily Treatment

Workflow for prophylactic this compound treatment in an EAE model.

Simplified Signaling Pathway of this compound (Fingolimod)

MS181_Signaling cluster_LymphNode Lymph Node cluster_BloodVessel Blood Vessel Lymphocyte T-Lymphocyte S1P_Receptor S1P1 Receptor Lymphocyte->S1P_Receptor Expresses S1P_Gradient S1P Gradient (High in Blood/Lymph) S1P_Gradient->S1P_Receptor Activates Circulating_Lymphocyte Circulating T-Lymphocyte This compound This compound (Fingolimod) This compound->S1P_Receptor Internalizes & Downregulates Lymphocyte_Egress Lymphocyte Egress S1P_Receptor->Lymphocyte_Egress Mediates S1P_Receptor->Lymphocyte_Egress Blocks Lymphocyte_Egress->Circulating_Lymphocyte Leads to

Mechanism of action of this compound in lymphocyte trafficking.

Technical Support Center: MS181 Experiments - Awaiting Topic Clarification

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "MS181" in the context of scientific experiments, compounds, or protocols have not yielded relevant information. The term "this compound" predominantly corresponds to a model of chainsaw, which does not align with the request for a technical support center for researchers and drug development professionals.

To proceed with creating the detailed troubleshooting guides, FAQs, data tables, experimental protocols, and visualizations you've requested, clarification on the specific identity of "this compound" is needed. It is possible that "this compound" is:

  • An internal or proprietary designation for a compound or experiment.

  • A very new or recently published research topic with limited public information.

  • A typographical error of another established scientific term.

We are ready to build the comprehensive technical support center you have outlined as soon as the correct subject matter is identified.

For us to proceed, please provide additional details regarding "this compound." For instance, could you specify:

  • The scientific field or area of research (e.g., oncology, neuroscience, etc.)?

  • The full name or class of the compound or protocol?

  • Any associated publications or researchers?

Once this information is provided, we will be able to gather the necessary data and generate the high-quality technical content you require.

Technical Support Center: Enhancing the In Vivo Performance of MS1819

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with MS1819. The focus is on strategies to improve its bioavailability and therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is MS1819 and what is its primary mechanism of action?

MS1819 is a recombinant lipase (B570770) enzyme developed to treat exocrine pancreatic insufficiency (EPI), a condition often associated with cystic fibrosis and chronic pancreatitis.[1][2] It is derived from the yeast Yarrowia lipolytica and functions as an oral, non-systemic biologic capsule.[1][2][3] Its primary mechanism of action is to break down fat molecules in the digestive tract, facilitating their absorption as nutrients.[1][2] Unlike traditional porcine enzyme replacement therapies (PERT), MS1819 is not derived from animal products.[1][3]

Q2: What are the main challenges affecting the in vivo bioavailability and efficacy of MS1819?

The primary challenge for MS1819's in vivo efficacy is not systemic absorption, as it is designed to act locally in the gastrointestinal tract. Instead, the key issue is maintaining the enzyme's stability and activity until it reaches the duodenum, its target site of action. The acidic environment of the stomach can denature the lipase, reducing its ability to digest fats in the small intestine. Early clinical trials with standard capsules highlighted this issue, leading to the development of enteric-coated formulations to protect the enzyme.[4]

Q3: What formulation strategies can be employed to improve the delivery and efficacy of MS1819?

To enhance the in vivo performance of MS1819, formulation strategies should focus on protecting the enzyme from gastric acid and ensuring its release in the small intestine. The most critical and proven strategy is the use of enteric-coated capsules.[4] These capsules are designed to resist the acidic pH of the stomach and dissolve only in the more alkaline environment of the duodenum.[4] AzurRx BioPharma, the developer of MS1819, has transitioned to using enteric-coated microbead formulations in later clinical trials to optimize the delivery of the active enzyme.[1][5]

Other potential strategies, broadly applicable to improving the bioavailability of oral drugs, include:

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier can improve dissolution.[6][7]

  • Lipid-Based Delivery Systems: These can enhance the solubility and absorption of certain drugs.[8][9]

  • Nanoparticle Formulations: Increasing the surface area through nanosizing can improve dissolution rates.[6][10]

While these are general strategies, for a biologic like MS1819, formulation to protect against degradation is paramount.

Troubleshooting Guide

Problem/Observation Potential Cause Troubleshooting Steps & Recommendations
Low fat absorption observed in preclinical animal models. Inadequate protection of the lipase from stomach acid.1. Formulation: Utilize an enteric-coated delivery system for the MS1819. This is the most critical step. 2. Dose Escalation: Systematically increase the dose of MS1819 to determine if a higher concentration at the site of action improves efficacy.[3] 3. Concomitant Acid Reducers: In animal studies, consider the co-administration of a proton pump inhibitor (PPI) or H2 blocker to temporarily raise gastric pH and assess its impact on enzyme activity.
High variability in efficacy between experimental subjects. Differences in gastric emptying times and intestinal pH.1. Standardize Feeding Protocols: Ensure all subjects are on a consistent diet and feeding schedule, as food can influence gastric pH and emptying.[10] 2. Fasted vs. Fed State: Conduct studies in both fasted and fed states to understand the impact of food on MS1819 efficacy. 3. Formulation Robustness: Ensure the enteric coating is of high quality and has a consistent dissolution profile across a range of pH values representative of the small intestine.
MS1819 shows lower efficacy compared to standard PERT. Suboptimal dosage or incomplete protection of the enzyme.1. Dose-Ranging Studies: Conduct thorough dose-ranging studies to identify the optimal dose of MS1819.[2] 2. Combination Therapy: Investigate the potential of using MS1819 as an adjunct to a reduced dose of PERT. Clinical studies have shown that a combination can be effective.[1][5] 3. Enzyme Activity Assays: Before in vivo administration, perform in vitro assays to confirm the specific activity of the MS1819 batch being used.

Quantitative Data from Clinical Trials

The following tables summarize key quantitative data from clinical trials of MS1819.

Table 1: Efficacy of MS1819 Monotherapy

Trial Metric MS1819 Control (PERT) Notes
Phase 2 OPTION Coefficient of Fat Absorption (CFA)56%86%Compared MS1819 to standard PERT.[4][11]
Phase 2a (Chronic Pancreatitis) Increase in CFA from baseline21.8%N/AStatistically significant increase at the highest dose.[3]
Phase 2 OPTION Coefficient of Nitrogen Absorption (CNA)93%97%Showed comparable high nitrogen absorption.[11]

Table 2: Efficacy of MS1819 in Combination with PERT

Trial Metric Result Notes
Phase 2 Combination Trial Average increase in CFA from baseline6.57%Considered clinically relevant (threshold is a 5-point increase).[1][5]
Phase 2 Combination Trial Average increase in body weight3.75 pounds-
Phase 2 Combination Trial Average decrease in stool weight164 grams/day-
Phase 2 Combination Trial Average decrease in daily stools0.43Nearly a 50% reduction.[5]

Experimental Protocols

Protocol: Assessing the Efficacy of MS1819 in a Crossover Clinical Trial (Based on the OPTION 2 Trial Design)

  • Patient Population: Enroll approximately 30 adult cystic fibrosis patients with confirmed exocrine pancreatic insufficiency.[2]

  • Study Design: An open-label, crossover study design.[2]

  • Randomization and Treatment Arms:

    • Patients are randomized into two cohorts.

    • Arm 1 (MS1819): Patients receive a 2.2 gram daily oral dose of enteric-coated MS1819 for three weeks.[2]

    • Arm 2 (PERT): Patients receive their pre-study, stabilized dose of PERT for three weeks.[2]

  • Crossover: After the initial three-week period, patients are crossed over to the other treatment arm for an additional three weeks.

  • Primary Efficacy Endpoint: The primary endpoint is the coefficient of fat absorption (CFA). Stool samples are collected for analysis at the end of each three-week treatment period.[2]

  • Secondary Endpoints: Secondary endpoints include stool weight, signs and symptoms of malabsorption, and the coefficient of nitrogen absorption (CNA).[2]

  • Dose Escalation: A parallel group of patients can be studied in the same fashion using a higher dose (e.g., 4.4 grams daily) of MS1819 to evaluate dose-response.[2]

Visualizations

MS1819_Mechanism_of_Action cluster_stomach Stomach (Acidic Environment) cluster_intestine Small Intestine (Duodenum) MS1819_Standard MS1819 in Standard Capsule Denatured_Enzyme Inactive/Denatured Lipase MS1819_Standard->Denatured_Enzyme Acid Degradation MS1819_Enteric MS1819 in Enteric-Coated Capsule Active_Enzyme Active Lipase Released MS1819_Enteric->Active_Enzyme Capsule Dissolves in Alkaline pH Dietary_Fats Dietary Fats (Triglycerides) Active_Enzyme->Dietary_Fats Enzymatic Digestion Absorption Fatty Acid & Monoglyceride Absorption Dietary_Fats->Absorption

Caption: Mechanism of action and delivery of MS1819.

Experimental_Workflow Start Patient Recruitment (CF with EPI) Randomization Randomization Start->Randomization GroupA Group A (3 Weeks) Randomization->GroupA GroupB Group B (3 Weeks) Randomization->GroupB TreatmentA1 MS1819 Treatment GroupA->TreatmentA1 TreatmentB1 PERT Treatment GroupB->TreatmentB1 Analysis1 Endpoint Analysis 1 (CFA, CNA, etc.) TreatmentA1->Analysis1 TreatmentB1->Analysis1 Crossover Crossover Analysis1->Crossover GroupA2 Group A (3 Weeks) Crossover->GroupA2 GroupB2 Group B (3 Weeks) Crossover->GroupB2 TreatmentA2 PERT Treatment GroupA2->TreatmentA2 TreatmentB2 MS1819 Treatment GroupB2->TreatmentB2 Analysis2 Endpoint Analysis 2 (CFA, CNA, etc.) TreatmentA2->Analysis2 TreatmentB2->Analysis2 End Comparative Efficacy Analysis Analysis2->End

Caption: Crossover clinical trial workflow for MS1819.

References

Technical Support Center: Investigating Off-Target Effects of MS181

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their investigation of the off-target effects of the hypothetical small molecule, MS181.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a molecule like this compound?

A1: Off-target effects refer to the unintended interactions of a drug or small molecule, such as this compound, with cellular components other than its intended therapeutic target. These interactions can lead to unforeseen biological consequences, toxic side effects, or a misinterpretation of the molecule's primary mechanism of action.[1][2][3][4][5] A major concern in the application of targeted molecules is the potential for unexpected, unwanted, or even adverse alterations to the genome or proteome.[2]

Q2: What are the initial steps to predict potential off-target effects of this compound?

A2: Initial assessment of potential off-target effects for a molecule like this compound typically begins with computational or in silico methods.[2][6] These approaches use the chemical structure of this compound to screen against databases of known protein structures and binding sites. This can help predict potential off-target interactions and guide the design of subsequent experimental validation.

Q3: What experimental approaches can be used to identify the off-target profile of this compound?

A3: A variety of experimental methods can be employed to identify the off-target profile of this compound. These can be broadly categorized as in vitro and cell-based assays. Common techniques include:

  • Biochemical assays: Kinase profiling panels to screen this compound against a wide range of kinases.

  • Proteomics-based approaches: Methods like affinity chromatography coupled with mass spectrometry to identify proteins that bind to this compound.[7]

  • Cell-based thermal shift assays (CETSA): To detect direct binding of this compound to proteins within a cellular context.

  • Phenotypic screening: Utilizing high-content imaging or other cell-based assays to observe unexpected cellular responses to this compound treatment.

Troubleshooting Guides

Guide 1: Unexpected Phenotype Observed with this compound Treatment

Problem: You observe a cellular phenotype that is inconsistent with the known on-target effect of this compound.

Possible Cause: This could be due to an off-target effect of this compound.

Troubleshooting Steps:

  • Confirm On-Target Engagement: First, verify that this compound is engaging its intended target at the concentrations used in your experiment. This can be done using techniques like a cellular thermal shift assay (CETSA) or a target-specific biomarker assay.

  • Dose-Response Analysis: Perform a dose-response experiment to determine if the unexpected phenotype is dose-dependent and correlates with the on-target activity of this compound.

  • Chemical Structure Analysis: Use computational tools to predict potential off-targets based on the structure of this compound. This can provide a list of candidate proteins to investigate further.

  • Broad-Spectrum Profiling: Employ a broad-spectrum off-target profiling method, such as a kinase panel or a proteomics-based approach, to identify potential off-target binders.

  • Validate Off-Target Hits: Once potential off-targets are identified, validate these interactions using orthogonal assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), to confirm direct binding.[8][9]

  • Cellular Validation: Use techniques like siRNA-mediated knockdown or CRISPR-Cas9 gene editing to determine if the identified off-target is responsible for the observed phenotype.[3][10][11]

Guide 2: Inconsistent Results in Off-Target Pulldown Assays

Problem: You are getting inconsistent or high background results in your affinity purification-mass spectrometry (AP-MS) experiments to identify this compound off-targets.

Possible Cause: This could be due to non-specific binding to the affinity matrix, issues with the linker chemistry, or sub-optimal lysis and washing conditions.

Troubleshooting Steps:

  • Optimize Immobilization: Ensure that your this compound bait is properly immobilized on the affinity resin. Consider different immobilization chemistries or linker lengths.

  • Control Experiments: Include appropriate controls, such as beads alone and a mock-immobilized bait, to identify non-specific binders.

  • Lysis Buffer Composition: Optimize the lysis buffer to ensure efficient protein extraction while minimizing the disruption of protein-protein interactions.

  • Wash Steps: Increase the stringency and number of wash steps to reduce non-specific binding. The inclusion of low concentrations of detergents or salts can be beneficial.

  • Elution Conditions: Optimize the elution conditions to efficiently recover specifically bound proteins without eluting non-specific binders.

  • Data Analysis: Utilize bioinformatics tools to filter out common background proteins and prioritize potential off-target candidates.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be generated during the investigation of this compound's off-target effects.

Assay TypeTargetResult (IC50/Kd)Implication
Kinase Assay On-Target Kinase X10 nMPotent on-target activity
Off-Target Kinase Y500 nMModerate off-target activity
Off-Target Kinase Z>10 µMNegligible off-target activity
Surface Plasmon Resonance (SPR) On-Target Protein A25 nMHigh-affinity on-target binding
Off-Target Protein B1.2 µMLower affinity off-target binding
Isothermal Titration Calorimetry (ITC) On-Target Protein A30 nMConfirms high-affinity binding
Off-Target Protein B1.5 µMConfirms lower affinity interaction

Key Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To assess the direct binding of this compound to its target and potential off-targets in a cellular environment.

Methodology:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with either vehicle control or a range of this compound concentrations for a specified time.

  • Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer. Lyse the cells through freeze-thaw cycles.

  • Heat Shock: Aliquot the cell lysates and heat them at a range of temperatures for a defined period (e.g., 3 minutes).

  • Centrifugation: Centrifuge the heated lysates to pellet the precipitated proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein and potential off-target proteins remaining in the supernatant by Western blotting or mass spectrometry. An increase in the thermal stability of a protein in the presence of this compound indicates direct binding.

Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS)

Objective: To identify proteins that interact with this compound in a cellular lysate.

Methodology:

  • Bait Immobilization: Covalently link this compound to an inert chromatography resin (e.g., sepharose beads). Include a control resin with no immobilized compound.

  • Cell Lysis: Prepare a cell lysate from the cell line of interest using a non-denaturing lysis buffer.

  • Incubation: Incubate the cell lysate with the this compound-conjugated resin and the control resin for several hours at 4°C to allow for protein binding.

  • Washing: Wash the resin extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the resin using a denaturing buffer (e.g., containing SDS or urea).

  • Protein Identification: Identify the eluted proteins by mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the this compound-resin to the control resin to identify specific interactors.

Visualizations

Experimental_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_cellular Cellular Analysis cluster_validation Functional Validation in_silico Computational Screening of this compound biochemical Biochemical Assays (e.g., Kinase Panel) in_silico->biochemical Guide experimental design proteomics Proteomics (e.g., AP-MS) in_silico->proteomics Prioritize candidates biophysical Biophysical Assays (e.g., SPR, ITC) biochemical->biophysical Confirm direct binding validation Target Validation (siRNA/CRISPR) proteomics->validation Validate functional relevance cetsa CETSA cetsa->validation phenotypic Phenotypic Screening phenotypic->validation

Caption: Experimental workflow for this compound off-target investigation.

Signaling_Pathway cluster_pathway Hypothetical Off-Target Signaling Pathway This compound This compound OffTarget Off-Target Kinase Y This compound->OffTarget Inhibition Substrate1 Substrate 1 OffTarget->Substrate1 Phosphorylation Substrate2 Substrate 2 OffTarget->Substrate2 Phosphorylation Downstream Downstream Cellular Effect Substrate1->Downstream Substrate2->Downstream

Caption: Hypothetical signaling pathway affected by this compound off-target activity.

Troubleshooting_Tree cluster_troubleshooting Troubleshooting Unexpected Phenotype Start Unexpected Phenotype with this compound Dose Is the phenotype dose-dependent? Start->Dose OnTarget Confirm on-target engagement Dose->OnTarget Yes Reassess Re-evaluate experimental setup Dose->Reassess No OffTarget Investigate off-target effects OnTarget->OffTarget No No Yes Yes

Caption: Troubleshooting decision tree for unexpected this compound-induced phenotypes.

References

how to prevent MS181 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MS181. This guide provides essential information, troubleshooting advice, and detailed protocols to help researchers prevent the degradation of this compound in solution, ensuring experimental reproducibility and success. As specific stability data for this compound is not publicly available, the following recommendations are based on best practices for handling potent, small-molecule Protein Tyrosine Phosphatase (PTP) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For initial high-concentration stock solutions, 100% dimethyl sulfoxide (B87167) (DMSO) is recommended.[1][2][3] Many organic small molecules are readily soluble and more stable in anhydrous DMSO compared to aqueous buffers.[3][4] Always use a fresh, high-purity, anhydrous grade of DMSO, as it is hygroscopic and absorbed moisture can reduce compound solubility and stability.[4][5]

Q2: How should I store the solid compound and its stock solution?

A2: Proper storage is critical to maintaining the integrity of this compound.[2][6] Recommendations are summarized in the table below. For stock solutions, aliquoting into single-use volumes is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][4]

Q3: My this compound precipitated after I diluted my DMSO stock into an aqueous buffer. What should I do?

A3: Precipitation is a common issue when diluting hydrophobic compounds from an organic solvent into an aqueous medium.[2][3] This indicates that the compound's concentration has exceeded its aqueous solubility limit. Try the following:

  • Prepare a fresh dilution: Do not use a solution that has already precipitated.

  • Lower the final concentration: Attempt the experiment with a lower final concentration of this compound.

  • Optimize dilution: When preparing the working solution, add the DMSO stock to the aqueous buffer slowly while vortexing or mixing to aid dissolution.[4]

  • Check for precipitates: After preparing the working solution, let it stand for a few minutes and visually inspect for precipitates. A microscope can be used for a more sensitive check.[4]

Q4: For my cell-based assays, what is the maximum recommended final concentration of DMSO?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%, as DMSO can be toxic to some cell lines.[2] Most established cell lines can tolerate up to 0.5% DMSO, but this may cause off-target effects.[2] It is essential to run a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific cells.[2]

Q5: How long is this compound stable in my aqueous cell culture medium?

A5: The stability of small molecules in aqueous solutions can be limited, often lasting only a few hours.[3] It is strongly recommended to prepare fresh working solutions from your frozen DMSO stock immediately before each experiment.[1] To be certain, you may need to perform a time-course experiment to determine the stability of this compound in your specific medium at 37°C.

Data & Recommendations Summary

The following tables provide at-a-glance guidelines for the storage and handling of this compound.

Table 1: Storage Recommendations for this compound

Form Storage Temperature Recommended Duration Key Considerations
Solid (Powder) -20°C Up to 3 years[1][4] Store in a tightly sealed vial. Keep desiccated to prevent hydration.
4°C Up to 2 years[1] For shorter-term storage. Ensure vial is tightly sealed.
Stock Solution (in DMSO) -80°C Up to 6 months[1] Recommended. Aliquot into single-use vials to avoid freeze-thaw cycles.
-20°C Up to 1 month[1][5] Suitable for short-term storage. Avoid repeated freeze-thaw cycles.

| Working Solution (Aqueous) | 2-8°C or 37°C | Not Recommended | Prepare fresh for each experiment due to potential for rapid degradation.[3] |

Table 2: DMSO Vehicle Concentration Guidelines for Cell Culture

Final DMSO Conc. Recommendation Rationale
< 0.1% Highly Recommended Safest range with minimal risk of cytotoxicity or off-target effects.[2]
0.1% - 0.5% Generally Acceptable Tolerated by most robust cell lines. A vehicle control is essential.[2]

| > 0.5% | Use with Caution | High risk of cytotoxicity and confounding experimental results. Requires thorough validation.[2] |

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Inconsistent or poor experimental results. 1. Degradation of this compound in stock or working solution. 2. Inaccurate concentration due to precipitation.1a. Use a fresh aliquot of DMSO stock stored at -80°C. 1b. Prepare a new working solution immediately before use. 2. Follow the steps in FAQ #3 to avoid precipitation. Lower the final assay concentration if necessary.
Visible precipitate in working solution. The concentration of this compound exceeds its solubility limit in the aqueous buffer.Discard the solution. Prepare a new solution by adding the DMSO stock dropwise into the aqueous buffer while vortexing. If precipitation persists, reduce the final concentration.
DMSO stock solution appears cloudy or frozen at room temperature. DMSO freezes at 18.5°C. The compound may have low solubility.Warm the vial in a 37°C water bath and vortex thoroughly to ensure the compound is fully dissolved before making dilutions.

Visual Guides & Workflows

G start Inconsistent Results or Loss of Compound Activity q1 Is the DMSO stock solution older than 1-6 months? start->q1 sol1 Prepare a fresh stock solution from solid powder. q1->sol1 Yes q2 Was the stock solution subjected to freeze-thaw cycles? q1->q2 No end_node Problem Resolved sol1->end_node sol2 Discard stock. Use a fresh, single-use aliquot. q2->sol2 Yes q3 Was the aqueous working solution prepared fresh before the experiment? q2->q3 No sol2->end_node sol3 Prepare fresh working solution immediately before use. q3->sol3 No q4 Did the compound precipitate during dilution? q3->q4 Yes sol3->end_node sol4 Review dilution protocol. Lower final concentration. Vortex during dilution. q4->sol4 Yes q4->end_node No sol4->end_node

Caption: Troubleshooting workflow for this compound stability issues.

G cluster_membrane Cell Membrane Receptor Tyrosine Kinase Receptor (e.g., EGFR) P_Receptor Phosphorylated Receptor (Active) Receptor->P_Receptor Activates & Autophosphorylates GrowthFactor Growth Factor (e.g., EGF) GrowthFactor->Receptor Binds Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) P_Receptor->Downstream Activates PTP Protein Tyrosine Phosphatase (PTP) PTP->P_Receptor Dephosphorylates (Inactivates) This compound This compound This compound->PTP Inhibits Response Cellular Response (Proliferation, Survival) Downstream->Response

Caption: Simplified PTP signaling pathway inhibited by this compound.

G step1 1. Receive & Store Solid this compound (-20°C, Desiccated) step2 2. Prepare Stock Solution (e.g., 10 mM in 100% DMSO) step1->step2 step3 3. Aliquot Stock (Single-Use Volumes) step2->step3 step4 4. Store Aliquots (-80°C) step3->step4 check1 Stability Checkpoint: Avoid freeze-thaw cycles step4->check1 step5 5. Prepare Working Solution (Dilute fresh aliquot into aqueous buffer just before use) check2 Stability Checkpoint: Minimize time in aqueous solution step5->check2 step6 6. Add to Experiment (e.g., Cell Culture) check1->step5 check2->step6

Caption: Experimental workflow with stability checkpoints.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a stable, high-concentration stock solution of this compound for long-term storage.

Materials:

  • This compound (solid powder)

  • High-purity, anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated balance and appropriate personal protective equipment (PPE)

Methodology:

  • Before opening, centrifuge the manufacturer's vial of solid this compound to ensure all powder is collected at the bottom.[1]

  • Carefully weigh the desired amount of this compound powder in a sterile tube. Example: To make 1 mL of a 10 mM solution of a compound with a molecular weight of 400 g/mol , weigh 4 mg.

  • Add the calculated volume of 100% DMSO to the solid compound to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[4]

  • Once fully dissolved, aliquot the stock solution into single-use, tightly sealed vials (e.g., 10-20 µL per vial).

  • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.[6]

  • Store the aliquots at -80°C for long-term storage (up to 6 months).[1]

Protocol 2: General Method for Assessing this compound Stability

Objective: To determine the short-term stability of this compound in a specific aqueous buffer (e.g., cell culture medium) under experimental conditions. This protocol requires access to analytical instrumentation like HPLC-MS.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Experimental aqueous buffer (e.g., PBS, DMEM + 10% FBS)

  • Incubator (e.g., 37°C)

  • HPLC-MS system

Methodology:

  • Prepare Working Solution: Dilute the 10 mM this compound DMSO stock into your pre-warmed (37°C) aqueous buffer to your final experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your planned experiments.

  • Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the working solution (e.g., 100 µL), quench any potential enzymatic activity by adding an equal volume of cold acetonitrile (B52724), and store at -20°C. This sample represents 100% compound integrity.

  • Incubation: Place the remaining working solution in a 37°C incubator.

  • Collect Timepoints: At various time intervals (e.g., 1, 2, 4, 8, and 24 hours), collect additional aliquots, quench them with cold acetonitrile as in step 2, and store them at -20°C.

  • Sample Analysis: Analyze all collected samples by HPLC-MS. The HPLC will separate this compound from any potential degradants.

  • Data Interpretation: Quantify the peak area of the parent this compound molecule at each timepoint. Compare the peak area at each timepoint to the T=0 sample to calculate the percentage of this compound remaining. This will provide a degradation profile and help define the experimental window during which the compound is stable.

References

addressing MS181 insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MS181. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a particular focus on addressing its limited aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving this compound?

A1: For creating a stock solution, we recommend using 100% dimethyl sulfoxide (B87167) (DMSO). This compound is highly soluble in DMSO, and this will provide a stable, high-concentration stock for long-term storage.

Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?

A2: This is a common issue due to the hydrophobic nature of this compound. To mitigate this, we recommend a serial dilution approach. First, dilute your DMSO stock into a small volume of a non-aqueous, water-miscible solvent like ethanol (B145695) or isopropanol (B130326) before the final dilution into your aqueous experimental buffer. Additionally, vortexing during the final dilution step can help to disperse the compound more effectively and prevent immediate precipitation.

Q3: Can I use sonication to dissolve this compound in my final experimental medium?

A3: Yes, sonication can be an effective method to aid in the dissolution of this compound precipitates in your final aqueous solution. Use a bath sonicator for 5-10 minutes. However, be mindful of potential heat generation and its impact on the stability of this compound and other components in your medium.

Q4: Is it possible to prepare a stock solution of this compound in a solvent other than DMSO?

A4: While DMSO is the primary recommendation, ethanol can be used as an alternative for initial stock preparation. However, the achievable concentration in ethanol is lower than in DMSO. Please refer to the solubility data table below for more details.

Troubleshooting Guide: Addressing this compound Insolubility

This guide provides a structured approach to troubleshooting common insolubility issues with this compound.

Problem 1: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
  • Cause: The significant difference in polarity between DMSO and the aqueous buffer causes this compound to crash out of solution.

  • Solution Workflow:

    G A Start: Precipitate observed B Option 1: Modify Dilution Protocol A->B C Option 2: Adjust Final Formulation A->C D Intermediate Solvent Dilution: 1. Dilute DMSO stock in Ethanol (1:1). 2. Add mixture to aqueous buffer. B->D E Incorporate Solubilizing Agents: - Add Pluronic F-68 (0.01-0.1%) - Add BSA (0.1-1%) C->E F Assess Solubility D->F E->F G Precipitate Persists F->G No H Precipitate Resolved F->H Yes I Contact Technical Support G->I

    Workflow for addressing immediate precipitation.

Problem 2: My this compound solution appears cloudy or shows a Tyndall effect.
  • Cause: This indicates the formation of colloidal aggregates or very fine, suspended precipitate, which can lead to inconsistent experimental results.

  • Solution:

    • Filtration: Filter the solution through a 0.22 µm syringe filter to remove aggregates. Note that this may reduce the effective concentration of this compound.

    • Incorporate a surfactant: Add a low concentration of a biocompatible surfactant, such as Tween® 80 (0.01% v/v), to your final buffer to help maintain solubility.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents at room temperature.

SolventConcentration (mg/mL)Molarity (mM)Appearance
DMSO> 100> 250Clear Solution
Ethanol2562.5Clear Solution
PBS (pH 7.4)< 0.1< 0.25Suspension
PBS + 0.1% BSA0.51.25Slight Haze
PBS + 0.05% Tween® 8012.5Clear Solution

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weigh out 4.0 mg of this compound powder.

  • Add 1.0 mL of 100% DMSO.

  • Vortex for 5 minutes until the powder is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

  • Thaw a 10 mM stock solution of this compound in DMSO.

  • Prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock to 90 µL of sterile, absolute ethanol. Vortex gently.

  • Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed cell culture medium.

  • Vortex the final working solution immediately for 30 seconds before adding to your cell culture.

This compound Signaling Pathway

This compound is a potent inhibitor of the hypothetical "Kinase Signaling Pathway," which plays a crucial role in cell proliferation and survival.

G cluster_0 Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression This compound This compound This compound->Kinase A

Inhibitory action of this compound on the Kinase Signaling Pathway.

mitigating MS181 toxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MS181, a potent and selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). The information herein is intended to help mitigate potential toxicity in normal cells during pre-clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a highly selective, non-competitive, allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator in insulin (B600854) and leptin signaling pathways. By inhibiting PTP1B, this compound enhances the phosphorylation of the insulin receptor and its substrates, leading to increased glucose uptake and improved insulin sensitivity. In the context of cancer, PTP1B has been implicated in the regulation of various signaling pathways that control cell growth, proliferation, and survival.

Q2: Why is selectivity against other phosphatases important for mitigating toxicity?

Selectivity is crucial for minimizing off-target effects and associated toxicities. The catalytic sites of protein tyrosine phosphatases (PTPs) are highly conserved, particularly between PTP1B and T-cell PTP (TCPTP), which share 72% sequence identity in their catalytic domains.[1] Lack of selectivity can lead to the inhibition of other essential phosphatases, disrupting normal cellular signaling and causing unintended toxic effects in healthy cells. This compound's allosteric binding site, outside the conserved catalytic domain, contributes to its high selectivity for PTP1B over other PTPs, thereby reducing the potential for off-target toxicity.

Q3: What are the common normal cell lines used to assess the in vitro toxicity of PTP1B inhibitors like this compound?

When evaluating the cytotoxicity of anti-cancer drug candidates, it is essential to test their effects on non-cancerous, normal cell lines to determine their therapeutic window. Commonly used normal cell lines include:

  • Fibroblasts: NIH-3T3 (mouse embryonic fibroblast), L929 (mouse fibroblast), and primary human dermal fibroblasts.[2]

  • Epithelial cells: Beas-2B (normal human bronchial epithelium), HaCaT (immortalized human keratinocytes), and hTERT-RPE1 (immortalized human retinal pigment epithelial cells).[2]

  • Endothelial cells: Human Umbilical Vein Endothelial Cells (HUVECs).

Q4: What are the general strategies to reduce the toxicity of a potent inhibitor in normal cells?

Mitigating off-target toxicity is a critical aspect of drug development. Several strategies can be employed:

  • Dose Optimization: Perform thorough dose-response studies to identify the optimal concentration that maximizes efficacy against target (e.g., cancer) cells while minimizing toxicity in normal cells.[3][4]

  • Combination Therapy: Combining lower doses of this compound with other therapeutic agents can potentially achieve synergistic efficacy while reducing the toxicity profile of each compound.[4]

  • Cyclotherapy: This strategy involves using a cytostatic agent to induce a temporary cell cycle arrest in normal cells, protecting them from a second drug that targets actively dividing cells.[5][6][7]

  • Targeted Delivery Systems: Encapsulating this compound in nanoparticle-based drug delivery systems can help to selectively deliver the drug to the target tissue (e.g., a tumor), reducing systemic exposure and toxicity to normal tissues.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High cytotoxicity observed in normal control cells. Concentration of this compound is too high. Perform a dose-response curve to determine the IC50 value in both cancer and normal cell lines. Start with a lower concentration range and titrate upwards to find the optimal therapeutic window.[3]
Contamination of cell culture. Regularly check cell cultures for any signs of microbial contamination. Use aseptic techniques and periodically test for mycoplasma.
Solvent toxicity. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all experimental and control groups and is at a non-toxic level (typically <0.5%).
Inconsistent results between experiments. Variability in cell culture conditions. Maintain consistency in cell density, passage number, and growth phase at the time of treatment. Standardize all incubation times and media formulations.[3]
Instability of this compound in solution. Prepare fresh stock solutions of this compound for each experiment. If storing, follow recommended storage conditions and perform quality control checks.
Precipitation of this compound in culture medium. Poor solubility of the compound. Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute to the final working concentration in pre-warmed culture medium. Vortex gently before adding to cells.
Unexpected off-target effects. Potential inhibition of closely related phosphatases. Confirm the selectivity profile of your batch of this compound against a panel of related phosphatases, especially TCPTP.
Activation of unintended signaling pathways. Perform pathway analysis (e.g., Western blotting for key signaling proteins) in both normal and target cells to understand the downstream effects of this compound treatment.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a method to determine the cytotoxic effects of this compound on both normal and cancer cell lines.

Materials:

  • 96-well plates

  • Cell lines (e.g., a cancer cell line and a normal cell line like NIH-3T3)

  • Complete culture medium

  • This compound

  • DMSO (vehicle)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight at 37°C in a humidified incubator with 5% CO2.

  • Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Treatment: Remove the overnight culture medium and replace it with 100 µL of the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for 24 to 72 hours, depending on the cell type and experimental goals.

  • Viability Assessment: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each cell line.

Signaling Pathways and Workflows

PTP1B Signaling Pathway

PTP1B_Signaling Insulin Insulin IR Insulin Receptor (Inactive) Insulin->IR Binds pIR Insulin Receptor-P (Active) IR->pIR Autophosphorylation IRS IRS pIR->IRS PTP1B PTP1B pIR->PTP1B pIRS IRS-P IRS->pIRS Phosphorylation PI3K PI3K/Akt Pathway pIRS->PI3K Activates GLUT4 GLUT4 Translocation & Glucose Uptake PI3K->GLUT4 PTP1B->IR Dephosphorylates This compound This compound This compound->PTP1B Inhibits

Caption: PTP1B negatively regulates insulin signaling. This compound inhibits PTP1B, promoting pathway activation.

Experimental Workflow for Assessing Off-Target Effects

Off_Target_Workflow start Start: High Toxicity in Normal Cells dose_response 1. Perform Dose-Response in Normal and Cancer Cells start->dose_response selectivity_assay 2. Conduct Selectivity Assay (e.g., against TCPTP) dose_response->selectivity_assay pathway_analysis 3. Western Blot for Key Off-Target Pathways selectivity_assay->pathway_analysis phenotypic_screen 4. Phenotypic Screening (e.g., Cell Cycle Analysis) pathway_analysis->phenotypic_screen data_analysis 5. Analyze Data to Identify Off-Target Mechanisms phenotypic_screen->data_analysis mitigation 6. Develop Mitigation Strategy (e.g., Combination Therapy) data_analysis->mitigation end End: Optimized Protocol mitigation->end

Caption: A logical workflow for troubleshooting and mitigating off-target toxicity of this compound.

References

Validation & Comparative

Validating MS181-Induced Degradation of BMI1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the epigenetic regulator BMI1, targeted protein degradation has emerged as a powerful therapeutic strategy. This guide provides a comprehensive comparison of MS181 (also known as MS147), a novel proteolysis-targeting chimera (PROTAC) designed to induce the degradation of BMI1, with other alternative small molecule inhibitors and degraders. We present supporting experimental data, detailed protocols for validation, and visual workflows to facilitate your research.

Performance Comparison of BMI1-Targeting Compounds

The following table summarizes the key performance metrics of this compound/MS147 and other molecules targeting BMI1. While direct degradation data (DC50 and Dmax) is most relevant for degraders like this compound, for inhibitors, parameters like IC50 (half-maximal inhibitory concentration) are provided.

CompoundTypeTarget(s)Mechanism of ActionQuantitative DataCell Lines TestedReference
This compound (MS147) PROTAC DegraderBMI1, RING1BRecruits VHL E3 ligase to BMI1/RING1B for ubiquitination and proteasomal degradation.[1][2]GI50: 3.8 µM (K562), 4.5 µM (MDA-MB-231), 6.8 µM (NCI-H1299)[3]K562, KARPAS-422, MDA-MB-231, NCI-H1299[3][4][1][2][4][5]
PTC-209 InhibitorBMI1Reduces BMI1 protein levels, likely through post-transcriptional mechanisms and inducing protein degradation.[6][7]IC50: ~0.5 µMBiliary tract cancer cells, glioblastoma cells, head and neck squamous cell carcinoma cells[6][7][8][6][7][8]
PTC596 DegraderBMI1Accelerates BMI1 degradation.[9]IC50: 68–340 nMMantle cell lymphoma, acute myeloid leukemia, neuroblastoma cells[9][10][9][10][11]
PRT4165 InhibitorBMI1/RING1A E3 ligase activityInhibits the ubiquitin ligase activity of the PRC1 complex.Not availableNot available

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of validation, the following diagrams are provided in DOT language for use with Graphviz.

This compound (MS147) Mechanism of Action

MS181_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation This compound This compound (MS147) VHL VHL E3 Ligase This compound->VHL Binds BMI1_RING1B BMI1/RING1B (PRC1) This compound->BMI1_RING1B Binds Ub Ubiquitin VHL->Ub Recruits Proteasome 26S Proteasome BMI1_RING1B->Proteasome Targeted to H2AK119ub H2AK119ub BMI1_RING1B->H2AK119ub Catalyzes Ub->BMI1_RING1B Polyubiquitination Degraded_BMI1 Degraded BMI1/RING1B Proteasome->Degraded_BMI1 Degrades Reduced_H2AK119ub Reduced H2AK119ub H2AK119ub->Reduced_H2AK119ub Leads to

Caption: Mechanism of this compound-induced BMI1 degradation.

Experimental Workflow for Validating BMI1 Degradation

Validation_Workflow start Start: Treat cells with this compound/control cell_lysis Cell Lysis & Protein Quantification start->cell_lysis wb_bmi1 Western Blot for BMI1 cell_lysis->wb_bmi1 wb_h2ak119ub Western Blot for H2AK119ub cell_lysis->wb_h2ak119ub ip Immunoprecipitation (Optional) for Ubiquitination cell_lysis->ip data_analysis Data Analysis & Quantification wb_bmi1->data_analysis wb_h2ak119ub->data_analysis ip->data_analysis end Conclusion: Validate BMI1 Degradation data_analysis->end

Caption: Workflow for validating this compound-induced BMI1 degradation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Western Blot for BMI1 Degradation

This protocol is designed to assess the reduction in BMI1 protein levels following treatment with a degrader.

a. Cell Lysis and Protein Extraction:

  • Culture cells to 70-80% confluency and treat with the desired concentrations of this compound or control compounds for the indicated times.

  • After treatment, wash the cells twice with ice-cold PBS.

  • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

  • Determine the protein concentration using a BCA (Bicinchoninic acid) assay.

b. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) per lane onto a 10-12% SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF (Polyvinylidene fluoride) membrane at 100V for 1-2 hours or overnight at 30V at 4°C.

c. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA (Bovine Serum Albumin) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against BMI1 (e.g., from Proteintech, cat# 66161-1-Ig, diluted 1:1000-1:5000) overnight at 4°C with gentle agitation.[12][13][14][15]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

  • For a loading control, probe the same membrane with an antibody against a housekeeping protein like GAPDH or β-actin.

Analysis of Histone H2AK119 Ubiquitination

This protocol assesses the functional consequence of BMI1 degradation by measuring the levels of mono-ubiquitinated Histone H2A at lysine (B10760008) 119 (H2AK119ub), a direct target of the PRC1 complex.[1][2]

a. Histone Extraction (Acid Extraction Method):

  • Harvest cells treated with this compound or control compounds.

  • Wash the cells with ice-cold PBS containing 5 mM sodium butyrate (B1204436) to inhibit histone deacetylases.

  • Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.

  • Centrifuge to pellet the nuclei.

  • Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H2SO4 and incubate overnight at 4°C with gentle rotation to extract histones.

  • Centrifuge at high speed to pellet the debris.

  • Precipitate the histones from the supernatant by adding trichloroacetic acid (TCA).

  • Wash the histone pellet with ice-cold acetone.

  • Air-dry the pellet and resuspend in distilled water.

  • Quantify the histone concentration using a Bradford or BCA assay.

b. Western Blot for H2AK119ub:

  • Separate 5-15 µg of the extracted histones on a 15% SDS-polyacrylamide gel.

  • Transfer the proteins to a 0.2 µm PVDF membrane.[16]

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[16][17][18]

  • Incubate with a primary antibody specific for H2AK119ub overnight at 4°C.

  • Follow the subsequent washing, secondary antibody incubation, and detection steps as described in the BMI1 Western blot protocol.

  • Use an antibody against total Histone H3 or H2A as a loading control for histone samples.

By following these comparative data and detailed protocols, researchers can effectively validate the this compound-induced degradation of BMI1 and robustly assess its impact on the PRC1 signaling pathway.

References

A Comparative Guide to PRMT5 and EZH2 Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of epigenetic cancer therapies, inhibitors targeting Protein Arginine Methyltransferase 5 (PRMT5) and Enhancer of Zeste Homolog 2 (EZH2) have emerged as promising strategies. Both enzymes play critical roles in gene regulation and are frequently dysregulated in various cancers. This guide provides a comprehensive comparison of PRMT5 and EZH2 inhibitors, summarizing their mechanisms of action, preclinical and clinical data, and the potential for synergistic therapeutic approaches.

Introduction to PRMT5 and EZH2 in Cancer

PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (SDMA) modification of histone and non-histone proteins.[1] Its overexpression is linked to poor prognosis in numerous cancers, including lymphoma, breast, lung, and colorectal cancers.[1][2] PRMT5 influences key cellular processes such as gene expression, mRNA splicing, and signal transduction.[1]

EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which mediates gene silencing through the trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3).[3] Dysregulation of EZH2 activity is a hallmark of many cancers, contributing to tumor progression by suppressing tumor suppressor genes.[3]

Recent studies have revealed a functional association between PRMT5 and EZH2, where they can cooperate to promote cancer progression, making a compelling case for their combined inhibition.[4][5][6]

Mechanism of Action: A Tale of Two Methyltransferases

PRMT5 and EZH2 inhibitors, while both targeting epigenetic modifications, have distinct mechanisms of action that ultimately impact gene expression and cancer cell survival.

PRMT5 Inhibitors

PRMT5 inhibitors are small molecules that block the methyltransferase activity of the PRMT5 enzyme.[1] By doing so, they disrupt the cellular processes aberrantly driven by PRMT5 in cancer cells, leading to cell growth inhibition and apoptosis.[1] These inhibitors can be categorized based on their mechanism:

  • S-adenosylmethionine (SAM)-competitive inhibitors: These molecules compete with the SAM cofactor, preventing the transfer of methyl groups.

  • MTA-cooperative inhibitors: These inhibitors preferentially bind to the PRMT5 complex in the presence of methylthioadenosine (MTA), a metabolite that accumulates in MTAP-deleted cancers.[7] This provides a targeted approach for tumors with this specific genetic alteration.

EZH2 Inhibitors

EZH2 inhibitors primarily act by competing with the SAM cofactor for the catalytic SET domain of EZH2. This inhibition prevents the trimethylation of H3K27, leading to the reactivation of silenced tumor suppressor genes.[3] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells dependent on EZH2 activity.[8]

Signaling Pathways and Crosstalk

The interplay between PRMT5 and EZH2 signaling is a key area of research with significant therapeutic implications.

cluster_PRMT5 PRMT5 Pathway cluster_EZH2 EZH2 Pathway cluster_Crosstalk Functional Association cluster_Outcome Cellular Outcome PRMT5 PRMT5 H4R3me2s H4R3me2s (Symmetric Dimethylation) PRMT5->H4R3me2s Splicing_Factors Splicing Factors (e.g., RBM10) PRMT5->Splicing_Factors PRMT5_EZH2_Complex PRMT5-EZH2 Complex PRMT5->PRMT5_EZH2_Complex Gene_Expression_P Altered Gene Expression (e.g., MYC, Cell Cycle) H4R3me2s->Gene_Expression_P Repression/Activation Splicing_Factors->Gene_Expression_P Alternative Splicing Cancer_Progression Cancer Progression Gene_Expression_P->Cancer_Progression PRMT5_Inhibitor PRMT5 Inhibitor PRMT5_Inhibitor->PRMT5 Inhibits Apoptosis Apoptosis/ Cell Cycle Arrest PRMT5_Inhibitor->Apoptosis EZH2 EZH2 (PRC2) H3K27me3 H3K27me3 (Trimethylation) EZH2->H3K27me3 EZH2->PRMT5_EZH2_Complex Tumor_Suppressors Tumor Suppressor Genes (e.g., CDKN2B) H3K27me3->Tumor_Suppressors Silencing Tumor_Suppressors->Cancer_Progression Inhibition of EZH2_Inhibitor EZH2 Inhibitor EZH2_Inhibitor->EZH2 Inhibits EZH2_Inhibitor->Apoptosis PRMT5_EZH2_Complex->Tumor_Suppressors Co-repression

Figure 1: Simplified signaling pathways of PRMT5 and EZH2 and their crosstalk in cancer.

Studies have shown that PRMT5 can functionally associate with EZH2 to cooperatively repress tumor suppressor genes like CDKN2B.[4][5][6] This interaction enhances the repressive activity of the PRC2 complex, leading to more profound gene silencing and promoting cancer cell proliferation.[4] This synergistic relationship provides a strong rationale for the dual inhibition of PRMT5 and EZH2.

Preclinical and Clinical Efficacy: A Comparative Overview

Both PRMT5 and EZH2 inhibitors have demonstrated anti-tumor activity in a range of preclinical models and are being evaluated in clinical trials.

Quantitative Efficacy Data
Inhibitor ClassCompound ExampleCancer TypeAssayIC50 / EfficacyReference
PRMT5 Inhibitor PF-06939999Non-Small Cell Lung Cancer (NSCLC)Cell ProliferationAssociated with splicing factor mutations (e.g., RBM10)[9]
PRMT5 Inhibitor JNJ-64619178Adenoid Cystic CarcinomaClinical Trial (Phase 1)11.5% Objective Response Rate[2]
PRMT5 Inhibitor AMG 193 (MTA-cooperative)MTAP-deleted solid tumorsClinical Trial (Phase 1/2)Confirmed partial responses[10]
EZH2 Inhibitor GSK126Diffuse Large B-cell Lymphoma (DLBCL) with Y641 mutationCell Proliferation & ApoptosisPotent inhibition[3]
EZH2 Inhibitor Tazemetostat (EPZ-6438)DLBCL (wild-type and mutant EZH2)Cell ProliferationInhibition of H3K27 methylation[3]
Dual PRMT5 & EZH2 Inhibition GSK591 (PRMT5i) + GSK126 (EZH2i)Colorectal Cancer (CRC)Cell Proliferation (in vitro)Synergistic anti-proliferative effect (CI < 0.8)[5]
Dual PRMT5 & EZH2 Inhibition GSK591 (PRMT5i) + GSK126 (EZH2i)Colorectal Cancer (CRC)Xenograft Model (in vivo)Synergistic tumor growth inhibition[5][6]

Synergistic Potential and Combination Therapies

The functional collaboration between PRMT5 and EZH2 in promoting tumorigenesis strongly suggests that a combined therapeutic strategy could be more effective than monotherapy. Preclinical studies in colorectal cancer have demonstrated that the combination of a PRMT5 inhibitor (GSK591) and an EZH2 inhibitor (GSK126) results in a synergistic anti-proliferative effect in vitro and enhanced tumor growth inhibition in vivo.[5][6]

Figure 2: Logical workflow for evaluating the synergistic effects of combined PRMT5 and EZH2 inhibition.

Key Experimental Protocols

Reproducible and rigorous experimental design is crucial for evaluating the efficacy of these inhibitors. Below are summarized protocols for key experiments.

Histone Methyltransferase (HMT) Assay
  • Objective: To determine the in vitro potency of inhibitors against PRMT5 or EZH2.

  • Method: A typical assay involves incubating the recombinant enzyme (PRMT5 or EZH2 complex) with a histone substrate (e.g., Histone H4 for PRMT5, Histone H3 for EZH2), a methyl donor (radiolabeled or non-radiolabeled SAM), and varying concentrations of the inhibitor. The transfer of the methyl group to the substrate is then quantified using methods such as scintillation counting, fluorescence, or mass spectrometry.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay (e.g., MTT or CellTiter-Glo)
  • Objective: To assess the effect of inhibitors on cancer cell proliferation and viability.

  • Method: Cancer cell lines are seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 72-96 hours). For combination studies, a matrix of concentrations for both inhibitors is used. Cell viability is measured using a colorimetric (MTT) or luminescent (CellTiter-Glo) readout that correlates with the number of viable cells.

  • Data Analysis: Dose-response curves are generated to determine the GI50 (concentration for 50% growth inhibition). For combination studies, the Combination Index (CI) is calculated using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

In Vivo Tumor Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of inhibitors in a living organism.

  • Method: Immunocompromised mice are subcutaneously or orthotopically implanted with human cancer cells. Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, PRMT5 inhibitor, EZH2 inhibitor, combination). Drugs are administered according to a predetermined schedule (e.g., daily oral gavage). Tumor volume and body weight are measured regularly.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in treated groups to the vehicle control group. Statistical significance is determined using appropriate tests (e.g., ANOVA). At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for histone marks).

Conclusion

Both PRMT5 and EZH2 inhibitors represent valuable additions to the arsenal (B13267) of targeted cancer therapies. While they have distinct mechanisms of action, their functional convergence in gene regulation, particularly in the co-repression of tumor suppressor genes, highlights a significant vulnerability in cancer cells. The preclinical evidence for synergistic anti-tumor activity with combined PRMT5 and EZH2 inhibition is compelling, paving the way for future clinical investigations of this dual-epigenetic therapeutic strategy. Further research will be crucial to identify patient populations most likely to benefit from these therapies, both as monotherapies and in combination.

References

Clarification on the Therapeutic Application of MS1819

Author: BenchChem Technical Support Team. Date: December 2025

An initial review of scientific and clinical literature reveals that MS1819 is not under investigation as a treatment for cancer. Instead, MS1819 is a recombinant lipase (B570770) enzyme developed for the treatment of exocrine pancreatic insufficiency (EPI), a condition where the pancreas does not produce enough enzymes to digest food, particularly fats. EPI is a common complication in patients with cystic fibrosis and chronic pancreatitis.

Developed by AzurRx BioPharma, MS1819 is designed to be an oral biologic capsule that helps break down fat molecules in the digestive tract of individuals with EPI, thereby improving nutrient absorption.[1][2] The therapy has been evaluated in Phase 2 clinical trials, both as a monotherapy and in combination with standard porcine-derived pancreatic enzyme replacement therapy (PERT).[1][3][4] The primary goal of these trials was to assess the safety, tolerability, and efficacy of MS1819 in improving the coefficient of fat absorption (CFA).[1][4]

Given that MS1819's mechanism of action is focused on replacing a digestive enzyme and not on pathways related to cancer cell proliferation, survival, or metastasis, there is no available data on its efficacy in cancer models. Consequently, a comparison guide with other cancer therapies, along with supporting experimental data and signaling pathway diagrams in the context of oncology, cannot be generated.

For researchers, scientists, and drug development professionals interested in oncology, we can provide comprehensive comparison guides on a wide range of cancer therapeutics. Please specify a particular cancer type, drug, or pathway of interest, and we can generate a detailed report, including:

  • Comparative efficacy data from preclinical and clinical studies.

  • Detailed experimental protocols for key assays.

  • In-depth analysis of signaling pathways and mechanisms of action.

  • Visualizations such as tables and Graphviz diagrams to clearly present complex data and relationships.

We are equipped to provide detailed guides on topics such as:

  • The efficacy of PARP inhibitors in BRCA-mutated cancers.

  • A comparison of different immune checkpoint inhibitors in melanoma.

  • The role of tyrosine kinase inhibitors in non-small cell lung cancer.

Please refine your topic of interest within the field of oncology to receive a relevant and detailed comparison guide.

References

A Comparative Guide to Western Blot Analysis for MS181 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In drug discovery and development, confirming that a therapeutic agent engages its intended molecular target within a cellular context is a critical step for validating its mechanism of action and correlating target binding with physiological effects. This guide provides a comprehensive overview of utilizing Western blot analysis to assess the target engagement of MS181, a compound of interest for researchers in various fields. Due to the limited specific public information on a therapeutic agent designated "this compound," this guide will use a hypothetical framework based on common target engagement validation strategies. We will postulate that this compound is an inhibitor of a specific signaling pathway, and its engagement with its direct target can be indirectly measured by observing the modulation of a downstream substrate.

This guide will also briefly compare Western blotting with alternative methods for assessing target engagement, providing researchers with a broader perspective on available techniques.

Hypothetical Signaling Pathway for this compound

To illustrate the assessment of target engagement, we will consider a hypothetical signaling pathway where this compound is an inhibitor of "Kinase A." The activity of Kinase A leads to the phosphorylation of a downstream protein, "Substrate B." Therefore, successful engagement of Kinase A by this compound would result in a decrease in the phosphorylation of Substrate B (p-Substrate B).

This compound This compound Kinase_A Kinase A This compound->Kinase_A Inhibition Substrate_B Substrate B Kinase_A->Substrate_B Phosphorylation p_Substrate_B p-Substrate B Downstream Downstream Cellular Effects p_Substrate_B->Downstream

Caption: Hypothetical signaling pathway for this compound.

Western Blot Analysis for this compound Target Engagement

Western blotting is a widely used technique to detect and quantify a specific protein in a complex mixture, such as a cell lysate.[1][2] For this compound, a dose-dependent reduction in the phosphorylated form of Substrate B (p-Substrate B) following treatment would indicate successful target engagement of Kinase A.

Experimental Workflow

The workflow for a typical Western blot experiment involves several key steps, from sample preparation to data analysis.[2][3]

A 1. Cell Culture & this compound Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (Blotting) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (anti-p-Substrate B) F->G H 8. Secondary Antibody Incubation G->H I 9. Detection H->I J 10. Data Analysis I->J

Caption: Standard Western blot experimental workflow.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a Western blot analysis of this compound target engagement. The signal intensity of p-Substrate B is normalized to a loading control (e.g., GAPDH or β-actin) to account for variations in protein loading.

Treatment GroupThis compound Conc. (nM)p-Substrate B Signal (Normalized)Fold Change vs. Control
Vehicle Control01.001.00
This compound10.850.85
This compound100.520.52
This compound1000.210.21
This compound10000.090.09

Detailed Experimental Protocol

This protocol outlines the steps for performing a Western blot to assess this compound target engagement.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density (e.g., 1x10^6 cells/well in a 6-well plate) and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for a predetermined time.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold 1X PBS.

    • Lyse the cells by adding 1X SDS sample buffer (e.g., 100 µl per well).[4] Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[4]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-PAGE gel.[1]

    • Include a molecular weight marker to determine the size of the target protein.

    • Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3] This can be done using a wet, semi-dry, or dry transfer system.

  • Blocking:

    • Block the membrane with a suitable blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[4]

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for p-Substrate B overnight at 4°C with gentle agitation.[4] The antibody should be diluted in the blocking buffer at the manufacturer's recommended concentration.

    • Wash the membrane three times for 5-10 minutes each with TBST.[3]

    • Incubate the membrane with a primary antibody for a loading control protein (e.g., GAPDH or β-actin) to normalize the data.

  • Secondary Antibody Incubation and Detection:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.[1][5]

    • Wash the membrane three times for 10 minutes each with TBST.[3]

    • Add an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities for p-Substrate B and the loading control using image analysis software.

    • Normalize the p-Substrate B signal to the loading control signal for each sample.

Comparison with Alternative Target Engagement Methods

While Western blotting is a valuable technique, other methods can also be used to assess target engagement, each with its own advantages and disadvantages.[6][7]

MethodPrincipleAdvantagesDisadvantages
Western Blot Immuno-detection of specific proteins separated by size.[1]Widely accessible, provides molecular weight information.Semi-quantitative, lower throughput, labor-intensive.[6][7]
In-Cell Western Quantitative immunofluorescence in fixed and permeabilized cells in a microplate format.Higher throughput than traditional Western blot, more quantitative.Requires specific imaging equipment.
ELISA Enzyme-linked immunosorbent assay to quantify protein levels in a plate-based format.[8]High throughput, sensitive, and quantitative.Does not provide molecular weight information.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein upon ligand binding.[9][10]Label-free, can be performed in intact cells and tissues.Can be complex to optimize, readout often requires Western blot or mass spectrometry.[9]
Mass Spectrometry (MS) Unbiased, proteome-wide identification and quantification of proteins that interact with a compound.[11][12]High-throughput, can identify off-targets.Requires specialized equipment and expertise, can be expensive.
Capillary Western Blot (e.g., Jess) Automated capillary-based system for protein separation and immunodetection.Faster, more quantitative, and requires less sample than traditional Western blot.Requires a specific instrument.
HiBiT-Based Detection Luminescence-based detection of a tagged protein.[6]No antibodies required, high sensitivity, suitable for live-cell and lysate formats.Requires genetic modification of the target protein.

Western blot analysis is a robust and widely accessible method for assessing the target engagement of compounds like this compound by monitoring downstream signaling events. By providing a detailed protocol and a framework for data interpretation, this guide aims to assist researchers in effectively applying this technique. Furthermore, the comparison with alternative methods highlights the importance of selecting the most appropriate assay based on the specific research question, required throughput, and available resources. As the field of drug discovery continues to evolve, employing a multi-faceted approach to target engagement validation will be crucial for the successful development of novel therapeutics.

References

A Head-to-Head Comparison of PRC1 Degraders: MS181 vs. MS147

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of two prominent PRC1 degraders, MS181 and MS147, supported by experimental data. This document outlines their mechanisms of action, comparative efficacy, and detailed experimental protocols.

Introduction to PRC1 Degraders

The Polycomb Repressive Complex 1 (PRC1) is a crucial epigenetic regulator involved in gene silencing and cellular differentiation. Its dysregulation is implicated in various cancers, making it a compelling therapeutic target. Proteolysis-targeting chimeras (PROTACs) are a novel class of molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. This compound and MS147 are two such PROTACs developed to target core components of the PRC1 complex, BMI1 and RING1B, for degradation. Both molecules employ a "bridged" mechanism, binding to the PRC2 component EED, which is in complex with PRC1, to bring an E3 ubiquitin ligase in proximity to BMI1 and RING1B.

Mechanism of Action: A Tale of Two E3 Ligases

While both this compound and MS147 target the same PRC1 components via an EED-bridging mechanism, their fundamental difference lies in the E3 ubiquitin ligase they recruit.

  • MS147 is a VHL-based PROTAC, meaning it recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to ubiquitinate and subsequently degrade BMI1 and RING1B.

  • This compound , on the other hand, is a CRBN-based PROTAC, recruiting the Cereblon (CRBN) E3 ubiquitin ligase to achieve the same outcome.

This distinction in E3 ligase recruitment can lead to differences in degradation efficiency, selectivity, and potential for use in different cellular contexts (e.g., in cell lines with deficiencies in one of the E3 ligases).

PROTAC_Mechanism_of_Action cluster_MS147 MS147 Mechanism cluster_this compound This compound Mechanism MS147 MS147 EED_1 EED MS147->EED_1 binds VHL VHL E3 Ligase MS147->VHL recruits PRC1_1 PRC1 (BMI1/RING1B) EED_1->PRC1_1 interacts with Ub_1 Ubiquitin PRC1_1->Ub_1 tagged with VHL->PRC1_1 ubiquitinates Proteasome_1 Proteasome Ub_1->Proteasome_1 targeted to Proteasome_1->PRC1_1 degrades This compound This compound EED_2 EED This compound->EED_2 binds CRBN CRBN E3 Ligase This compound->CRBN recruits PRC1_2 PRC1 (BMI1/RING1B) EED_2->PRC1_2 interacts with Ub_2 Ubiquitin PRC1_2->Ub_2 tagged with CRBN->PRC1_2 ubiquitinates Proteasome_2 Proteasome Ub_2->Proteasome_2 targeted to Proteasome_2->PRC1_2 degrades

Caption: Mechanism of Action for MS147 (VHL-based) and this compound (CRBN-based) PROTACs.

Comparative Performance Data

The following tables summarize the quantitative data for this compound and MS147, focusing on their degradation potency (DC50) and anti-proliferative activity (IC50) in common cancer cell lines.

Table 1: Degradation Potency (DC50, µM) of PRC1 Components

CompoundCell LineDC50 (BMI1)DC50 (RING1B)
This compound K5621.71.3
MDA-MB-231~1~1
MS147 K562~5~5
MDA-MB-231Not ReportedNot Reported

Table 2: Anti-proliferative Activity (IC50, µM)

CompoundCell LineIC50
This compound K5623.7
MDA-MB-231>10
MS147 K562~5
MDA-MB-231>10

Note: Data for this compound is sourced from its primary publication, which also references the data for MS147. Direct side-by-side experiments in the same study provide the most accurate comparison. "Not Reported" indicates that the data was not found in the reviewed literature.

PRC1 Signaling Pathway and Downstream Effects

The degradation of BMI1 and RING1B by this compound and MS147 has significant downstream consequences on the PRC1 signaling pathway. BMI1 and RING1B are core components of the PRC1 complex, which is responsible for the monoubiquitination of histone H2A at lysine (B10760008) 119 (H2AK119ub). This histone mark is a key signal for gene repression. By degrading BMI1 and RING1B, these PROTACs effectively inhibit the E3 ligase activity of the PRC1 complex, leading to a reduction in H2AK119ub levels and subsequent de-repression of target genes, which can include tumor suppressors.

PRC1_Signaling_Pathway PRC2 PRC2 Complex (EED, EZH2, SUZ12) H3K27me3 H3K27me3 PRC2->H3K27me3 catalyzes PRC1 PRC1 Complex (BMI1, RING1B) H3K27me3->PRC1 recruits H2AK119ub H2AK119ub PRC1->H2AK119ub catalyzes Gene_Repression Gene Repression H2AK119ub->Gene_Repression leads to MS181_MS147 This compound / MS147 MS181_MS147->PRC1 degrades

Caption: Simplified PRC1 signaling pathway and the point of intervention for this compound and MS147.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and compare PRC1 degraders like this compound and MS147.

Cell Culture and Treatment
  • Cell Lines: K562 (human chronic myelogenous leukemia) and MDA-MB-231 (human breast adenocarcinoma) cells are commonly used.

  • Culture Conditions: Cells are maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: this compound and MS147 are dissolved in DMSO to prepare stock solutions. For experiments, cells are seeded at an appropriate density and treated with the compounds at various concentrations for the indicated time points. A DMSO-only control is always included.

Western Blotting for Protein Degradation

This assay is used to quantify the reduction in BMI1 and RING1B protein levels following treatment with the degraders.

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against BMI1 (e.g., 1:1000 dilution) and RING1B (e.g., 1:1000 dilution) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin, 1:5000) is also used.

  • Secondary Antibody and Detection: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Quantification: Band intensities are quantified using densitometry software, and protein levels are normalized to the loading control. DC50 values are calculated from dose-response curves.

Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

Co-IP is used to demonstrate the interaction between the PRC1 complex, EED, and the recruited E3 ligase in the presence of the PROTAC.

  • Cell Treatment and Lysis: Cells are treated with the PROTAC (and a proteasome inhibitor like MG132 to prevent degradation of the complex) and lysed in a non-denaturing IP lysis buffer.

  • Immunoprecipitation: The cell lysate is pre-cleared with protein A/G agarose (B213101) beads. An antibody against the E3 ligase (VHL or CRBN) is then added to the lysate and incubated overnight at 4°C.

  • Immune Complex Capture: Protein A/G agarose beads are added to capture the antibody-protein complexes.

  • Washing and Elution: The beads are washed several times with IP lysis buffer to remove non-specific binding. The bound proteins are then eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: The eluted proteins are analyzed by western blotting using antibodies against BMI1, RING1B, and EED to confirm their presence in the immunoprecipitated complex.

Cell Viability Assay

This assay measures the effect of the degraders on cell proliferation and viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well.

  • Compound Treatment: The next day, cells are treated with a serial dilution of the degraders for 72-120 hours.

  • Viability Measurement: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

  • Data Analysis: The results are normalized to the DMSO-treated control cells, and IC50 values are calculated from the dose-response curves using non-linear regression analysis.

Mass Spectrometry-Based Proteomics for Selectivity Profiling

To assess the proteome-wide selectivity of the degraders, a quantitative mass spectrometry approach is employed.

  • Sample Preparation: Cells are treated with the degrader or DMSO control. Proteins are extracted, digested into peptides (e.g., with trypsin), and labeled with isobaric tags (e.g., TMT).

  • LC-MS/MS Analysis: The labeled peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis: The mass spectrometry data is processed to identify and quantify proteins. The abundance of each protein in the degrader-treated sample is compared to the control sample to identify off-target effects.

Experimental_Workflow Cell_Culture Cell Culture (K562, MDA-MB-231) Treatment Treatment with This compound or MS147 Cell_Culture->Treatment Western_Blot Western Blot (DC50 Determination) Treatment->Western_Blot Co_IP Co-Immunoprecipitation (Ternary Complex) Treatment->Co_IP Viability_Assay Cell Viability Assay (IC50 Determination) Treatment->Viability_Assay Mass_Spec Mass Spectrometry (Selectivity Profile) Treatment->Mass_Spec Data_Analysis Data Analysis & Comparison Western_Blot->Data_Analysis Co_IP->Data_Analysis Viability_Assay->Data_Analysis Mass_Spec->Data_Analysis

Caption: A typical experimental workflow for comparing PRC1 degraders.

Conclusion

Both this compound and MS147 are potent and valuable tool compounds for studying the biological functions of the PRC1 complex and for the development of novel cancer therapeutics. The primary distinction between them is their recruitment of different E3 ligases, CRBN for this compound and VHL for MS147. Based on the available data, this compound appears to exhibit greater potency in degrading BMI1 and RING1B in K562 cells. The choice between these two degraders may depend on the specific cellular context and the expression levels of the respective E3 ligases. Further head-to-head studies, particularly comprehensive proteomic analyses, will be crucial for fully elucidating their comparative selectivity profiles and therapeutic potential.

Comparative Analysis of PRMT5 Inhibitor Activity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Performance of the Protein Arginine Methyltransferase 5 (PRMT5) Inhibitor GSK3326595 and Alternatives, Supported by Experimental Data.

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology due to its critical role in cellular processes frequently dysregulated in cancer, including cell growth, proliferation, and migration.[1] This guide provides a comparative analysis of the in vitro activity of the well-characterized PRMT5 inhibitor, GSK3326595, and a next-generation MTA-cooperative inhibitor, MRTX1719, across multiple cancer cell lines. While the initial topic specified "MS181," no publicly available data could be found for a compound with this identifier. Therefore, this guide focuses on GSK3326595 as a representative PRMT5 inhibitor.

Performance Comparison of PRMT5 Inhibitors

The anti-proliferative activity of PRMT5 inhibitors has been evaluated in a broad range of cancer cell lines. GSK3326595 has been shown to inhibit the growth of various cancer cells, with lymphoma and breast cancer cell lines demonstrating particular sensitivity.[2] A key development in PRMT5-targeted therapy is the advent of MTA-cooperative inhibitors, such as MRTX1719, which exhibit synthetic lethality in cancers with MTAP (methylthioadenosine phosphorylase) gene deletion.[3] MTAP deletion, occurring in approximately 10-15% of human cancers, leads to an accumulation of MTA, which can be leveraged by these inhibitors for selective targeting of cancer cells.[3]

The following table summarizes the half-maximal inhibitory concentration (IC50) values for GSK3326595 and MRTX1719 in cancer cell lines with defined MTAP status. The data highlights the differential activity profile of these two inhibitors.

Cell LineCancer TypeMTAP StatusGSK3326595 IC50 (nM)MRTX1719 IC50 (nM)Reference
HCT116Colorectal CarcinomaWild-Type2862200[3][4]
HCT116Colorectal CarcinomaMTAP-deleted26290[3][4]

Note: The IC50 values represent the concentration of the inhibitor required to reduce cell viability by 50% and were determined using a 5-day viability assay.[4]

PRMT5 Signaling Pathway and Inhibitor Action

PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of gene expression, RNA splicing, and signal transduction pathways. In cancer, the dysregulation of PRMT5 activity can lead to aberrant cell proliferation and survival. PRMT5 inhibitors, such as GSK3326595, act by blocking the catalytic activity of the enzyme, thereby preventing the methylation of its substrates and disrupting these oncogenic processes.

PRMT5_Signaling_Pathway PRMT5 Signaling Pathway and Inhibition cluster_input Upstream Signals cluster_pathway PRMT5-Mediated Regulation cluster_output Cellular Outcomes cluster_inhibitor Therapeutic Intervention Growth_Factors Growth Factors PRMT5 PRMT5 Growth_Factors->PRMT5 Activate Methylated_Substrate Symmetrically Dimethylated Substrate Proteins PRMT5->Methylated_Substrate Methylates SAM SAM (Methyl Donor) SAM->PRMT5 Substrate Substrate Proteins (e.g., Histones, Splicing Factors) Substrate->PRMT5 Gene_Expression Altered Gene Expression Methylated_Substrate->Gene_Expression RNA_Splicing Aberrant RNA Splicing Methylated_Substrate->RNA_Splicing Proliferation Cell Proliferation and Survival Gene_Expression->Proliferation RNA_Splicing->Proliferation GSK3326595 GSK3326595 (PRMT5 Inhibitor) GSK3326595->PRMT5 Inhibits Experimental_Workflow Experimental Workflow for IC50 Determination Start Start Seed_Cells Seed Cells in Opaque-walled Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_Compounds Prepare Serial Dilutions of Test Compound Incubate_24h->Prepare_Compounds Treat_Cells Treat Cells with Compound or Vehicle Incubate_24h->Treat_Cells Prepare_Compounds->Treat_Cells Incubate_Treatment Incubate for Desired Duration (e.g., 5 days) Treat_Cells->Incubate_Treatment Equilibrate Equilibrate Plate to Room Temperature Incubate_Treatment->Equilibrate Add_Reagent Add CellTiter-Glo® Reagent Equilibrate->Add_Reagent Lyse_Cells Mix to Lyse Cells Add_Reagent->Lyse_Cells Incubate_10min Incubate 10 min Lyse_Cells->Incubate_10min Read_Luminescence Read Luminescence Incubate_10min->Read_Luminescence Analyze_Data Analyze Data and Calculate IC50 Read_Luminescence->Analyze_Data End End Analyze_Data->End

References

Unraveling Therapeutic Avenues in VHL-Defective Cancers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the compound "MS181" in the context of VHL-defective cancer did not yield any publicly available scientific literature or clinical data. This guide will therefore focus on a comprehensive comparison of the FDA-approved HIF-2α inhibitor, Belzutifan (MK-6482), against other established and emerging therapeutic strategies for cancers characterized by von Hippel-Lindau (VHL) gene inactivation, primarily clear cell renal cell carcinoma (ccRCC).

This document serves as a resource for researchers, scientists, and drug development professionals, offering a detailed examination of treatment mechanisms, comparative efficacy data, and standardized experimental protocols relevant to the field.

The Central Role of the VHL-HIF Axis in Cancer

The inactivation of the VHL tumor suppressor gene is a foundational event in the development of ccRCC.[1][2] The protein product of the VHL gene, pVHL, is a critical component of an E3 ubiquitin ligase complex. In the presence of oxygen, this complex targets the alpha subunits of hypoxia-inducible factors (HIFs) for degradation by the proteasome.[1][3]

In VHL-defective cells, the absence of functional pVHL leads to the stabilization and accumulation of HIFs, particularly HIF-2α. This transcription factor then translocates to the nucleus, where it dimerizes with HIF-1β (also known as ARNT) and drives the expression of a multitude of genes responsible for key cancer hallmarks, including angiogenesis (e.g., VEGF), cell proliferation, and metabolic reprogramming.[2][3] This well-defined pathway makes the HIF-2α transcription factor a prime therapeutic target.

Belzutifan: A First-in-Class HIF-2α Inhibitor

Belzutifan (marketed as Welireg®) is a potent and selective small-molecule inhibitor of HIF-2α. Its mechanism of action involves binding to a specific pocket within the HIF-2α protein, which allosterically prevents its crucial heterodimerization with HIF-1β.[2] This blockade of the HIF-2α/HIF-1β complex formation inhibits the transcription of downstream target genes, thereby suppressing tumor growth.

Clinical Performance of Belzutifan

Belzutifan has shown significant and durable clinical activity in patients with VHL disease-associated tumors. The pivotal LITESPARK-004 Phase 2 study provided key evidence for its efficacy.

Table 1: Efficacy of Belzutifan in VHL-Associated Renal Cell Carcinoma

MetricResultSource
Objective Response Rate (ORR) 49% (95% CI: 36-62)[4][5]
Median Follow-up Duration 21.8 months[4]
Progression-Free Survival (PFS) Rate at 24 Months 96%[6]
Most Common Adverse Events Anemia (90%), Fatigue (66%)[4]

Data from the single-arm, open-label LITESPARK-004 Phase 2 trial in patients with VHL-associated RCC not requiring immediate surgery.

Notably, clinical responses were also consistently observed in other VHL-associated neoplasms, such as pancreatic neuroendocrine tumors and central nervous system hemangioblastomas.[4][6]

Comparative Landscape of Therapeutic Strategies

While direct HIF-2α inhibition represents a targeted and effective approach, the treatment landscape for VHL-defective cancers, particularly metastatic RCC, includes several other strategies.

Table 2: Mechanistic and Clinical Comparison of Therapies for VHL-Defective Cancers

Therapeutic ClassPrimary MechanismRepresentative AgentsKey Clinical Considerations
HIF-2α Inhibition Prevents HIF-2α/HIF-1β dimerization, blocking transcription of oncogenes.BelzutifanApproved for VHL-disease associated tumors. Generally well-tolerated; primary side effect is manageable anemia.[4] Potential for acquired resistance via HIF-2α mutations.
VEGF/VEGFR Inhibition Targets a key downstream product of HIF-2α, inhibiting tumor angiogenesis.Axitinib, Sunitinib, Pazopanib, BevacizumabA long-standing standard of care for mRCC. Effective but associated with off-target toxicities like hypertension, hand-foot syndrome, and fatigue.
mTOR Inhibition Blocks the mTOR signaling pathway, which can be activated downstream of HIF.Everolimus, TemsirolimusDemonstrates modest clinical activity; typically used in later lines of therapy for mRCC.
Immune Checkpoint Inhibition Unleashes the host immune system by blocking T-cell inhibitory signals (e.g., PD-1, CTLA-4).Nivolumab, Pembrolizumab, IpilimumabCan produce durable, long-term responses. Often used in combination with VEGFR inhibitors. VHL loss may create a more immunogenic tumor microenvironment.[7]
Synthetic Lethality Exploits dependencies that are unique to VHL-deficient cells.Investigational (e.g., targeting DNA damage response or selenocysteine (B57510) biosynthesis pathways)A promising preclinical strategy aiming for high tumor selectivity. Clinical candidates and validated targets are still emerging.[8]

Visualizing Key Pathways and Processes

The VHL/HIF-2α Signaling Cascade

VHL_HIF_Pathway_Comparison cluster_vhl_normal Normal Cell (VHL-Proficient) cluster_vhl_cancer Cancer Cell (VHL-Defective) HIF2a_norm HIF-2α pVHL pVHL HIF2a_norm->pVHL binds Proteasome Proteasome Degradation pVHL->Proteasome targets for HIF2a_cancer HIF-2α (Accumulates) Nucleus Nucleus HIF2a_cancer->Nucleus HIF1b HIF-1β (ARNT) HIF1b->Nucleus TargetGenes Oncogenic Target Genes (VEGF, etc.) Nucleus->TargetGenes Dimerization & Transcription TumorGrowth Tumor Growth & Angiogenesis TargetGenes->TumorGrowth

Caption: Differential regulation of HIF-2α in normal versus VHL-defective cells.

Mechanism of Action: Belzutifan

Belzutifan_Mechanism cluster_treatment VHL-Defective Cell Treated with Belzutifan cluster_nucleus_treated In the Nucleus Belzutifan Belzutifan HIF2a HIF-2α Belzutifan->HIF2a binds to Dimerization HIF2a->Dimerization HIF1b HIF-1β (ARNT) HIF1b->Dimerization Block BLOCKED TargetGenes Target Gene Transcription Block->TargetGenes INHIBITED TumorGrowth Tumor Growth & Angiogenesis TargetGenes->TumorGrowth

Caption: Belzutifan prevents HIF-2α from forming a functional transcriptional complex.

Standardized Experimental Methodologies

Protocol: Cell Viability/Cytotoxicity Assay
  • Cell Culture and Plating:

    • Maintain VHL-deficient (e.g., 786-O, A498) and VHL-reconstituted isogenic control cell lines in recommended culture medium (e.g., RPMI-1640 with 10% FBS).

    • Harvest cells during logarithmic growth phase and plate into 96-well clear-bottom plates at a density of 3,000-8,000 cells/well.

    • Allow cells to adhere for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Compound Administration:

    • Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., Belzutifan) in culture medium. Include a vehicle control (e.g., 0.1% DMSO).

    • Aspirate the medium from the cell plates and add 100 µL of the compound dilutions.

    • Incubate for 72-96 hours.

  • Viability Assessment (e.g., using resazurin-based assays):

    • Add 20 µL of resazurin (B115843) solution to each well and incubate for 2-4 hours.

    • Measure fluorescence (Ex/Em ~560/590 nm) using a microplate reader.

  • Data Analysis:

    • Subtract background fluorescence from blank wells.

    • Normalize data to the vehicle control (100% viability) and a no-cell control (0% viability).

    • Fit the data to a four-parameter logistic curve using statistical software to determine the IC₅₀ value.

Protocol: Western Blot Analysis of HIF-2α Target Modulation
  • Protein Lysate Preparation:

    • Plate cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the test compound at various concentrations for 16-24 hours.

    • Wash cells twice with ice-cold PBS and lyse directly in the plate with 1X Laemmli sample buffer.

    • Harvest lysates and denature at 95°C for 5-10 minutes.

  • Gel Electrophoresis and Transfer:

    • Separate 15-30 µg of protein lysate on a 4-15% SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunodetection:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate overnight at 4°C with primary antibodies against HIF-2α, GLUT1, VEGF, and a loading control (e.g., β-actin).

    • Wash the membrane 3 times with TBST.

    • Incubate for 1 hour at room temperature with the appropriate HRP-conjugated secondary antibody.

    • Wash 3 times with TBST.

  • Signal Detection and Quantification:

    • Apply an enhanced chemiluminescent (ECL) substrate.

    • Capture the signal using a digital imaging system.

    • Perform densitometry analysis to quantify protein levels relative to the loading control.

Workflow: Preclinical Evaluation of a Novel HIF Pathway Inhibitor

Preclinical_Workflow_Diagram cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Screening Primary Screen (Cell Viability in VHL-/- vs VHL+/+ cells) TargetModulation Target Modulation (Western Blot for HIF-2α targets) Screening->TargetModulation OffTarget Off-Target Profiling TargetModulation->OffTarget PK Pharmacokinetics (Mouse MTD studies) OffTarget->PK Lead Candidate Nomination Efficacy Xenograft Efficacy (e.g., 786-O tumors) PK->Efficacy PD Pharmacodynamics (Target modulation in tumors) Efficacy->PD

Caption: A streamlined workflow for the preclinical assessment of novel compounds targeting the VHL-HIF pathway.

References

Independent Verification of MS181's Mechanism: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MS181, a first-in-class PRC1 degrader, with an alternative compound, MS147. The information presented is supported by experimental data from primary research to aid in the independent verification of its mechanism of action.

This compound is a novel bridged proteolysis-targeting chimera (PROTAC) that induces the degradation of Polycomb Repressive Complex 1 (PRC1) components. It functions by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to the embryonic ectoderm development (EED) protein, a core component of Polycomb Repressive Complex 2 (PRC2) that is known to interact with PRC1. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the PRC1 catalytic subunits, BMI1 and RING1B.[1] This guide compares this compound to MS147, a similar PRC1 degrader that instead utilizes the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3][4]

Performance Comparison: this compound vs. MS147

The following tables summarize the quantitative data on the degradation efficiency and anti-proliferative effects of this compound and MS147 in various cancer cell lines.

Table 1: Degradation Potency (DC₅₀, µM) of PRC1 Components

CompoundTarget ProteinK562 Cell LineKARPAS-422 Cell Line
This compound BMI11.7Not Reported
RING1B1.3Not Reported
EED3.3Not Reported
MS147 BMI1~5~5
RING1B~5~5
EED>10>10

DC₅₀ values represent the concentration of the compound required to degrade 50% of the target protein.

Table 2: Anti-proliferative Activity (GI₅₀, µM)

CompoundK562 Cell LineKARPAS-422 Cell Line786-O Cell LineMDA-MB-468 Cell Line
This compound 3.7Not ReportedEffectiveEffective
MS147 ~7.5~2.5Not ReportedNot Reported

GI₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cells.

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound and the general workflow for its verification are depicted in the diagrams below.

MS181_Mechanism This compound Mechanism of Action This compound This compound EED EED (PRC2) This compound->EED binds CRBN CRBN (E3 Ligase) This compound->CRBN recruits PRC1 PRC1 Complex (BMI1, RING1B) EED->PRC1 interacts with Ub Ubiquitin CRBN->Ub transfers Proteasome Proteasome PRC1->Proteasome targeted to Ub->PRC1 tags for degradation Degradation Degradation of BMI1 & RING1B Proteasome->Degradation

Caption: A diagram illustrating the mechanism of this compound in inducing the degradation of PRC1 components.

Experimental_Workflow Experimental Workflow for Verification cluster_cell_culture Cell Culture & Treatment cluster_analysis Data Analysis cluster_verification Mechanism Verification Cell_Culture Cancer Cell Lines (e.g., K562) Treatment Treat with this compound / MS147 Cell_Culture->Treatment Western_Blot Western Blot (Protein Degradation) Treatment->Western_Blot RT_qPCR RT-qPCR (mRNA Levels) Treatment->RT_qPCR Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Cell_Viability Protein_Degradation Confirm BMI1/RING1B Degradation Western_Blot->Protein_Degradation mRNA_Levels Confirm No Change in BMI1/RING1B mRNA RT_qPCR->mRNA_Levels Cell_Growth Confirm Inhibition of Cell Proliferation Cell_Viability->Cell_Growth

References

Safety Operating Guide

Proper Disposal of MS181 (Nas-181): A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance is paramount when handling and disposing of chemical compounds. This guide provides detailed, step-by-step procedures for the proper disposal of MS181, scientifically identified as Nas-181, a morpholine-containing small molecule inhibitor. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to minimize risks and maintain a safe working environment.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to handle Nas-181 with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.

Required Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact with the compound.
Eye Protection Tightly fitting safety goggles or a face shield.To protect against accidental splashes.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.

In the event of exposure, follow these first-aid measures immediately:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water. Consult a physician.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the eyelids. Seek immediate medical attention.[2]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2]

Step-by-Step Disposal Procedure for Nas-181

The disposal of Nas-181 is governed by its classification as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[3][4]

  • Waste Segregation:

    • Collect all waste contaminated with Nas-181, including unused compound, solutions, and contaminated consumables (e.g., pipette tips, gloves, and empty containers), in a designated hazardous waste container.

    • Do not mix Nas-181 waste with other incompatible chemical waste streams.[5][6]

  • Container Management:

    • Use a chemically compatible, leak-proof container for waste collection. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[4]

    • The container must be clearly labeled as "Hazardous Waste: Nas-181" and include the accumulation start date.[4]

    • Keep the waste container securely closed when not in use.[6][7]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the hazardous waste container in a designated SAA, which should be at or near the point of generation.[6][7][8]

    • The SAA must be a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[9]

    • Ensure secondary containment is in place to mitigate any potential leaks or spills.[6]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • The primary methods for the ultimate disposal of Nas-181 are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

Spill Management

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills:

    • Ensure proper PPE is worn.

    • Contain the spill using an inert absorbent material like vermiculite (B1170534) or sand.

    • Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[9]

    • Decontaminate the spill area with a suitable cleaning agent and rinse thoroughly.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.[9]

    • Do not attempt to clean up a large spill without proper training and equipment.

Nas-181 Disposal Workflow

cluster_preparation Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Collect Nas-181 Waste in Designated Container A->B Handle with Care C Label Container Correctly B->C D Store in Satellite Accumulation Area (SAA) C->D Securely Closed E Contact EHS for Pickup D->E When Full or per Institutional Policy F Transport to Licensed Waste Facility E->F G Dispose via Incineration or Chemical Destruction F->G

References

Essential Safety and Operational Protocols for the STIHL MS 181 Chainsaw

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the STIHL MS (B15284909) 181 chainsaw for any application, adherence to strict safety protocols is paramount to prevent injury. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans to ensure safe and efficient handling of the equipment.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against potential hazards associated with chainsaw operation. The following table summarizes the mandatory and recommended PPE for handling the STIHL MS 181.

Body PartPersonal Protective EquipmentSpecifications and Recommendations
Head Safety HelmetMust be worn where there is a danger of falling branches or other objects.[1][2] A helmet system with integrated face and hearing protection is recommended.
Eyes & Face Safety Glasses or Face Guard/VisorProtects against flying wood chips and debris. Safety glasses should fit snugly.[1][2] A full-face screen offers enhanced protection.
Hearing Ear Protection (Ear Muffs or Ear Plugs)Reduces noise exposure from the gasoline-powered engine.[1][2]
Hands Heavy-Duty, Cut-Resistant GlovesPreferably made of leather to ensure a secure grip and protect against cuts and abrasions.[1]
Legs Cut-Protection Trousers or ChapsDesigned with material that can stop a moving chain and prevent severe leg injuries.[1][2]
Feet Safety BootsMust have steel toe caps, chainsaw protective material, and non-slip soles for a secure foothold.[3]
Body Close-fitting ClothingAvoid loose clothing, scarves, or jewelry that could get caught in the chainsaw.[2]

Operational Plan: Step-by-Step Guidance

A systematic approach to operating the STIHL MS 181 is crucial for safety and effectiveness.

Pre-Operation Checklist
  • PPE Inspection: Ensure all PPE is in good condition and worn correctly.

  • Chainsaw Inspection:

    • Verify that the chain brake is functioning correctly.

    • Check the chain tension and sharpness.[4]

    • Ensure the guide bar is properly mounted.

    • Check fuel and chain oil levels.[4]

    • Inspect for any damaged or loose parts.

  • Work Area Assessment:

    • Clear the work area of any bystanders, children, or pets.

    • Ensure you have a firm and secure footing.[4]

    • Be aware of potential hazards such as falling branches.

Starting the Chainsaw
  • Place the chainsaw on a firm, level surface.

  • Engage the chain brake.

  • Set the Master Control Lever to the appropriate starting position (choke for a cold start).

  • If equipped, press the fuel primer bulb.

  • Pull the starter cord firmly until the engine fires.

  • Move the Master Control Lever to the run position and pull the starter cord again if necessary.

  • Briefly press the throttle trigger to disengage the half-throttle lock.

Safe Handling and Operation
  • Always hold the chainsaw firmly with both hands: your right hand on the rear handle and your left hand on the front handlebar, with your thumbs wrapped securely around them.[4]

  • Maintain a balanced stance and secure footing at all times.

  • Be mindful of reactive forces such as kickback, which can occur if the tip of the guide bar contacts an object.[4]

  • Never cut with the tip of the guide bar.

  • Always switch off the engine before putting the chainsaw down.

Disposal Plan

Proper disposal of the chainsaw and its consumables is essential for environmental safety.

  • Fuel and Lubricants: Collect any used or excess fuel and chain lubricant in a clean, approved container. Dispose of it in accordance with local environmental regulations.[5][6] Do not pour it down the drain or into the soil.

  • Chainsaw and Accessories: Do not dispose of the STIHL MS 181 chainsaw in regular household waste. Take the product, accessories, and packaging to an approved disposal site for environmentally friendly recycling.[7] Contact your local STIHL servicing dealer for the latest information on waste disposal.[7]

  • Contaminated Materials: Any cloths or materials used to clean up fuel or oil spills should be stored in a sealed, fire-resistant container and disposed of according to local hazardous waste regulations.

Experimental Workflow: Safe Chainsaw Operation

The following diagram illustrates the logical workflow for the safe operation of the STIHL MS 181 chainsaw, from preparation to post-use procedures.

PPE_Check Inspect Personal Protective Equipment Chainsaw_Inspection Inspect Chainsaw (Brake, Chain, Fuel) PPE_Check->Chainsaw_Inspection Work_Area_Assessment Assess Work Area for Hazards Chainsaw_Inspection->Work_Area_Assessment Start_Chainsaw Start Chainsaw Safely Work_Area_Assessment->Start_Chainsaw Safe_Handling Maintain Secure Grip and Stance Start_Chainsaw->Safe_Handling Cutting Perform Cutting Task (Avoid Tip Contact) Safe_Handling->Cutting Shutdown Switch Off Engine When Not Cutting Cutting->Shutdown Cleaning Clean Chainsaw Shutdown->Cleaning Storage Store in a Secure, Dry Place Cleaning->Storage Disposal Dispose of Waste Fuel, Oil, and Parts Properly Cleaning->Disposal

Caption: Workflow for Safe Handling of the STIHL MS 181 Chainsaw.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.